1-Ethyl-4-hydroxyquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-hydroxyquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)10(13)7-11(12)14/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDQBJBWFAWHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715742 | |
| Record name | 1-Ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-30-8 | |
| Record name | 1-Ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethyl-4-hydroxyquinolin-2(1H)-one chemical structure and IUPAC name
An In-depth Technical Guide to 1-Ethyl-4-hydroxyquinolin-2(1H)-one: Synthesis, Characterization, and Biological Significance
Introduction
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic pharmaceutical agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] Within this broad class, 4-hydroxyquinolin-2(1H)-ones represent a particularly significant subclass, acting as key intermediates and pharmacophores in drug discovery.[4] This guide provides a detailed technical overview of a specific derivative, This compound , focusing on its chemical identity, a robust synthesis protocol, methods for structural characterization, and its relevance as a precursor in the development of biologically active compounds. This document is intended for researchers and scientists in organic chemistry and drug development, offering field-proven insights from a senior application scientist's perspective.
Core Chemical Identity
The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and fundamental properties.
IUPAC Name: this compound Synonyms: N-ethyl-4-hydroxy-quinolin-2(1H)-one, 1-Ethyl-4-hydroxycarbostyril[5][6] CAS Number: 54675-30-8[5]
The structure consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The "-2(1H)-one" designation indicates a ketone group at position 2, with the "(1H)" specifying the location of a hydrogen atom in the parent quinoline structure, which is here substituted. The "1-Ethyl" and "4-hydroxy" prefixes denote the substitution of an ethyl group at the nitrogen atom (position 1) and a hydroxyl group at position 4, respectively.
Physicochemical Properties
A summary of the key physicochemical and computational properties of this compound is presented below. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [5][6] |
| Molecular Weight | 189.21 g/mol | [5] |
| Melting Point | 255-264 °C | [6] |
| Boiling Point | 307.6 °C at 760 mmHg | [6] |
| LogP | 1.727 | [5][6] |
| Topological Polar Surface Area (TPSA) | 42.23 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| SMILES | CCN1C2=CC=CC=C2C(=CC1=O)O | [5] |
Synthesis and Mechanistic Insights
The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is well-established, often accomplished via thermal cyclization reactions. A common and effective method involves the reaction of an N-substituted aniline with a diethyl malonate derivative, a variant of the Conrad-Limpach reaction.[7] This approach is favored for its reliability and the availability of starting materials.
The underlying mechanism involves two key stages. First, a nucleophilic acyl substitution occurs where the aniline nitrogen attacks one of the ester carbonyls of diethyl malonate, displacing ethanol to form an intermediate amide. The choice of a high boiling point solvent or neat reaction conditions at elevated temperatures is causal; it provides the necessary activation energy and facilitates the removal of the ethanol byproduct, driving the reaction forward. The second stage is an intramolecular cyclization (Dieckmann-type condensation), followed by tautomerization to yield the stable 4-hydroxyquinolin-2(1H)-one aromatic system.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating workflow, including purification and confirmation steps, ensuring high purity of the final product.
-
Reaction Setup: In a flask equipped with a distillation head and a mechanical stirrer, combine N-ethylaniline (1.0 eq) and diethyl malonate (1.05 eq).
-
Expert Insight: Using a slight excess of diethyl malonate ensures the complete consumption of the limiting N-ethylaniline reagent. The distillation head is crucial for removing the ethanol byproduct, which is essential for driving the equilibrium towards product formation.
-
-
Thermal Reaction: Heat the mixture in a sand bath or heating mantle to 220-230 °C for 1 hour. Subsequently, increase the temperature to 260-270 °C and maintain until the distillation of ethanol ceases (typically 3-5 hours).
-
Expert Insight: The staged temperature increase allows for the initial amide formation to proceed smoothly before initiating the higher-energy cyclization step. Monitoring ethanol distillation is a reliable method for tracking reaction progress.
-
-
Work-up and Isolation: Carefully pour the hot reaction mixture into a beaker of stirred toluene (approx. 5 volumes). Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Expert Insight: Toluene is selected as it is a good solvent for unreacted starting materials and byproducts, while the desired quinolinone product has low solubility, leading to effective precipitation.
-
-
Alkaline Extraction: Collect the crude precipitate by filtration. Suspend the solid in a 0.5 M aqueous sodium hydroxide solution. The phenolic 4-hydroxy group is acidic and will deprotonate to form a water-soluble sodium salt, leaving non-acidic impurities behind.
-
Expert Insight: This step is a critical purification technique. The trustworthiness of the protocol is enhanced by this chemical separation, which selectively isolates the desired product from potential diamide byproducts.[8]
-
-
Acidification and Precipitation: Filter the alkaline solution to remove any insoluble matter. Cool the filtrate in an ice bath and slowly acidify with 10% hydrochloric acid until the solution is acidic to Congo red paper (pH ~3-5). The pure product will precipitate.
-
Expert Insight: Slow acidification while cooling maximizes crystal size and purity. Using an indicator paper ensures complete protonation and precipitation of the product.
-
-
Final Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. For obtaining analytically pure samples, recrystallization from ethanol or a DMF/ethanol mixture can be performed.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the four aromatic protons on the benzene ring, and a singlet for the proton at position 3. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals, including the carbonyl carbon (~160-170 ppm), the hydroxyl-bearing carbon (~175 ppm), signals for the aromatic carbons, and two signals for the ethyl group carbons.
-
IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (~3400 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (~2900-3100 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (189.21).
Biological Activity and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its core structure is integral to compounds with significant biological activity. Research has demonstrated that derivatives synthesized from this scaffold possess a range of therapeutic properties.
-
Antitumor Activity: This scaffold is a crucial building block for more complex molecules screened for anticancer properties. For example, derivatives of the closely related 1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde have been synthesized and evaluated for their in vitro antitumor activity against breast cancer cell lines (MCF-7).[10][11]
-
Antimicrobial and Antifungal Activity: The quinolinone nucleus is a well-known feature in many antimicrobial agents.[1] Various novel quinolinones derived from the this compound framework have been screened and found to be active against bacterial and fungal strains.[10][11]
-
Antioxidant Properties: Some of the synthesized derivatives have also been tested for their antioxidant activity, often using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays.[10][11]
The ethyl group at the N1 position and the hydroxyl at C4 are key modulators of lipophilicity and hydrogen bonding potential, which in turn influence how these molecules interact with biological targets such as enzymes or receptors.[1]
Conclusion
This compound is a valuable heterocyclic compound whose importance is underscored by its role as a versatile intermediate in medicinal chemistry. Its synthesis via thermal condensation is robust and scalable, and its structure can be definitively confirmed through standard spectroscopic methods. The demonstrated utility of this scaffold in creating derivatives with potent antitumor, antimicrobial, and antioxidant activities ensures that it will remain a subject of interest for researchers in drug discovery and development. Future work may focus on creating libraries of derivatives based on this core structure to explore structure-activity relationships (SAR) further and to develop novel therapeutic agents.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. DSpace [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Ethyl-4-hydroxyquinolin-2(1H)-one molecular weight and formula
An In-Depth Technical Guide to 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development focused on the heterocyclic compound this compound. We will delve into its fundamental molecular characteristics, synthesis protocols, physicochemical properties, and its emerging significance in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound, also known as N-ethyl-4-hydroxycarbostyril, belongs to the quinolinone class of heterocyclic compounds.[1][2] The quinoline scaffold is a recurring motif in a vast array of biologically active compounds and natural products.[3][4] The introduction of an N-ethyl group and a 4-hydroxy substituent significantly influences the molecule's electronic properties, solubility, and potential for biological interactions.
The core physicochemical data for this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][5] |
| Molecular Weight | 189.21 g/mol | [1][2][5] |
| CAS Number | 54675-30-8 | [1] |
| Melting Point | 255-264 °C | [2] |
| Boiling Point | 307.6 °C at 760 mmHg | [2] |
| Density | 1.264 g/cm³ | [2] |
| LogP | 1.727 | [2] |
| PSA (Polar Surface Area) | 42.23 Ų | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is well-established, with the Conrad-Limpach reaction being a cornerstone method.[6][7] A robust and widely applicable approach involves the thermal cyclization of an aniline derivative with a substituted malonic ester. This methodology offers a direct route to the quinolinone core.
Experimental Protocol: Synthesis via Thermal Cyclization
This protocol is adapted from established procedures for synthesizing 4-hydroxyquinolin-2(1H)-one scaffolds.[8]
Step 1: Acylation of Aniline
-
A mixture of N-ethylaniline (1.0 eq) and diethyl malonate (1.0-1.2 eq) is prepared in a flask equipped with a distillation head.
-
The mixture is heated to 220-230 °C for approximately 1 hour. This initial phase facilitates the formation of the intermediate malonanilate through acylation, with the concurrent distillation of ethanol.
Step 2: Thermal Cyclization
-
The reaction temperature is increased to 260-270 °C.
-
This temperature is maintained until the distillation of ethanol ceases (typically 3-6 hours), indicating the completion of the intramolecular cyclization to form the quinolinone ring.
Step 3: Work-up and Purification
-
The hot reaction mixture is cautiously poured into a stirred, appropriate solvent like toluene and allowed to cool.
-
The solidified product is then dissolved in an aqueous sodium hydroxide solution (e.g., 0.5 M).
-
The aqueous layer is washed with toluene to remove non-polar impurities.
-
The aqueous solution is treated with activated charcoal to remove colored impurities and then filtered.
-
Acidification of the filtrate with 10% HCl to an acidic pH (e.g., Congo red indicator) precipitates the this compound product.
-
The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization Profile
Structural elucidation of the target compound relies on standard spectroscopic techniques. While specific spectra for this exact molecule are not provided in the search results, the expected characteristics can be inferred from its structure and data from closely related analogues.[9][10]
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the four protons on the benzene ring in the aromatic region, a singlet for the proton at the C3 position, and a broad singlet for the enolic hydroxyl proton.
-
¹³C NMR: Key signals would include those for the two carbons of the ethyl group, the carbons of the aromatic ring, the carbonyl carbon (C2), the enolic carbon (C4), and the C3 carbon.
-
IR Spectroscopy: The spectrum should exhibit a strong absorption band for the C=O (amide) stretching vibration, a broad band corresponding to the O-H stretch of the hydroxyl group, and characteristic bands for C-H and C=C stretching in the aromatic ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition, C₁₁H₁₁NO₂.[10]
Chemical Reactivity and Derivatization Potential
The 4-hydroxy-2-quinolone core is a versatile scaffold for further chemical modification. Its reactivity is governed by the interplay between the aromatic ring, the enolized hydroxyl group, and the activated C3 position.
The molecule exists in tautomeric forms, primarily the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form, though the former is generally predominant.[11] This tautomerism dictates the sites of electrophilic and nucleophilic attack.
-
Electrophilic Aromatic Substitution: The benzene portion of the quinolinone ring can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation).
-
Reactions at C3: The C3 position is nucleophilic and susceptible to reactions like Vilsmeier-Haack formylation, which has been demonstrated on related 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one to produce novel aldehydes.[9] This aldehyde derivative can then serve as a precursor for synthesizing a wide range of heterocyclic systems.[9][12]
-
O-Alkylation/Acylation: The 4-hydroxyl group can be alkylated or acylated under appropriate conditions, providing another avenue for derivatization.
Reactivity Hotspots Diagram
Caption: Key sites of chemical reactivity on the this compound scaffold.
Applications in Research and Drug Development
The quinolinone scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[4][13] While research on this compound itself is specific, the broader class of quinolinones has demonstrated compelling therapeutic potential.
-
Antimicrobial Activity: Many quinolinone derivatives exhibit potent antibacterial and antifungal properties.[3][14] The development of fluoroquinolone antibiotics, which originated from a 4-hydroxyquinoline intermediate, is a testament to the scaffold's importance in this area.[6][7]
-
Anticancer Properties: Derivatives have shown promising in vitro antitumor activity against various cancer cell lines, such as breast cancer (MCF-7).[9][12] Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.
-
Antiviral and Enzyme Inhibition: The quinolin-4-one core is present in drugs like Elvitegravir, an HIV integrase inhibitor used in the treatment of HIV infection.[4] This highlights the scaffold's ability to be tailored to target specific viral enzymes.
-
Antioxidant Activity: Certain derivatives have been screened for their antioxidant capabilities, which is relevant for treating diseases associated with oxidative stress.[9][12]
The N-ethyl group in the target molecule enhances its lipophilicity compared to the unsubstituted parent compound, which can be a critical factor in improving cell membrane permeability and overall pharmacokinetic properties during drug design.
Conclusion
This compound is a well-defined chemical entity with a robust synthetic pathway and significant potential for further chemical exploration. Its foundational physicochemical properties, combined with the proven biological relevance of the quinolinone scaffold, make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their discovery and development programs.
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Ethyl-4-hydroxy-2(1H)-quinolinone | CAS#:54675-30-8 | Chemsrc [chemsrc.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS 54675-30-8), a key heterocyclic scaffold in medicinal chemistry.[1][2] The structural elucidation of such molecules is fundamental for researchers, scientists, and drug development professionals. This document moves beyond a simple data repository to explain the causal relationships behind the spectral features, offering a framework for the validation and characterization of quinolinone derivatives.
The structural integrity of any compound used in research, particularly in drug development, is paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and electronic environment. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a self-validating system to confirm its identity, purity, and key structural features. The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures.[3][4]
Molecular Structure and Tautomerism
This compound possesses a core quinolinone ring system, which can exist in tautomeric forms. The predominant and more stable form is the 4-hydroxy-2-oxo tautomer, which is the focus of this guide.[4] This equilibrium is crucial as it dictates the observed spectroscopic behavior, particularly the presence of a hydroxyl group and a lactam carbonyl group.
Caption: Molecular structure and key functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are based on analyses of closely related analogs and established chemical shift principles.[5][6]
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH).
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, acquiring 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.5 | Singlet, broad | - | 1H | 4-OH |
| ~8.1 | Doublet of Doublets | J ≈ 8.0, 1.5 | 1H | H-5 |
| ~7.7 | Triplet of Doublets | J ≈ 8.0, 1.5 | 1H | H-7 |
| ~7.4 | Doublet | J ≈ 8.0 | 1H | H-8 |
| ~7.3 | Triplet | J ≈ 8.0 | 1H | H-6 |
| ~6.1 | Singlet | - | 1H | H-3 |
| ~4.2 | Quartet | J ≈ 7.2 | 2H | N-CH₂ -CH₃ |
| ~1.3 | Triplet | J ≈ 7.2 | 3H | N-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a clear map of the proton environment. The downfield broad singlet at ~11.5 ppm is characteristic of the acidic enolic hydroxyl proton, with its chemical shift being concentration and temperature-dependent. The aromatic region (7.3-8.1 ppm) displays four distinct signals corresponding to the protons on the benzene ring portion of the quinolinone core. Their splitting patterns (doublets and triplets) are indicative of ortho and meta couplings, allowing for unambiguous assignment. A key singlet at ~6.1 ppm is assigned to the vinyl proton at the C-3 position. The signals for the N-ethyl group appear as a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm), confirming its presence and connectivity.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C-2 (C=O) |
| ~162 | C-4 (C-OH) |
| ~140 | C-8a |
| ~132 | C-7 |
| ~125 | C-5 |
| ~123 | C-6 |
| ~118 | C-4a |
| ~115 | C-8 |
| ~107 | C-3 |
| ~40 | N-C H₂-CH₃ |
| ~14 | N-CH₂-C H₃ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum corroborates the structural features identified by ¹H NMR. The most downfield signal at ~177 ppm is assigned to the lactam carbonyl carbon (C-2). The signal at ~162 ppm corresponds to the enolic carbon (C-4) bearing the hydroxyl group. The aromatic region shows six distinct signals for the carbons of the fused benzene ring and the quinolinone core. The aliphatic region contains two signals at ~40 ppm and ~14 ppm, which are definitively assigned to the methylene and methyl carbons of the N-ethyl group, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).[7]
Experimental Protocol: IR Acquisition
-
Method: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Record the spectrum using an FTIR (Fourier-Transform Infrared) spectrometer, typically over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | O-H stretch | Hydroxyl group (H-bonded) |
| 3050-3010 | C-H stretch | Aromatic C-H |
| 2980-2940 | C-H stretch | Aliphatic C-H (N-ethyl) |
| ~1650 | C=O stretch | Lactam carbonyl |
| 1610, 1580, 1500 | C=C stretch | Aromatic ring |
| ~1460 | C-H bend | Aliphatic C-H (N-ethyl) |
Interpretation of the IR Spectrum
The IR spectrum is expected to show several key features that confirm the structure of this compound. A very broad absorption band between 3200-2800 cm⁻¹ is characteristic of a strongly hydrogen-bonded hydroxyl group (O-H stretch). A strong, sharp peak around 1650 cm⁻¹ corresponds to the stretching vibration of the C=O bond in the lactam ring.[8] Multiple sharp peaks in the 1610-1500 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic system. Finally, absorptions just below 3000 cm⁻¹ are assigned to the C-H stretching of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural components.
Experimental Protocol: MS Acquisition
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source via direct infusion or LC-MS.
-
Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₁NO₂
-
Exact Mass: 189.0790 g/mol [2]
-
[M+H]⁺ (Observed): m/z 190.0863
-
Key Fragments: m/z 162, m/z 134
Interpretation of the Mass Spectrum and Fragmentation
The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.0863, which corresponds to the exact mass of the molecular formula C₁₁H₁₂NO₂⁺. This provides unequivocal confirmation of the compound's elemental composition.
The fragmentation pattern offers further structural validation. A primary fragmentation pathway involves the loss of ethylene (C₂H₄, 28 Da) from the N-ethyl group via a McLafferty-type rearrangement or direct cleavage, leading to a fragment ion at m/z 162. Subsequent loss of carbon monoxide (CO, 28 Da) from the lactam ring would yield a fragment at m/z 134.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Ethyl-4-hydroxy-2(1H)-quinolinone | CAS#:54675-30-8 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Executive Summary
1-Ethyl-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class, a scaffold present in numerous biologically active molecules[1]. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its successful application in research and development, from early-stage biological assays to formulation development. This guide provides a comprehensive technical overview, grounded in established scientific principles and regulatory expectations, for characterizing this molecule. We delve into the theoretical and practical aspects of solubility assessment and present a detailed framework for conducting forced degradation studies to elucidate its intrinsic stability and potential degradation pathways. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug discovery and development programs.
Physicochemical Characterization
A foundational understanding of a molecule's intrinsic properties is paramount. This compound is a derivative of the 4-hydroxy-2-quinolone tautomeric system[2][3]. Its key physicochemical parameters, derived from computational predictions and supplier data, are summarized below. These values provide the initial basis for designing solubility and stability experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | ChemScene[4] |
| Molecular Weight | 189.21 g/mol | ChemScene[4] |
| CAS Number | 54675-30-8 | ChemScene[4] |
| Melting Point | 255-264 °C | LookChem[5] |
| Predicted pKa | 4.50 ± 1.00 | LookChem[5] |
| Predicted LogP | 1.727 | ChemScene[4], LookChem[5] |
| Topological Polar Surface Area (TPSA) | 42.23 Ų | ChemScene[4] |
Note: Predicted values serve as an initial guide and should be experimentally verified.
Solubility Profile Assessment
The solubility of a compound dictates its bioavailability and feasibility for formulation. For ionizable molecules like this compound, solubility is profoundly influenced by pH[6][7]. The predicted pKa of ~4.5 suggests the molecule is weakly acidic, attributable to the 4-hydroxy group. Consequently, its aqueous solubility is expected to increase significantly at pH levels above its pKa due to the formation of a more soluble anionic species[7]. Lipophilicity, indicated by a LogP of 1.727, suggests good solubility in various organic solvents[8].
Causality in Solvent Selection
The choice of solvents for solubility assessment should be systematic, covering a range of polarities and protic/aprotic characteristics to model different physiological and formulation environments.
-
Aqueous Buffers (pH 4.0, 7.4, 9.0): These are selected to determine solubility below, near, and well above the compound's pKa, which is critical for predicting its behavior in different parts of the gastrointestinal tract.
-
Ethanol/Methanol: These polar protic solvents are common in initial formulations and can form hydrogen bonds, often enhancing the solubility of compounds with H-bond donors and acceptors[9].
-
Acetonitrile (ACN): A polar aprotic solvent widely used in chromatography. Understanding solubility in ACN is crucial for analytical method development.
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent used for creating high-concentration stock solutions for biological screening.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.
-
Preparation: Prepare a series of aqueous buffers (e.g., pH 4.0, 7.4, 9.0) and select the desired organic solvents.
-
Compound Addition: Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Perform a precise dilution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the quantifiable range of the assay.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 3.3), against a standard curve prepared from a known concentration stock solution.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in mg/mL or µg/mL.
Intrinsic Stability and Degradation Pathway Analysis
Forced degradation studies are a regulatory requirement (ICH Q1A) and a cornerstone of drug development[10]. They are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing. The primary goals are to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from all significant degradants[11]. For quinolinone structures, degradation can be expected at the electron-rich heterocyclic ring system and potential side-chain locations[12].
Experimental Workflow for Forced Degradation
The overall workflow is a systematic process from stress application to data analysis, ensuring that potential degradation pathways are thoroughly investigated.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
This protocol is designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), which is sufficient to detect and characterize degradants without completely consuming the parent drug.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a 3% hydrogen peroxide solution. Keep the mixture at room temperature.
-
Photostability: Expose both solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample protected from light serves as a control.
-
Thermal Degradation: Expose both solid compound and the stock solution to dry heat (e.g., 60°C) in a calibrated oven.
-
Sampling and Analysis:
-
For all conditions, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including a non-stressed control, using the stability-indicating HPLC method.
-
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent peak from all degradation products, ensuring accurate quantification.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm), which is versatile for separating moderately polar compounds.
-
Mobile Phase: Use a gradient elution to ensure separation of both early-eluting polar degradants and the more retained parent compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid acts as an ion-pairing agent and helps to produce sharp peak shapes. A gradient from low to high organic content is effective for complex mixtures.
-
-
Detection: Employ a Photodiode Array (PDA) detector. This is critical for assessing peak purity across the entire UV spectrum, which helps confirm that the parent peak is not co-eluting with any degradants. A Mass Spectrometry (MS) detector can be coupled to obtain mass information on the degradants for structural elucidation.
-
Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is proven by demonstrating the resolution between the parent compound and all generated degradants.
Predicted Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of quinoline compounds, several pathways are plausible[12][13].
Caption: Predicted degradation pathways for this compound.
-
Oxidative Degradation: The electron-rich quinoline ring system is susceptible to oxidation[12]. This can lead to hydroxylation at various positions on the benzene ring portion of the molecule. Another potential oxidative pathway is N-dealkylation, which would result in the removal of the ethyl group to form 4-hydroxyquinolin-2(1H)-one.
-
Hydrolytic Degradation: The core quinolinone ring is generally stable to hydrolysis under mild conditions. However, under forcing conditions (strong acid or base with heat), cleavage of the amide bond within the heterocyclic ring could occur, leading to ring-opened products.
-
Photodegradation: Quinoline derivatives are known to be susceptible to photodegradation, which can involve complex radical reactions or photo-oxidation, potentially leading to hydroxylation or polymerization products[12].
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed protocols for thermodynamic solubility assessment and forced degradation studies, researchers can generate the critical data needed to understand the compound's behavior in various environments. This knowledge is indispensable for troubleshooting in biological assays, guiding formulation development, and ensuring the overall quality and reliability of scientific data. The predictive pathways offered here serve as a starting point for the structural elucidation of any degradants observed, which is a key step in ensuring the safety and efficacy of potential drug candidates.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physchemres.org [physchemres.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Pharmacological Versatility of the Quinolinone Scaffold: A Technical Guide to Biological Activities and Drug Development
Abstract
The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized for its broad and potent pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological activities of quinolinone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, detailing mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for the evaluation of these promising therapeutic agents. Through a comprehensive review of the scientific literature, this guide aims to equip the scientific community with the necessary insights to accelerate the discovery and development of next-generation quinolinone-based therapeutics.
Introduction: The Quinolinone Core - A Privileged Scaffold in Drug Discovery
The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in the landscape of drug discovery. Its unique electronic and steric properties allow for versatile molecular interactions with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1][2] This guide delves into the key therapeutic areas where quinolinone derivatives have shown significant promise, providing a technical framework for their continued investigation and development.
We will explore the cytotoxic prowess of these compounds against various cancer cell lines, their efficacy in combating microbial pathogens, their potential to modulate inflammatory cascades, and their emerging role in protecting the central nervous system from degenerative insults. Each section is designed to be a self-contained yet interconnected resource, reflecting the multifaceted nature of the quinolinone scaffold.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3] Their ability to interfere with fundamental cellular processes makes them a rich area of investigation for novel oncology therapeutics.
Mechanisms of Anticancer Action
The anticancer effects of quinolinone derivatives are often multifactorial, targeting key pathways involved in cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A predominant mechanism of action for many quinolinone-based anticancer agents is the inhibition of protein kinases.[4] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Quinolinone derivatives have been shown to be potent inhibitors of various kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis and metastasis.
-
Non-Receptor Tyrosine Kinases: Including Src family kinases, which are involved in cell adhesion, migration, and invasion.
-
Serine/Threonine Kinases: Such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.
-
-
DNA Intercalation and Topoisomerase Inhibition: Some quinolinone derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis. They can also inhibit the activity of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to DNA damage and cell death.
-
Induction of Apoptosis and Cell Cycle Arrest: Quinolinone compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. They can also induce cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cells from completing cell division.[3]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of quinolinone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based Dihydrotriazine Derivatives | A549 (Lung) | 2 | [5] |
| Quinoline-based Dihydrotriazine Derivatives | MCF-7 (Breast) | 2 | [5] |
| Quinoline Hydrazide Derivative | HCT116 (Colon) | 0.329 | [1] |
| Quinoline-Thiazole Hybrid | MCF-7 (Breast) | 0.028 | [6] |
| Quinoline-Thiazolidinone Hybrid | MCF-7 (Breast) | 0.076 | [6] |
| Pyridin-2-one Substituted Quinoline | K-562 (Leukemia) | 7.72 | [3] |
| Pyridin-2-one Substituted Quinoline | HOP-92 (Lung) | 2.37 | [3] |
| Pyridin-2-one Substituted Quinoline | SNB-75 (CNS) | 2.38 | [3] |
| Pyridin-2-one Substituted Quinoline | RXF 393 (Renal) | 2.21 | [3] |
| Pyridin-2-one Substituted Quinoline | BT-549 (Breast) | 4.11 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinolinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, carefully remove the medium containing the test compound.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Quinolinone derivatives have long been recognized for their antibacterial properties, with some fluoroquinolones being widely used in clinical practice. Research continues to explore novel quinolinone scaffolds to overcome existing resistance mechanisms and broaden their antimicrobial spectrum.
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinolinones is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolinones prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, leading to a rapid bactericidal effect.
Some quinolinone derivatives also exhibit antifungal activity, although the mechanisms are less well-defined and may involve disruption of fungal cell membrane integrity or inhibition of key metabolic pathways.
Quantitative Analysis of Antimicrobial Activity
The in vitro antimicrobial efficacy of quinolinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one Derivative | Staphylococcus aureus (MRSA) | 0.75 | [7] |
| Quinoline-2-one Derivative | Enterococcus faecalis (VRE) | 0.75 | [7] |
| Quinoline-2-one Derivative | Staphylococcus epidermidis (MRSE) | 2.50 | [7] |
| Sulfoether-4-quinolone | Staphylococcus aureus | 0.8 (µM) | [8] |
| Sulfoether-4-quinolone | Bacillus cereus | 0.8 (µM) | [8] |
| 2-Fluoro 9-oxime ketolide quinolone hybrid | Streptococcus pneumoniae | ≤ 0.008 | [8] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus | 3.12 - 50 | [9] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Staphylococcus aureus | 3.12 - 50 | [9] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Pseudomonas aeruginosa | 3.12 - 50 | [9] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Escherichia coli | 3.12 - 50 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11]
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the quinolinone derivative in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The results can be read visually or with a microplate reader.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Quinolinone derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and signaling pathways in the inflammatory cascade.[10][12]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinolinone derivatives are mediated through the inhibition of various pro-inflammatory enzymes and signaling pathways:
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some quinolinone derivatives have been shown to selectively inhibit COX-2, which is upregulated at sites of inflammation, thereby reducing prostaglandin production with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[13][14]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), an important second messenger that has anti-inflammatory properties. By inhibiting PDE4, quinolinone derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-2) and the promotion of anti-inflammatory mediators.[4][15]
-
Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages and other immune cells, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Quinolinone derivatives can inhibit the expression or activity of iNOS, thereby reducing NO production.[16]
Quantitative Analysis of Anti-inflammatory Activity
The in vitro anti-inflammatory activity of quinolinone derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators or the activity of pro-inflammatory enzymes.
| Compound Class | Target/Assay | IC50 | Reference |
| Quinoline-pyrazole hybrid | COX-2 Inhibition | 0.1 µM | [13] |
| Phenyl quinoline phenol derivative | COX-2 Inhibition | 0.026 µM | [14] |
| 8-methoxyquinoline derivative | PDE4 Inhibition | 0.01 nM | [4] |
| N-substituted-quinolinone-3-aminoamide | Lipoxygenase Inhibition | Potent | [17][18] |
| Quinolinone derivative | IL-2 Release Inhibition (Jurkat T cells) | 80 nM | [19] |
| Thiazolidinedione-quinoline hybrid | IFN-γ and TNF-α reduction | Significant | [20] |
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by the murine macrophage cell line RAW 264.7 upon stimulation with lipopolysaccharide (LPS).[21]
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the quinolinone derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Include a positive control (LPS-stimulated cells without the test compound) and a negative control (unstimulated cells).
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
-
It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO production is not due to cell death.
-
Neuroprotective Activity: A New Frontier in Neurological Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that quinolinone derivatives possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[22][23]
Mechanisms of Neuroprotective Action
The neuroprotective effects of quinolinone derivatives are often attributed to their ability to counteract key pathological processes in neurodegeneration:
-
Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. Quinolinone derivatives can act as potent antioxidants by scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes.[24][25]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that metabolizes dopamine in the brain. Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in Parkinson's disease. Several quinolinone derivatives have been identified as potent and selective MAO-B inhibitors.[26][27]
-
Anti-apoptotic and Anti-inflammatory Effects: As discussed in previous sections, the ability of quinolinone derivatives to inhibit apoptosis and inflammation is also highly relevant to their neuroprotective potential, as these processes are intimately involved in neuronal cell death.
Quantitative Analysis of Neuroprotective Activity
The neuroprotective potential of quinolinone derivatives can be evaluated in various in vitro and in vivo models of neurodegeneration.
| Compound Class | Model/Assay | Endpoint/Result | Reference |
| Quinolylnitrone | Oxygen-glucose deprivation (in vitro) | EC50 = 3.97 µM (neuroprotection) | [28] |
| 4-Aryl-3-aminoquinolin-2-one | MCAO model of stroke (in vivo) | Significant neuroprotection | [29] |
| Quinoline derivative | MAO-B Inhibition (in vitro) | IC50 = 3.61 µM | [26] |
| Quinolylnitrone | 6-hydroxydopamine model of Parkinson's disease (in vitro) | Neuroprotective | [27] |
| 4H-thieno[2,3-c]isoquinolin-5-one | Cerebral ischemia (in vivo) | Strong neuroprotection | [3] |
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.[5][30]
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO-B substrate (e.g., tyramine). A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of MAO-B activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare MAO-B assay buffer, a high-sensitivity probe, MAO-B enzyme, MAO-B substrate, and a developer solution as per the kit manufacturer's instructions.
-
Prepare a stock solution of the quinolinone derivative in DMSO and dilute it to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test inhibitor, a known MAO-B inhibitor (e.g., selegiline) as a positive control, and the assay buffer for the enzyme control.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO-B substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits MAO-B activity by 50%.
-
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships (SAR) of quinolinone derivatives is paramount for the rational design of more potent and selective therapeutic agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinolinone ring system.[2][10]
-
Anticancer Activity: The presence of specific substituents at the C2, C3, C4, and C7 positions of the quinolinone ring has been shown to be crucial for anticancer activity. For instance, the introduction of bulky aromatic groups can enhance interactions with the active sites of kinases, while the presence of basic side chains can improve solubility and cellular uptake.
-
Antimicrobial Activity: For antibacterial quinolones, a fluorine atom at the C6 position and a piperazine ring at the C7 position are known to be critical for broad-spectrum activity and high potency. Modifications at the N1 position can also influence the pharmacokinetic properties of the compounds.[2]
-
Anti-inflammatory Activity: The anti-inflammatory profile of quinolinone derivatives can be modulated by the type of functional group present. For example, a carboxylic acid moiety is often associated with COX inhibition, while a carboxamide group can confer PDE4 inhibitory activity.[10]
-
Neuroprotective Activity: The neuroprotective effects of quinolinones are often linked to their antioxidant and MAO-B inhibitory properties. The presence of a hydroxyl group on the quinolinone ring can contribute to radical scavenging activity, while specific substitutions on the aromatic ring can enhance binding to the MAO-B active site.[11][29]
Conclusion and Future Directions
The quinolinone scaffold represents a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of quinolinone derivatives, along with detailed experimental protocols for their evaluation.
Future research in this field should focus on:
-
Multi-target Drug Design: Leveraging the inherent promiscuity of the quinolinone scaffold to design single molecules that can modulate multiple targets in complex diseases.
-
Optimization of Pharmacokinetic and Safety Profiles: Improving the drug-like properties of quinolinone derivatives to enhance their bioavailability, metabolic stability, and reduce potential off-target toxicities.
-
Exploration of Novel Biological Targets: Expanding the investigation of quinolinone derivatives to new and emerging therapeutic targets.
-
Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to improve the therapeutic efficacy of quinolinone-based drugs.
By continuing to explore the rich chemistry and pharmacology of the quinolinone scaffold, the scientific community is well-positioned to unlock its full therapeutic potential and deliver innovative medicines for a wide range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP0873338A1 - Quinoline derivatives as type iv phosphodiesterase inhibitors - Google Patents [patents.google.com]
- 13. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration [flore.unifi.it]
- 16. mdpi.com [mdpi.com]
- 17. Design and synthesis of novel quinolinone-3-aminoamides and their alpha-lipoic acid adducts as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives [mdpi.com]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Quinones as Neuroprotective Agents | MDPI [mdpi.com]
- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 28. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The synthesis and structure-activity relationships of 4-aryl-3-aminoquinolin-2-ones: a new class of calcium-dependent, large conductance, potassium (maxi-K) channel openers targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.cn [sigmaaldrich.cn]
Review of 4-hydroxy-2-quinolone scaffold in medicinal chemistry
An In-Depth Technical Guide to the 4-Hydroxy-2-Quinolone Scaffold in Medicinal Chemistry
Introduction: The Privileged Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The quinoline scaffold is a prominent example, and within this family, the 4-hydroxy-2-quinolone core has emerged as a particularly versatile and valuable motif.[1][2] This heterocyclic system is a tautomeric form of 2,4-dihydroxyquinoline and serves as the foundational structure for a wide array of compounds with significant pharmacological properties.[3][4] Its prevalence in natural products, synthetic drugs, and clinical candidates underscores its importance in drug discovery.[2][5]
The unique electronic and structural features of the 4-hydroxy-2-quinolone scaffold allow for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive overview of its synthesis, diverse biological applications, and the critical structure-activity relationships that govern its therapeutic potential, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Constructing the Core
The construction of the 4-hydroxy-2-quinolone ring system is a well-established area of organic synthesis, with both classical and modern methodologies available to chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Approaches
Traditional methods for synthesizing the quinolone core often involve thermal cyclization reactions. The Camps cyclization , for instance, is a fundamental reaction that can yield both 2-hydroxyquinolines and 4-hydroxyquinolines depending on the starting materials and reaction conditions.[3] Another cornerstone is the Conrad-Limpach reaction , which typically involves the condensation of anilines with β-ketoesters followed by thermal cyclization to afford 4-hydroxyquinolines.[6] These methods, while historically significant, often require harsh conditions, such as high temperatures and the use of strong acids or bases like polyphosphoric acid (PPA) or sodium hydride.[7]
Modern Methodologies
Contemporary synthetic chemistry has driven the development of milder and more efficient protocols. One common and effective strategy involves a three-step sequence starting from substituted isatoic anhydrides.[8] This protocol includes:
-
N-alkylation of the isatoic anhydride.
-
Synthesis of a long-chain β-ketoester .
-
Condensation of the N-alkylated anhydride and the β-ketoester using a base like sodium hydride (NaH) to yield the final 3-substituted-4-hydroxy-2-quinolone.[8]
Furthermore, green chemistry principles have been applied to this scaffold's synthesis. Microwave-assisted organic synthesis (MAOS) has been successfully employed to accelerate the condensation of β-enaminones with diethyl malonate, catalyzed by the non-toxic and inexpensive Lewis acid bismuth chloride (BiCl₃).[7] This approach offers the advantages of rapid reaction times and moderate to good yields, aligning with environmentally benign practices.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Temperature Cyclocondensation for the Synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Abstract
The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document provides a comprehensive guide for the synthesis of a specific derivative, 1-Ethyl-4-hydroxyquinolin-2(1H)-one, through the direct thermal cyclocondensation of N-ethylaniline and diethyl malonate. This application note details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and provides field-proven insights for troubleshooting and optimization, tailored for researchers in synthetic organic chemistry and drug development.
Scientific Rationale and Reaction Mechanism
The synthesis of quinolinone heterocycles from anilines and malonic esters is a well-established, albeit challenging, transformation that typically requires significant thermal energy.[1] The reaction proceeds via a two-stage mechanism: an initial nucleophilic acyl substitution followed by an intramolecular cyclization.
Stage 1: Intermolecular Acylation The process begins with the nucleophilic attack of the secondary amine of N-ethylaniline onto one of the carbonyl carbons of diethyl malonate. This is a slow process at lower temperatures due to the relatively low electrophilicity of the ester carbonyls and the moderate nucleophilicity of N-ethylaniline. High temperatures ( >200 °C) are essential to drive this condensation, leading to the elimination of one molecule of ethanol and the formation of an intermediate, ethyl 2-(ethyl(phenyl)amino)-2-oxoacetate.
Stage 2: Intramolecular Cyclization (Dieckmann-Type Condensation) The critical ring-forming step occurs at even higher temperatures (typically 250-270 °C).[2] The aniline ring, activated by the ethylamino group, possesses a nucleophilic ortho-carbon. This position attacks the remaining ester carbonyl within the same molecule. This intramolecular cyclization, analogous to a Dieckmann condensation, results in the formation of the six-membered heterocyclic ring and the elimination of a second molecule of ethanol. The resulting product, this compound, is acidic due to the enolic hydroxyl group and is generally stable in this tautomeric form. The continuous removal of ethanol vapor from the reaction vessel is crucial as it shifts the equilibrium towards product formation.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 4-hydroxyquinolin-2(1H)-ones from anilines and malonic esters.[1][2]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| N-Ethylaniline | ≥98% | Sigma-Aldrich |
| Diethyl malonate | ≥99% | Sigma-Aldrich |
| Toluene | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Hydrochloric Acid (HCl) | 37%, ACS Grade | VWR |
| Decolorizing Charcoal | Activated | Fisher Scientific |
| Equipment | ||
| 250 mL Round-bottom flask | ||
| Distillation head and condenser | ||
| High-temperature heating mantle with stirrer | ||
| Thermocouple or high-temperature thermometer | ||
| Buchner funnel and filtration flask | ||
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a distillation head and condenser, combine N-ethylaniline (e.g., 0.10 mol, 12.12 g) and diethyl malonate (e.g., 0.102 mol, 16.34 g). Note: A slight excess of the malonate is used to ensure complete consumption of the aniline.
-
Initial Heating (Acylation): Begin stirring and heat the mixture in a metal bath or heating mantle to 220-230 °C. Maintain this temperature for approximately 1 hour. During this phase, the first equivalent of ethanol will begin to distill.[2]
-
Cyclization: Increase the temperature to 260-270 °C. Continue heating until the distillation of ethanol ceases, which typically takes 3 to 5 hours. The reaction mixture will darken and become more viscous.
-
Reaction Quench and Precipitation: CAUTION: This step involves pouring a very hot liquid. Carefully and slowly pour the hot reaction mixture into a beaker containing 100 mL of stirred toluene. The rapid cooling will cause the crude product and any diamide side-product to precipitate. Allow the mixture to cool to room temperature.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene to remove residual high-boiling impurities.
-
Base Extraction: Transfer the crude solid to a beaker containing 250 mL of 0.5 M aqueous sodium hydroxide solution. The desired product, being an acidic enol, will dissolve to form its sodium salt, while the non-acidic N,N'-diethyl-N,N'-diphenylmalonamide byproduct will remain undissolved. Stir for 20 minutes.
-
Purification of Aqueous Layer: Filter the basic solution to remove any insoluble material. Add a small amount of decolorizing charcoal to the filtrate, stir for 10 minutes, and filter again to remove the charcoal.
-
Acidification and Product Isolation: Cool the clear, basic filtrate in an ice bath. Slowly acidify the solution with 10% hydrochloric acid while stirring until the pH is acidic to Congo red paper (pH ~3). The final product will precipitate as a solid.
-
Final Filtration and Drying: Collect the precipitated this compound by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Summary and Expected Results
| Compound | MW ( g/mol ) | Molar Eq. | Amount (g) | Moles |
| N-Ethylaniline | 121.18 | 1.00 | 12.12 | 0.10 |
| Diethyl malonate | 160.17 | 1.02 | 16.34 | 0.102 |
| Expected Yield: | ||||
| This compound | 189.21 | - | ~11-15 g | 60-80% |
Characterization: The identity and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., O-H, C=O).
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction due to insufficient temperature or reaction time.
-
Solution: Ensure the reaction temperature is accurately monitored at the specified levels. Confirm that ethanol distillation has completely ceased before stopping the reaction. Inefficient removal of ethanol can also hinder the reaction; ensure the distillation setup is efficient.
-
-
Formation of Diamide Byproduct:
-
Cause: A common side reaction at high temperatures is the reaction of the intermediate with a second molecule of aniline, forming N,N'-diethyl-N,N'-diphenylmalonamide.[1]
-
Solution: The described acid-base workup is specifically designed to separate the acidic desired product from this non-acidic byproduct. Adhering strictly to the workup protocol is key.
-
-
Dark-Colored Product:
-
Cause: High-temperature reactions often produce colored impurities due to decomposition.
-
Solution: The use of decolorizing charcoal in the basic solution is effective at removing many of these impurities. If the product is still colored, recrystallization is recommended.
-
-
Safety Considerations:
-
The primary hazard is the high temperature. Perform the reaction in a well-ventilated fume hood and use a heating mantle with a sand bath for better temperature control and safety.
-
Pouring the hot reaction mixture is a critical step. Use appropriate personal protective equipment (heat-resistant gloves, face shield) and perform the operation with caution to avoid splashing.
-
References
Conrad-Limpach Reaction for 4-Hydroxyquinoline Synthesis: Application Notes and Protocols for Drug Discovery & Development
Abstract
The 4-hydroxyquinoline (or 4-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1][2][3] This application note provides an in-depth guide to the Conrad-Limpach reaction, a classical and robust method for synthesizing 4-hydroxyquinolines from anilines and β-ketoesters.[4][5] We will explore the reaction mechanism, delve into critical experimental parameters, offer detailed, field-proven protocols, and provide a troubleshooting guide to empower researchers in drug discovery and development to effectively utilize this powerful synthetic tool.
The 4-Hydroxyquinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring system is a prominent feature in a wide range of biologically active compounds.[1][6] Specifically, the 4-hydroxyquinoline motif is of paramount interest due to its presence in molecules exhibiting diverse therapeutic effects, including:
-
Antimicrobial and Antibacterial Activity: The quinolone core is famously associated with antibiotics like nalidixic acid and norfloxacin.[3] 4-Hydroxyquinoline itself has been shown to inhibit the growth of intestinal bacteria.[7]
-
Anticancer Properties: Researchers have utilized 4-hydroxyquinoline derivatives to study their influence on cell signaling pathways, indicating potential applications in cancer research.[8][9]
-
Antiviral and Anti-inflammatory Effects: The scaffold serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anti-inflammatory agents.[8][10] Elvitegravir, an HIV integrase inhibitor, is a notable example of a quinolin-4-one drug.[3]
Given its broad utility, efficient and scalable access to the 4-hydroxyquinoline core is a critical objective for medicinal chemists. The Conrad-Limpach synthesis, discovered in 1887, remains a foundational and highly effective method for this purpose.[4][11]
The Conrad-Limpach Reaction: A Mechanistic Deep Dive
The Conrad-Limpach synthesis is fundamentally a two-stage process: the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[4][11]
Step-by-Step Mechanism
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline's amino group on the highly reactive keto-carbonyl of the β-ketoester. This is typically performed at moderate temperatures (room temperature to ~140 °C) and may be catalyzed by a small amount of strong acid (e.g., H₂SO₄ or HCl) to facilitate the multiple keto-enol tautomerizations involved.[4] This step forms a Schiff base, which rapidly tautomerizes to the more stable β-aminoacrylate (enamine) intermediate.[4][12]
-
Thermal Cyclization: This is the critical and rate-determining step of the synthesis.[4] The enamine intermediate is heated to very high temperatures, typically around 250 °C, in a high-boiling inert solvent.[4][11] This high thermal energy facilitates an electrocyclic ring closure, where the aniline ring attacks the ester carbonyl. This step temporarily breaks the aromaticity of the aniline ring, accounting for the high activation energy required.[1]
-
Elimination and Tautomerization: Following cyclization, a molecule of alcohol (from the original ester) is eliminated, and the aromaticity of the quinoline system is established. The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form often predominating.[4]
Regioselectivity: Conrad-Limpach vs. Knorr Synthesis
A critical aspect of reacting anilines with β-ketoesters is the temperature-dependent regioselectivity.
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the aniline preferentially attacks the more electrophilic keto group, leading to the enamine intermediate and ultimately the 4-hydroxyquinoline product.[4][13]
-
Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (e.g., ~140 °C), the reaction can favor attack at the ester carbonyl, forming a β-keto anilide. This intermediate, upon cyclization, yields the isomeric 2-hydroxyquinoline.[4][12]
Therefore, careful temperature control during the initial condensation step is crucial for ensuring the desired 4-hydroxyquinoline isomer is formed.
Critical Parameters and Optimization Strategies
Achieving high yields and purity in the Conrad-Limpach synthesis hinges on the careful control of several key parameters.
| Parameter | Recommended Conditions & Rationale |
| Condensation Temperature | Room Temperature to 140 °C. This initial step should be kept moderate to favor the kinetic product (enamine for 4-hydroxyquinoline) over the thermodynamic Knorr product (anilide for 2-hydroxyquinoline).[4] |
| Cyclization Temperature | ~250 °C or higher. A very high temperature is essential to provide the activation energy for the electrocyclic ring-closing step.[4][11][14] Insufficient temperature is a common cause of reaction failure. |
| Solvent for Cyclization | High-boiling, inert solvents. The use of a solvent with a boiling point >250 °C is critical for maintaining the required temperature and ensuring efficient heat transfer. Running the reaction neat can lead to decomposition and lower yields.[4][14] |
| Catalyst | Catalytic strong acid (e.g., H₂SO₄, HCl). A trace amount of acid can catalyze the initial condensation and the multiple tautomerizations throughout the mechanism, though some procedures run successfully without it.[4][14] |
| Atmosphere | Inert atmosphere (N₂ or Ar). While not always strictly necessary, running the high-temperature cyclization under an inert atmosphere can prevent oxidative side reactions and improve product purity.[14] |
Solvent Selection for Thermal Cyclization
The choice of solvent for the high-temperature cyclization step is one of the most important factors for success. Early attempts without a solvent gave poor yields (<30%), whereas using an inert, high-boiling solvent can increase yields to over 90%.[4]
| Solvent | Boiling Point (°C) | Comments |
| Diphenyl Ether | 259 | A traditional and effective solvent, though it can be difficult to remove. |
| Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl; widely used and effective.[1] |
| Mineral Oil | > 275 | Inexpensive and effective, but can be messy and difficult to remove from the product.[1][4] |
| 1,2,4-Trichlorobenzene | 214 | A useful alternative, though its lower boiling point may result in slightly lower yields compared to others.[1][14] |
| Ethyl Benzoate | 212 | Can be an adequate replacement, but yields are generally best with solvents boiling above 250 °C.[1] |
Detailed Experimental Protocols
The following protocols describe the synthesis of 2-Methyl-4-hydroxyquinoline from aniline and ethyl acetoacetate, a representative example of the Conrad-Limpach reaction.
Protocol 1: Step A - Synthesis of the Enamine Intermediate (Ethyl 3-anilinobut-2-enoate)
Materials and Reagents:
-
Aniline (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (1-2 drops, optional catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
If using a catalyst, add 1-2 drops of concentrated H₂SO₄ to the stirred mixture.
-
Stir the mixture at room temperature for 1-2 hours. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Water is a byproduct of the condensation. For higher yields, it can be removed azeotropically using a Dean-Stark trap with a solvent like toluene, though for many preparations, this is unnecessary.
-
Once the reaction is complete (as indicated by TLC, showing consumption of aniline), the resulting viscous oil or solid is typically used directly in the next step without further purification. If a solvent was used, it should be removed under reduced pressure.
Safety Precautions: Aniline is toxic and readily absorbed through the skin. Ethyl acetoacetate is a flammable liquid. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Step B - Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
Materials and Reagents:
-
Crude Ethyl 3-anilinobut-2-enoate (from Step A)
-
High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)
-
High-temperature thermometer
-
Heating mantle or sand bath
-
Air condenser or short path distillation head
-
Hexanes or Toluene (for washing)
-
Ethanol or Acetic Acid (for recrystallization)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a large round-bottom flask suitable for high-temperature reactions, add the high-boiling solvent (e.g., diphenyl ether, approx. 3-5 mL per gram of intermediate).
-
Begin heating the solvent with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Once the solvent reaches ~250 °C, slowly add the crude enamine intermediate from Step A to the hot solvent dropwise via an addition funnel. CAUTION: This addition can be exothermic and may cause vigorous boiling.
-
After the addition is complete, maintain the reaction temperature at ~250 °C for 30-60 minutes. During this time, the ethanol byproduct will distill off.[1]
-
Monitor the reaction by TLC if feasible (quenching a small aliquot in a cold solvent).
-
Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The desired 4-hydroxyquinoline product often precipitates as a solid upon cooling.[1][14]
-
Dilute the cooled, sludgy mixture with a hydrocarbon solvent like hexanes or toluene. This helps to further precipitate the product while dissolving the high-boiling reaction solvent.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes or toluene to remove all traces of the high-boiling solvent.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
Safety Precautions: This procedure involves extremely high temperatures. Use a heating mantle or sand bath (avoid oil baths at this temperature) and ensure the glassware is free of defects. Perform the reaction in a fume hood. High-boiling solvents can cause severe burns.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Cyclization temperature was too low.[14] 2. Reaction time was too short. 3. Poor quality of starting materials. | 1. Ensure the reaction mixture consistently reaches and maintains ~250 °C. Use a calibrated high-temperature thermometer.[14] 2. Increase the reaction time at 250 °C and monitor by TLC. 3. Purify starting materials (e.g., distill aniline) before use. |
| Formation of 2-Hydroxyquinoline Isomer | The initial condensation temperature was too high, favoring the thermodynamic Knorr product.[4] | Perform the initial enamine formation at a lower temperature (e.g., room temperature) to ensure kinetic control. |
| Dark, Tarry Product | 1. Decomposition at high temperatures. 2. Oxidative side reactions. | 1. Add the enamine intermediate slowly to the pre-heated solvent to avoid localized overheating. 2. Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation.[14] |
| Product is Oily / Difficult to Crystallize | Incomplete removal of the high-boiling solvent (e.g., diphenyl ether, mineral oil). | Wash the filtered product extensively with a solvent in which the product is insoluble but the reaction solvent is soluble (e.g., copious amounts of hexanes, toluene, or petroleum ether). Consider trituration. |
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad-Limpach Cyclization [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. synarchive.com [synarchive.com]
- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 4-Hydroxyquinolin-2-ones
Introduction: The Strategic Importance of 3-Formyl-4-hydroxyquinolin-2-ones
The 4-hydroxyquinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and neuroprotective properties.[1] The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction significantly enhances the synthetic utility of this scaffold. This aldehyde functionality serves as a versatile chemical handle for further molecular elaborations, enabling the construction of more complex heterocyclic systems and the exploration of diverse chemical space in drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the efficient and regioselective formylation of 4-hydroxyquinolin-2-ones.
Mechanism of the Vilsmeier-Haack Reaction on 4-Hydroxyquinolin-2-ones
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The 4-hydroxyquinolin-2-one, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The substitution preferentially occurs at the C3 position, which is activated by the electron-donating hydroxyl group at C4 and the lactam functionality. A subsequent hydrolysis step during the work-up of the reaction mixture converts the resulting iminium salt intermediate into the final 3-formyl-4-hydroxyquinolin-2-one product.[2]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 3-Formyl-4-hydroxyquinolin-2-one
This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of 4-hydroxyquinolin-2-one.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Hydroxyquinolin-2-one | Reagent Grade, >98% |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, >99% |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Sodium acetate | Anhydrous, >99% |
| Ethyl acetate | HPLC Grade |
| Hexane | HPLC Grade |
| Deionized water | |
| Round-bottom flask | 250 mL, three-necked |
| Magnetic stirrer with heating mantle | |
| Dropping funnel | |
| Condenser | |
| Ice bath | |
| Buchner funnel and flask | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator |
Step-by-Step Procedure
Caption: Experimental workflow for Vilsmeier-Haack formylation.
-
Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 20 mL). Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 4-hydroxyquinolin-2-one (1.0 equiv.) in anhydrous DMF (30 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction Progression and Monitoring: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting material.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water. The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 3-formyl-4-hydroxyquinolin-2-one.
Characterization of 3-Formyl-4-hydroxyquinolin-2-one
The structure of the synthesized product should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 10.0-10.5 (s, 1H, -CHO), 11.0-12.0 (br s, 1H, -OH), 7.2-8.0 (m, 4H, Ar-H), 11.5 (br s, 1H, -NH).[5] |
| ¹³C NMR (DMSO-d₆) | δ 190-195 (-CHO), 160-165 (C=O), 160-170 (C-OH), 115-140 (Ar-C), 100-110 (C-3). |
| IR (KBr, cm⁻¹) | 3200-3400 (O-H, N-H stretching), 1680-1700 (C=O, aldehyde stretching), 1640-1660 (C=O, lactam stretching).[5] |
| Mass Spec. (ESI-MS) | Calculated m/z for C₁₀H₇NO₃, found [M+H]⁺ or [M-H]⁻. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent due to moisture.[6]- Low reactivity of the substrate. | - Use anhydrous DMF and fresh, properly stored POCl₃.- Ensure all glassware is thoroughly dried.- Increase reaction temperature or time. |
| Formation of Side Products | - Diformylation or reaction at other positions.- Unexpected cyclization or rearrangement.[7] | - Carefully control the stoichiometry of the Vilsmeier reagent.- Optimize the reaction temperature; lower temperatures may increase regioselectivity. |
| Difficult Product Isolation | - Product is soluble in the aqueous phase.- Emulsion formation during extraction. | - After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).- Use brine to break up emulsions. |
Scope and Limitations
The Vilsmeier-Haack formylation is generally effective for 4-hydroxyquinolin-2-ones bearing electron-donating groups on the benzene ring, which further activate the system towards electrophilic substitution. Conversely, strong electron-withdrawing groups may deactivate the ring and lead to lower yields or require harsher reaction conditions. The regioselectivity is typically high for the C3 position due to the directing effects of the C4-hydroxyl and the lactam moiety. However, with highly activated substrates or excess Vilsmeier reagent, the possibility of diformylation or other side reactions should be considered.
Conclusion
The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of 3-formyl-4-hydroxyquinolin-2-ones, which are valuable intermediates in the development of novel therapeutic agents. By carefully controlling the reaction parameters and employing the protocols and troubleshooting guidance outlined in this document, researchers can successfully utilize this powerful synthetic transformation to advance their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1<i>H</i>)-ones) of prospective anti-COVID-19 drugs - ProQuest [proquest.com]
Topic: Analytical Methods for the Quantification of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research and development. We present three robust analytical methods: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key methodological choices. We delve into method development considerations, validation parameters, and data interpretation, ensuring that each protocol serves as a self-validating system for generating accurate and reproducible results.
Introduction and Analyte Properties
This compound belongs to the quinolinone class of compounds, which are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry.[1] The synthesis and investigation of its derivatives are ongoing in areas such as antimicrobial and anticancer research.[2][3] Accurate quantification of this molecule is paramount for a variety of applications, including purity assessment of synthesized batches, stability studies, pharmacokinetic analysis, and quality control of potential drug products.
The selection of an appropriate analytical method is contingent upon the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides validated starting points for methods ranging from rapid, simple screening to highly sensitive and specific trace-level analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54675-30-8 | [4][5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4][5] |
| Molecular Weight | 189.21 g/mol | [4][5] |
| Melting Point | 255-276 °C | [6][7] |
| LogP | 1.727 | [4][5] |
| pKa | 4.50 ± 1.00 (Predicted) | [6] |
| PSA (Polar Surface Area) | 42.23 Ų | [4][5] |
| Appearance | Solid powder | N/A |
Method 1: UV-Visible Spectrophotometry
Principle of the Method
UV-Visible spectrophotometry is a rapid and accessible technique for quantifying compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible region.[8] The quinolinone scaffold in the target analyte contains conjugated double bonds, which results in strong UV absorbance.[9][10] Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[1]
Method Development Considerations
-
Solvent Selection: The primary consideration is to choose a solvent that completely dissolves the analyte and is transparent in the UV region of interest. Methanol and ethanol are common choices for quinolinone derivatives.[1] The solvent should not interact with the analyte in a way that alters its chromophore.
-
Wavelength of Maximum Absorbance (λmax): To ensure maximum sensitivity and minimize deviations from the Beer-Lambert Law, measurements should be taken at the λmax. This is determined by scanning a dilute solution of the analyte across a range of wavelengths (e.g., 200-400 nm).[1] For quinoline-based compounds, strong absorption is typically observed in the UV region.[11]
Experimental Protocol
2.3.1. Reagents and Materials
-
This compound reference standard (Purity ≥97%)[5]
-
Methanol, spectroscopic grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
2.3.2. Instrumentation
-
Dual-beam UV-Vis spectrophotometer
2.3.3. Step-by-Step Procedure
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by appropriately diluting the working standard solution with methanol into separate 10 mL volumetric flasks.
-
Sample Preparation: Prepare the unknown sample by dissolving it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution using a 0.45 µm syringe filter if particulate matter is present.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol to zero the baseline.
-
Measure the absorbance spectrum of a mid-range calibration standard to determine the λmax.
-
Set the instrument to measure the absorbance of all standards and samples at the determined λmax.
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the prepared standards.
-
Perform a linear regression analysis on the data points. The relationship should be linear with a correlation coefficient (R²) ≥ 0.995.
-
Determine the concentration of the unknown sample by interpolating its absorbance value using the equation of the line (y = mx + c).
Workflow and Validation
Caption: Workflow for UV-Vis Spectrophotometric Quantification.
Table 2: Typical Validation Parameters for UV-Vis Method
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Range | e.g., 2 - 20 µg/mL |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Principle of the Method
HPLC is a powerful separation technique that is superior to spectrophotometry in terms of selectivity, as it physically separates the analyte from impurities before quantification.[8][12] A reversed-phase HPLC (RP-HPLC) method is ideal for a molecule with a LogP of ~1.7 like this compound.[4][5] The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[13] Retention time provides qualitative identification, while the peak area is used for quantification against a calibration curve.
Method Development Considerations
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point due to the moderate polarity of the analyte.[12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The ratio is optimized to achieve a good retention time (typically 3-10 minutes), sharp peak shape, and resolution from any impurities. A slightly acidic pH (e.g., using formic or phosphoric acid) can improve peak shape for compounds with acidic or basic functional groups by suppressing ionization.[13]
-
Detection Wavelength: The UV detector should be set to the λmax determined by spectrophotometry to maximize the signal-to-noise ratio. A Diode Array Detector (DAD) is advantageous as it can provide spectral data to confirm peak purity.[11]
Experimental Protocol
3.3.1. Reagents and Materials
-
Analyte reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid (0.1% v/v in water)
-
Volumetric flasks, pipettes, autosampler vials
3.3.2. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV/DAD at determined λmax |
| Run Time | 10 minutes |
3.3.3. Step-by-Step Procedure
-
Standard Preparation: Prepare stock (1000 µg/mL) and working (100 µg/mL) standards in methanol as described in section 2.3.3. Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the working standard with the mobile phase.
-
Sample Preparation: Dissolve the unknown sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter into an autosampler vial.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[12]
-
Analysis: Create a sequence including blank (mobile phase), calibration standards, and unknown samples. Inject and run the sequence.
Data Analysis and Quantification
-
Integrate the peak area for the analyte in each chromatogram.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression and confirm R² ≥ 0.998.
-
Calculate the concentration of the unknown sample using the regression equation.
Workflow and Validation
Caption: General workflow for analyte quantification by HPLC-UV.
Table 3: Typical Validation Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 |
| Range | e.g., 1 - 100 µg/mL |
| Precision (%RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Quantification (LOQ) | ~1 µg/mL (Typical) |
| Specificity | Peak purity index > 0.999 (DAD) |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS is the gold standard for quantification in complex matrices (e.g., plasma, tissue homogenates) due to its exceptional sensitivity and selectivity.[14][15] After chromatographic separation via LC, the analyte is ionized (typically by Electrospray Ionization, ESI), and a specific precursor ion (usually the protonated molecule, [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte's structure, minimizing interference from matrix components.[16]
Method Development Considerations
-
Ionization and Precursor Ion Selection: Given the presence of a nitrogen atom, ESI in positive ion mode is likely to be efficient, forming an [M+H]⁺ ion at m/z 190.2. This is confirmed by infusing a standard solution directly into the mass spectrometer.
-
Fragmentation and Product Ion Selection (MRM): The precursor ion (Q1) is fragmented in the collision cell (Q2) to generate product ions. The most stable and abundant product ion is selected for monitoring (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity.[17][18]
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the ideal IS, as it co-elutes and experiences identical ionization effects. If a SIL-IS is unavailable, a structurally similar compound with a different mass can be used. The IS corrects for variability in sample preparation and instrument response.[17]
-
Sample Preparation: For complex matrices like plasma, a sample cleanup step such as protein precipitation (PPT) with acetonitrile or solid-phase extraction (SPE) is necessary to remove interferences and prevent instrument contamination.[17]
Experimental Protocol
4.3.1. Reagents and Materials
-
As per HPLC method, with LC-MS grade solvents
-
Analyte reference standard and internal standard (e.g., deuterated analog)
-
Control matrix (e.g., human plasma)
4.3.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC system (e.g., Waters Acquity, Sciex Exion) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | ESI, Positive Mode |
| MRM Transition | Analyte: 190.2 → [Product Ion]; IS: [Precursor] → [Product] |
| Key MS Parameters | IonSpray Voltage, Temperature, Gas Flows (to be optimized) |
4.3.3. Step-by-Step Procedure
-
Standard Preparation: Prepare calibration standards in the biological matrix of interest (e.g., plasma) to mimic the study samples and account for matrix effects.[19] A typical range for pharmacokinetic studies could be 0.5 - 500 ng/mL.[17]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample/standard, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Analysis: Run the analytical sequence, ensuring the system is fully equilibrated.
Data Analysis and Quantification
-
Calculate the Peak Area Ratio (PAR) of the analyte to the internal standard (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the standards.
-
Use a weighted (1/x² or 1/x) linear regression.
-
Quantify unknown samples using the regression equation.
Workflow and Validation
Caption: Workflow for LC-MS/MS quantification in a biological matrix.
Table 4: Typical Validation Parameters for LC-MS/MS Bioanalytical Method
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Range | e.g., 0.5 - 500 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% of Nominal) | 85 - 115% (80 - 120% at LLOQ) |
| Lower Limit of Quant. (LLOQ) | ~0.5 ng/mL (Typical) |
| Matrix Effect & Recovery | Consistent and reproducible |
Comparative Summary of Methods
Table 5: Method Comparison
| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Selectivity | Low (no separation) | High (chromatographic separation) | Very High (chromatographic + mass filtering) |
| Sensitivity | Low (µg/mL range) | Moderate (ng/mL to µg/mL range) | Very High (pg/mL to ng/mL range) |
| Application | Pure substance assay, content uniformity | Purity, stability, routine QC, formulations | Bioanalysis, trace impurity analysis |
| Matrix Tolerance | Low (requires clean samples) | Moderate | High (ideal for complex matrices) |
| Cost/Complexity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Ethyl-4-hydroxy-2(1H)-quinolinone | CAS#:54675-30-8 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. 1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one | 54675-30-8 [sigmaaldrich.com]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 4-Hydroxyquinoline | SIELC Technologies [sielc.com]
- 14. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 15. researchgate.net [researchgate.net]
- 16. uab.edu [uab.edu]
- 17. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 18. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: A Senior Application Scientist
An Application Note and Protocol for the HPLC-UV Analysis of Quinolinone Compounds
Abstract
This comprehensive guide details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of quinolinone compounds. Quinolinones are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and drug development. The methodology herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind critical experimental choices. This document covers the entire analytical workflow, from method development principles and sample preparation to system suitability, full method validation according to ICH guidelines, and troubleshooting.
Introduction: The Significance of Quinolinone Analysis
The quinolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1] Given their therapeutic potential, the accurate and precise quantification of these compounds in active pharmaceutical ingredients (APIs), formulated drug products, and biological matrices is paramount.[2][3] HPLC with UV detection is the most prevalent analytical technique for this purpose, offering a balance of high sensitivity, selectivity, and cost-effectiveness.[4][5]
This application note provides a universally applicable framework for developing and validating a stability-indicating HPLC-UV method for novel or existing quinolinone derivatives, ensuring data integrity for research, quality control, and regulatory submissions.
Principle of the Method: RP-HPLC and UV Detection
The method is based on reversed-phase chromatography, where the stationary phase (typically a C18 silica-based column) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture.[2]
-
Separation Mechanism: Quinolinone compounds, which are moderately polar to nonpolar, are separated based on their hydrophobic interactions with the C18 stationary phase. More hydrophobic compounds interact more strongly and thus have longer retention times. The mobile phase, typically a mixture of water and acetonitrile or methanol, is used to elute the compounds from the column.[2][6]
-
Role of Mobile Phase pH: Quinolinone and its derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring system.[7] To ensure reproducible retention and symmetrical peak shapes, it is crucial to control the pH of the mobile phase. Operating at a low pH (e.g., pH 3-4 using formic or phosphoric acid) ensures that the basic nitrogen is consistently protonated and residual silanol groups on the silica support are suppressed, minimizing undesirable ionic interactions that cause peak tailing.[7][8]
-
UV Detection: Quinolinone compounds possess chromophores within their aromatic ring system, allowing them to absorb light in the UV-visible region.[9] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths simultaneously. This allows for the selection of the wavelength of maximum absorbance (λ-max) for each specific analyte, maximizing sensitivity and allowing for peak purity analysis.[9] Common detection wavelengths for quinolinones range from 225 nm to 350 nm depending on the specific structure and conjugation.[6][10][11]
HPLC Method Development Strategy
A systematic approach to method development is crucial for achieving a robust and reliable separation. The process involves optimizing several key parameters to achieve the desired resolution, peak shape, and analysis time.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC-UV method.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Mobile Phase
-
Reagents: Use only HPLC-grade acetonitrile (ACN), methanol (MeOH), and reagent-grade phosphoric acid or formic acid. Use ultrapure water (18.2 MΩ·cm).
-
Mobile Phase A (Aqueous): Prepare 0.1% phosphoric acid or formic acid in water. For a 1 L solution, add 1.0 mL of concentrated acid to 900 mL of ultrapure water, mix well, and bring the final volume to 1 L.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
Degassing: Before use, degas both mobile phases for 15 minutes using vacuum filtration through a 0.45 µm membrane or by sonication to prevent bubble formation in the HPLC system.[12]
Protocol 2: Standard and Sample Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the quinolinone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a 50:50 mixture of acetonitrile and water. Sonicate for 10-15 minutes if necessary to ensure complete dissolution.[13]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) for constructing the calibration curve.[13]
-
Sample Preparation (e.g., from a solid formulation): Accurately weigh a portion of the powdered sample theoretically containing 10 mg of the quinolinone active ingredient. Transfer to a 100 mL volumetric flask, add approximately 70 mL of the diluent used for the stock standard, and sonicate for 20 minutes to extract the analyte.[10] Allow the solution to cool to room temperature, dilute to volume, and mix thoroughly.
-
Filtration: Prior to injection, filter all sample and working standard solutions through a 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial to remove particulates that could block the column.[10][13]
Protocol 3: HPLC-UV System Configuration and Analysis
The following table summarizes a typical starting point for HPLC-UV analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1100/1200, Shimadzu LC-20AD, Waters Alliance, or equivalent with UV/DAD detector | Standard systems providing reliable performance.[6][14] |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for moderately polar compounds.[13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to control peak shape for basic analytes.[7][13] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak resolution. |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B | A gradient is often necessary to elute compounds with a range of polarities and to clean the column effectively.[13][15] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading.[10] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape.[13] |
| Detection | UV at λ-max (e.g., 289 nm) or as determined by DAD/PDA scan | Maximizes sensitivity for the target analyte.[13][16] |
| Run Time | 15 minutes | Balances separation efficiency with sample throughput. |
Analytical Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.[12]
-
Blank Injection: Inject the diluent (mobile phase) to ensure there are no interfering peaks from the solvent.
-
System Suitability Test (SST): Make five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL).
-
Calibration Curve: Inject each working standard solution once to construct the calibration curve.
-
Sample Analysis: Inject the prepared sample solutions in duplicate.
-
Bracketing Standards: Inject a check standard after every 10-15 sample injections to monitor system performance over the run.
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for the intended purpose.[14][17]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from impurities and degradation products (Resolution > 2). No interference from blank/placebo. | Confirms the method accurately measures only the desired analyte.[6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 4-24 ppm).[6] | Establishes a proportional relationship between concentration and detector response. |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | Measures the closeness of the test results to the true value.[6][14] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%.[6] | Demonstrates the consistency of results under various conditions (intra-day, inter-day, different analysts). |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. | The lowest amount of analyte that can be detected.[14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14] |
| Robustness | %RSD of results remains ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, pH ±0.2). | Shows the method's reliability during normal use.[2] |
Forced Degradation Studies: A Stability-Indicating Approach
For drug development, the method must be proven to be "stability-indicating," meaning it can resolve the active ingredient from its potential degradation products.[18] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions.[19][20]
Diagram: Forced Degradation Experimental Setup
Caption: Workflow for conducting forced degradation studies.
A target degradation of 5-20% is ideal for observing primary degradants without overly complex profiles.[18][19] The chromatograms are then evaluated for peak purity using a DAD to ensure the main peak is spectrally homogenous and that all degradant peaks are adequately resolved.
Data Analysis and Interpretation
-
System Suitability: Before sample analysis, verify that the SST results meet the pre-defined criteria (see Table 2). Typical criteria include:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
%RSD for Peak Area (5 reps): ≤ 1.0%
-
-
Calibration Curve: Plot the peak area versus the concentration of the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the calibration curve equation to calculate the concentration of the quinolinone compound in the sample solutions based on their measured peak areas. Apply the appropriate dilution factors to determine the final concentration in the original sample.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with silanols; Column contamination; Mismatched sample solvent strength. | Lower mobile phase pH (e.g., to 2.5-3.0); Use a guard column and replace if needed; Ensure sample is dissolved in the initial mobile phase.[21] |
| Peak Splitting/Broadening | Column void or blockage; Partially blocked frit; Sample overload. | Reverse-flush the column; Replace the column if necessary; Reduce injection volume or sample concentration.[21] |
| Baseline Drift/Noise | Insufficient column equilibration; Mobile phase not degassed; Detector lamp failing. | Allow longer equilibration time; Degas mobile phase thoroughly; Check lamp energy and replace if low.[12] |
| Shifting Retention Times | Change in mobile phase composition; Fluctuation in column temperature; Pump malfunction/leak. | Prepare fresh mobile phase; Use a column oven for stable temperature; Check for leaks and ensure pump is primed and delivering a consistent flow.[22] |
Conclusion
This application note presents a detailed, robust, and validated RP-HPLC-UV method for the analysis of quinolinone compounds. The provided protocols and scientific rationale offer a solid foundation for researchers to implement and adapt this methodology for their specific analytical needs. By following the outlined steps for method development, validation, and system suitability, laboratories can ensure the generation of accurate, reliable, and reproducible data critical for advancing pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. unitedjchem.org [unitedjchem.org]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
- 7. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. UV Properties and Loading into Liposomes of Quinoline Derivatives | MDPI [mdpi.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
- 17. m.youtube.com [m.youtube.com]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. ijrpp.com [ijrpp.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
Application Notes and Protocols for the Synthetic Utilization of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Introduction: Unveiling the Synthetic Potential of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
This compound is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. As a member of the 4-hydroxyquinolin-2(1H)-one family, this compound is a key intermediate in the synthesis of a diverse array of biologically active molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The quinoline core is a prevalent motif in numerous natural products and pharmaceuticals.[4]
The reactivity of this compound is dictated by the interplay of its functional groups and the inherent electronic nature of the quinolone ring system. A critical aspect of its chemical behavior is the existence of tautomeric forms, primarily the 4-hydroxy-2-quinolone and the 2,4-quinolinedione tautomers. This equilibrium influences the regioselectivity of its reactions, particularly in alkylation processes.[5] The electron-donating character of the hydroxyl group at the C-4 position and the nitrogen atom within the ring activates the molecule towards electrophilic substitution, with the C-3 position being particularly susceptible to such reactions.
This comprehensive guide provides detailed application notes and protocols for the synthetic manipulation of this compound, focusing on key transformations that unlock its potential as a starting material for novel compound synthesis. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is the thermal cyclocondensation of an appropriate aniline with a diethyl malonate derivative.[6] This approach, often referred to as the Conrad-Limpach-Knorr synthesis, provides a straightforward route to the quinolone core.
Protocol 1: Synthesis of this compound
This protocol details the preparation of this compound from N-ethylaniline and diethyl malonate.
Reaction Scheme:
A schematic representation of the synthesis of the target compound.
Materials:
-
N-Ethylaniline
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a distillation head and a condenser, combine N-ethylaniline (1.0 equiv) and diethyl malonate (1.05 equiv) in a high-boiling point solvent.
-
Heat the reaction mixture to 220-230°C for 1 hour.
-
Gradually increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours).
-
Carefully pour the hot reaction mixture into stirred toluene and allow it to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Dissolve the crude product in an aqueous solution of sodium hydroxide (e.g., 0.5 M).
-
Wash the aqueous solution with toluene to remove any unreacted starting materials.
-
Treat the aqueous layer with decolorizing charcoal and filter.
-
Acidify the filtrate with hydrochloric acid until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to afford this compound. The product can be further purified by recrystallization from ethanol.
Expected Yield: ~85-95%
II. Functionalization of the C-3 Position: The Vilsmeier-Haack Reaction
The C-3 position of this compound is highly activated towards electrophilic substitution. The Vilsmeier-Haack reaction is a powerful method to introduce a formyl group (-CHO) at this position, yielding the versatile intermediate, 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[1] This aldehyde serves as a linchpin for the construction of a wide range of heterocyclic systems through condensation reactions.
Protocol 2: Vilsmeier-Haack Formylation
Reaction Scheme:
Formylation of the C-3 position via the Vilsmeier-Haack reaction.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (5-10 equiv) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (2-3 equiv) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add this compound (1.0 equiv) portion-wise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Yield: 70-80%
Mechanistic Insight: The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. This electrophile then attacks the electron-rich C-3 position of the quinolone ring. Subsequent hydrolysis of the resulting iminium salt intermediate during workup yields the aldehyde.[1][7]
III. Modification of the 4-Hydroxy Group: O-Alkylation
The hydroxyl group at the C-4 position can be readily alkylated to afford 4-alkoxy-1-ethylquinolin-2(1H)-one derivatives. This transformation is significant as it can modulate the biological activity of the quinolone scaffold. The regioselectivity of alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions, but O-alkylation is generally favored for 4-hydroxyquinolin-2-ones.[5]
Protocol 3: O-Alkylation with Alkyl Halides
Reaction Scheme:
Synthesis of 4-alkoxy derivatives via O-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Water
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF or acetone, add potassium carbonate (2.0-3.0 equiv).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry. The product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 60-90%
Causality of Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. A base such as potassium carbonate is required to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide-like species which then attacks the alkyl halide.
IV. Direct Halogenation of the Quinolone Core
Introducing a halogen atom, such as chlorine or bromine, onto the quinolone scaffold can significantly influence its biological properties and provide a handle for further synthetic transformations, such as cross-coupling reactions. The C-3 position is the most likely site for electrophilic halogenation due to the activating effect of the 4-hydroxy group.
Protocol 4: Direct Chlorination at the C-3 Position
While direct halogenation of this compound is not extensively documented, a plausible protocol can be adapted from similar systems. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic and heterocyclic systems.
Reaction Scheme:
Proposed direct chlorination of the C-3 position.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv) in acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1.05-1.2 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
If using dichloromethane, separate the organic layer. If using acetonitrile, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-1-ethyl-4-hydroxyquinolin-2(1H)-one.
Expected Yield: Moderate to good, optimization may be required.
Summary of Synthetic Transformations and Applications
The following table summarizes the key synthetic transformations of this compound and the potential applications of the resulting derivatives.
| Starting Material | Reaction | Key Reagents | Product | Potential Applications |
| This compound | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Intermediate for synthesis of fused heterocycles with antimicrobial and anticancer activity.[5] |
| This compound | O-Alkylation | Alkyl halide, K₂CO₃ | 4-Alkoxy-1-ethylquinolin-2(1H)-one | Modulation of biological activity, potential anticancer agents.[8] |
| This compound | C-3 Halogenation | NCS or NBS | 3-Halo-1-ethyl-4-hydroxyquinolin-2(1H)-one | Intermediate for cross-coupling reactions, synthesis of novel bioactive compounds. |
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its accessible synthesis and the reactivity of its core structure, particularly at the C-3 and C-4 positions, provide a rich platform for the development of novel compounds with significant potential in drug discovery and materials science. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic utility of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Quinolinone Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for screening quinolinone derivatives for their antimicrobial and antifungal properties. This document emphasizes the scientific rationale behind the methodologies, ensuring robust and reproducible results.
Introduction: The Rationale for Screening Quinolinone Derivatives
Quinolinone derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their structural similarity to quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV, provides a strong rationale for investigating their antibacterial potential.[3] Furthermore, emerging research has highlighted the antifungal activity of certain quinolinone scaffolds, suggesting novel mechanisms of action that warrant exploration.[1][4][5] The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and the chemical tractability of the quinolinone core allows for the synthesis of diverse libraries for screening.[1]
The primary objective of the screening protocols outlined below is to determine the in vitro efficacy of novel quinolinone derivatives against a panel of clinically relevant bacteria and fungi. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
Foundational Screening Workflow
A systematic approach is crucial for the efficient and effective screening of a library of novel compounds. The following workflow provides a logical progression from initial qualitative screening to quantitative determination of antimicrobial activity.
Core Principle: Ensuring Trustworthiness through Quality Control
A self-validating system is paramount in antimicrobial susceptibility testing. This is achieved through the stringent use of quality control (QC) strains with known and predictable susceptibility patterns.[7] These strains, obtained from reputable culture collections such as the American Type Culture Collection (ATCC), are tested in parallel with the experimental compounds. If the results for the QC strains fall outside the acceptable ranges defined by organizations like the Clinical and Laboratory Standards Institute (CLSI), the experimental results are considered invalid.[8]
| Organism Type | QC Strain | Purpose |
| Gram-positive Bacteria | Staphylococcus aureus ATCC® 29213™ | General susceptibility testing |
| Enterococcus faecalis ATCC® 29212™ | General susceptibility testing | |
| Gram-negative Bacteria | Escherichia coli ATCC® 25922™ | General susceptibility testing |
| Pseudomonas aeruginosa ATCC® 27853™ | Testing for activity against opportunistic pathogens | |
| Yeast | Candida albicans ATCC® 90028™ | General antifungal susceptibility testing |
| Candida parapsilosis ATCC® 22019™ | CLSI recommended QC strain | |
| Filamentous Fungi | Aspergillus flavus ATCC® 204304™ | Antifungal susceptibility testing of molds |
| Aspergillus fumigatus ATCC® 204305™ | Antifungal susceptibility testing of molds |
Table 1: Recommended Quality Control Strains for Antimicrobial and Antifungal Susceptibility Testing.
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a preliminary, qualitative assessment of the antimicrobial activity of the quinolinone derivatives. It is a cost-effective and straightforward technique for identifying promising "hit" compounds.[9]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[9]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) or RPMI-1640 agar for fungi
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial/fungal inoculum equivalent to a 0.5 McFarland standard
-
Test quinolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the test compounds)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation of Plates: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the standardized inoculum to obtain confluent growth.
-
Well Preparation: Aseptically create wells in the inoculated agar using a sterile cork borer.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast or longer for filamentous fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a quinolinone derivative that inhibits the visible growth of a microorganism. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M07 for bacteria and M38 for filamentous fungi.[10][11]
Principle: The test microorganism is challenged with serial dilutions of the quinolinone derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[12]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Test quinolinone derivatives of known concentration
-
Bacterial/fungal inoculum
-
Positive and negative controls
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the quinolinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the compound stock solution (at twice the highest desired final concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to well 10. 50 µL from well 10 is discarded. Wells 11 and 12 serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.4-5 x 10⁴ CFU/mL for fungi in each well.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria. For fungi, incubation is typically at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.[13][14]
-
MIC Determination: The MIC is determined as the lowest concentration of the quinolinone derivative that shows no visible growth. This can be assessed visually or by using a plate reader to measure optical density.
Data Presentation and Interpretation
The results of the MIC testing should be presented in a clear and concise tabular format to allow for easy comparison between different quinolinone derivatives and reference drugs.
| Compound | Microorganism | MIC (µg/mL) |
| Quinolinone Derivative 1 | S. aureus ATCC® 29213™ | 8 |
| E. coli ATCC® 25922™ | 16 | |
| C. albicans ATCC® 90028™ | 32 | |
| Quinolinone Derivative 2 | S. aureus ATCC® 29213™ | 4 |
| E. coli ATCC® 25922™ | 8 | |
| C. albicans ATCC® 90028™ | 16 | |
| Ciprofloxacin (Control) | S. aureus ATCC® 29213™ | 0.5 |
| E. coli ATCC® 25922™ | 0.015 | |
| Fluconazole (Control) | C. albicans ATCC® 90028™ | 1 |
Table 2: Example of MIC Data Presentation for Quinolinone Derivatives.
Interpretation: Lower MIC values indicate greater potency. The activity of the novel quinolinone derivatives should be compared to that of the standard control drugs. Compounds with potent activity (low MIC values) against a broad spectrum of microorganisms or specific activity against resistant strains are prioritized for further investigation.
Mechanistic Insights and Troubleshooting
Understanding the Mechanism of Action:
The antibacterial activity of many quinolone compounds is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
The antifungal mechanism of quinolinone derivatives is less well-defined but may involve disruption of the cell membrane, leading to increased permeability and leakage of cellular contents.[4] Further studies are required to elucidate the specific molecular targets in fungi.
Troubleshooting Common Issues:
-
Compound Precipitation: Novel synthetic compounds may have limited solubility in aqueous media. If precipitation is observed in the microtiter plate wells, consider using a co-solvent such as DMSO at a final concentration that does not affect microbial growth (typically ≤1%).
-
Inconsistent Results: Ensure that the inoculum density is standardized accurately using a McFarland standard and that all reagents and materials are sterile. Adherence to the standardized CLSI protocols is critical for reproducibility.
-
Trailing Endpoints (Fungi): For some fungi, particularly with azole antifungals, trailing growth (reduced but not absent growth over a range of concentrations) can make visual MIC determination difficult. In such cases, reading the MIC at the concentration that causes approximately 50% growth inhibition (MIC-2) compared to the growth control may be necessary.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial and antifungal screening of novel quinolinone derivatives. By adhering to standardized methodologies, incorporating rigorous quality control measures, and understanding the potential mechanisms of action, researchers can generate reliable and meaningful data to identify promising lead compounds for further development in the fight against infectious diseases.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njccwei.com [njccwei.com]
- 11. youtube.com [youtube.com]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Investigating the Anti-Cancer Potential of 1-Ethyl-4-hydroxyquinolin-2(1H)-one in MCF-7 Breast Cancer Cells
Abstract
This document provides a comprehensive guide for the initial investigation of 1-Ethyl-4-hydroxyquinolin-2(1H)-one, a novel quinolinone derivative, for its potential anti-cancer properties using the MCF-7 human breast cancer cell line as a model system. Quinolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor effects. This guide outlines a logical, multi-step experimental workflow, from initial cytotoxicity screening to the elucidation of potential mechanisms of action, including apoptosis and cell cycle arrest. The protocols provided are designed to be robust and self-validating, incorporating key quality control measures. The underlying scientific rationale for each experimental choice is detailed to provide a deeper understanding of the drug discovery process.
Introduction: The Therapeutic Potential of Quinolinone Derivatives
The quinolinone ring system is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. A notable subclass, the 4-hydroxyquinolin-2(1H)-ones, has garnered attention for a wide spectrum of pharmacological activities, including antibacterial, antiviral, and, most relevantly, anti-cancer properties. The mechanism of action for many of these derivatives is attributed to their ability to interfere with key cellular processes in cancer cells, such as proliferation, cell cycle progression, and survival pathways.
This compound is a specific derivative within this class. While this particular molecule is not extensively studied, its structural similarity to other anti-cancer quinolinones suggests it may exhibit similar cytotoxic or cytostatic effects. The MCF-7 cell line is an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line and is a workhorse model for studying hormone-responsive breast cancers. Its well-characterized genetic and phenotypic profile makes it an ideal initial model for screening novel therapeutic compounds.
This application note details a systematic approach to evaluate the anti-cancer potential of this compound in MCF-7 cells.
Experimental Workflow & Scientific Rationale
A tiered approach is recommended to efficiently assess the anti-cancer properties of a novel compound. This workflow is designed to first establish bioactivity and then to progressively delve into the mechanism of action.
Figure 1: A tiered experimental workflow for evaluating a novel anti-cancer compound.
Protocols
Cell Culture and Compound Preparation
Materials:
-
MCF-7 cell line (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol:
-
Cell Culture: Maintain MCF-7 cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Rationale: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for minimal solvent concentration in the final culture medium, reducing solvent-induced artifacts.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid toxicity.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours. Rationale: Multiple time points can reveal if the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data for IC50 Determination
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 3.8 |
| 5 | 75.3 ± 6.2 |
| 10 | 52.1 ± 4.9 |
| 25 | 28.7 ± 3.1 |
| 50 | 15.4 ± 2.5 |
| 100 | 8.9 ± 1.9 |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead cells. This combination allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound at its determined IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI binds to DNA by intercalating between the bases. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight. Rationale: Fixation permeabilizes the cell membrane and preserves the cellular structure.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Rationale: RNase A is crucial to remove any double-stranded RNA that PI might also bind to, ensuring DNA-specific staining.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways to Investigate
Should this compound induce apoptosis or cell cycle arrest, further investigation into the underlying molecular mechanisms is warranted. Based on the known activities of similar compounds, the following pathways are prime candidates for investigation via Western blotting.
Figure 2: Potential signaling pathways affected by quinolinone derivatives.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following points are critical:
-
Reproducibility: All experiments should be performed with at least three biological replicates.
-
Positive Controls: Include a known apoptosis-inducing agent (e.g., staurosporine) or a cell cycle-arresting agent (e.g., nocodazole) to validate the assay systems.
-
Dose- and Time-Dependency: Demonstrating that the observed effects are dependent on the concentration of the compound and the duration of exposure strengthens the evidence for a direct effect.
-
Microscopy: Visually inspect the cells under a microscope after treatment. Morphological changes, such as cell shrinkage, membrane blebbing, or detachment, can provide qualitative evidence of cytotoxicity or apoptosis.
Conclusion
This application note provides a foundational framework for the initial anti-cancer screening of this compound in MCF-7 cells. By following this structured approach, researchers can efficiently determine the cytotoxic potential of the compound and gain initial insights into its mechanism of action. Positive results from this workflow would justify more in-depth studies, including analysis in other cancer cell lines, investigation of off-target effects, and eventual progression to in vivo models.
Application Notes and Protocols for 1-Ethyl-4-hydroxyquinolin-2(1H)-one in Agricultural Research
Foreword: The Untapped Potential of Quinolone Scaffolds in Modern Agriculture
The quinoline and quinolinone structural motifs are of significant interest in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, their potential in agricultural science remains a comparatively underexplored frontier.[3] These heterocyclic compounds have demonstrated a breadth of biological activities, including antimicrobial, herbicidal, and plant growth-regulating properties.[4][5] This guide focuses on a specific derivative, 1-Ethyl-4-hydroxyquinolin-2(1H)-one, providing a comprehensive framework for its investigation as a potential agrochemical.
Drawing upon established principles of agrochemical research and the known bioactivities of analogous quinolinone structures, this document serves as a detailed guide for researchers, scientists, and drug development professionals. It offers not just protocols, but the scientific rationale behind them, empowering researchers to not only execute experiments but also to interpret the results with nuanced understanding. We will delve into the synthesis, potential mechanisms of action, and detailed, field-proven methodologies for evaluating the efficacy of this compound as a novel agent in crop protection and enhancement.
Section 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis protocol is the bedrock of any chemical research program. The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives can be achieved through several established methods, often involving the cyclization of aniline and malonic acid derivatives.[4]
Synthetic Pathway
A common and effective method for the synthesis of this compound involves the reaction of N-ethylaniline with diethyl malonate. This reaction is typically performed at high temperatures, leading to the cyclization and formation of the desired quinolinone ring structure.
N_Ethylaniline [label="N-Ethylaniline"]; Diethyl_Malonate [label="Diethyl Malonate"]; Intermediate [label="Intermediate Adduct", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
N_Ethylaniline -> Intermediate [label="Reaction"]; Diethyl_Malonate -> Intermediate [label="Reaction"]; Intermediate -> Final_Product [label="Cyclization\n(High Temperature)"]; }
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of similar 4-hydroxyquinolin-2(1H)-one derivatives.[4][6]
Materials:
-
N-Ethylaniline
-
Diethyl malonate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Crystallization dishes
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine N-ethylaniline and a slight excess of diethyl malonate in a high-boiling point solvent.
-
Heat the mixture to reflux under constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by filtration and wash with a cold solvent (e.g., hexane) to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum and characterize it using standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Section 2: Evaluation of Herbicidal Activity
Several 4-hydroxyquinolin-2(1H)-one derivatives have shown promise as herbicides, primarily through the inhibition of photosynthetic electron transport in Photosystem II (PSII).[4][5] This section provides protocols to assess the herbicidal potential of this compound.
Proposed Mechanism of Action: Inhibition of Photosynthesis
The herbicidal activity of many quinolinone derivatives is attributed to their ability to block the QB binding site in Photosystem II, thereby inhibiting the electron flow from QA to QB.[4] This disruption of the photosynthetic process leads to the generation of reactive oxygen species (ROS), causing cellular damage and ultimately, plant death.
PSII [label="Photosystem II (PSII)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QA [label="QA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; QB [label="QB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinolinone [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electron_Flow [label="Electron Flow", shape=plaintext]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nGeneration", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Damage [label="Cell Damage &\nPlant Death", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PSII -> QA [label="Light Energy"]; QA -> QB [label="Normal Electron Flow"]; Quinolinone -> QB [label="Blocks Binding Site", style=dashed, color="#EA4335"]; QB -> Electron_Flow [style=invis]; Electron_Flow -> ROS [label="Disrupted Flow Leads to"]; ROS -> Cell_Damage; }
Protocol for Pre-emergence Herbicidal Activity Assay
This protocol is designed to evaluate the effect of the compound on seed germination and early seedling growth.
Materials:
-
Seeds of monocot and dicot weed species (e.g., barnyardgrass, crabgrass, pigweed, velvetleaf)
-
Petri dishes or multi-well plates
-
Filter paper
-
This compound stock solution (in a suitable solvent like DMSO or acetone)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of dilutions of the this compound stock solution to achieve the desired test concentrations.
-
Place a sterile filter paper in each petri dish or well.
-
Evenly apply a known volume of the test solution to the filter paper. Include a solvent-only control and a negative control (water).
-
Place a predetermined number of seeds on the treated filter paper.
-
Seal the petri dishes or plates and place them in a growth chamber under optimal conditions for germination.
-
After a set period (e.g., 7-14 days), record the germination rate, and measure the root and shoot length of the seedlings.
-
Calculate the inhibition percentage for each parameter compared to the control.
Protocol for Post-emergence Herbicidal Activity Assay
This protocol assesses the compound's efficacy on established seedlings.
Materials:
-
Pots with a suitable soil mix
-
Seedlings of target weed species at the 2-3 leaf stage
-
Spray bottle or a small-scale sprayer
-
This compound test solutions with a surfactant
-
Greenhouse or controlled environment chamber
Procedure:
-
Prepare test solutions of this compound at various concentrations, including a surfactant to ensure even coverage.
-
Spray the seedlings uniformly with the test solutions until the foliage is thoroughly wet. Include a control group sprayed with the solvent and surfactant only.
-
Place the treated plants in a greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.
-
Assess the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill) and by measuring the fresh or dry weight of the aerial parts of the plants.
| Parameter | Pre-emergence Assay | Post-emergence Assay |
| Endpoint | Germination rate, root/shoot length | Visual injury rating, biomass reduction |
| Application | To soil or filter paper | Foliar spray |
| Duration | 7-14 days | 14-21 days |
Section 3: Evaluation of Fungicidal Activity
Quinoline derivatives have also been recognized for their antifungal properties.[4] This section outlines protocols to test this compound against common plant pathogenic fungi.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol determines the direct inhibitory effect of the compound on fungal growth.
Materials:
-
Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or another suitable fungal growth medium
-
This compound stock solution
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Prepare PDA medium and autoclave it. Allow it to cool to about 45-50°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent only.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (taken with a cork borer) from an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration.
Protocol for In Vivo Plant Disease Control Assay
This protocol evaluates the compound's ability to protect plants from fungal infection.
Materials:
-
Healthy host plants susceptible to the target fungus
-
Spore suspension or mycelial slurry of the pathogenic fungus
-
This compound test solutions
-
Humid chamber
Procedure:
-
Grow host plants to a suitable stage for infection.
-
Spray the plants with the this compound test solutions. Include a control group sprayed with the solvent.
-
After a set period (e.g., 24 hours), inoculate the treated and control plants with the fungal pathogen.
-
Place the plants in a humid chamber to promote infection and disease development.
-
After an appropriate incubation period, assess the disease severity using a disease rating scale.
-
Calculate the disease control efficacy of the compound.
Section 4: Assessment of Plant Growth Regulatory Effects
Some agrochemicals can influence plant growth and development. This section provides a basic protocol to screen for any plant growth regulatory (PGR) effects of this compound.
Protocol for Seedling Growth Bioassay
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis, lettuce, tomato)
-
Petri dishes or small pots
-
This compound test solutions
-
Growth chamber
Procedure:
-
Prepare a range of concentrations of this compound.
-
Treat seeds or young seedlings with the test solutions as described in the herbicidal assays (pre- or post-emergence application).
-
Grow the plants in a controlled environment.
-
After a set period, carefully harvest the plants and measure various growth parameters, including:
-
Plant height
-
Root length and branching
-
Number of leaves
-
Fresh and dry biomass
-
-
Compare the measurements of the treated plants to the control group to identify any growth-promoting or growth-inhibiting effects at sub-lethal concentrations.
Section 5: Data Interpretation and Future Directions
The results from these protocols will provide a comprehensive initial assessment of the agricultural potential of this compound. Significant findings in any of the described assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity.
-
Mode of Action Studies: Delving deeper into the biochemical and physiological mechanisms responsible for the observed effects.
-
Crop Selectivity and Phytotoxicity: Evaluating the compound's safety on important crop species.
-
Environmental Fate and Toxicology: Assessing the compound's persistence in the environment and its potential impact on non-target organisms.
By systematically applying the protocols outlined in this guide, researchers can effectively explore the potential of this compound and contribute to the discovery of novel and effective solutions for sustainable agriculture.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 1-Ethyl-4-hydroxyquinolin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to delve into the causality behind common experimental challenges, providing you with the expert insights needed to troubleshoot and enhance your reaction yields.
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through a variation of the Conrad-Limpach synthesis. This pathway involves the condensation of N-ethylaniline with a substituted diethyl malonate, followed by a high-temperature thermal cyclization. While robust, this method is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most frequent issues encountered during this process.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate?
A low yield is the most common challenge and can stem from issues in either the initial condensation or the subsequent thermal cyclization step. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The purity of N-ethylaniline and diethyl ethylmalonate is paramount. Impurities can introduce side reactions or inhibit the primary reaction pathway. Always use freshly distilled or high-purity grade reagents.
-
Reaction Parameters: The Conrad-Limpach synthesis is highly dependent on temperature and reaction time. The high temperatures required for cyclization can also lead to product degradation if not carefully controlled.[1][2]
-
Atmosphere Control: Some intermediates or the final product may be sensitive to air or moisture at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Question 2: The thermal cyclization step produces significant amounts of tar and decomposition products. How can I mitigate this?
This is the most critical step for achieving a high yield. The cyclization requires very high temperatures (typically >250 °C) to proceed efficiently, which is often close to the decomposition temperature of the product and intermediates.[2][3]
Causality: The reaction is a thermal intramolecular electrocyclization.[3][4] Insufficient temperature leads to an incomplete reaction, while excessive temperature or localized "hot spots" cause charring and polymerization.
Solutions:
-
Utilize a High-Boiling Inert Solvent: Performing the cyclization neat (without a solvent) is prone to localized overheating. Using a high-boiling, inert solvent provides a stable and evenly distributed heat bath, dramatically improving yields.[2] When an inert, high-boiling solvent such as mineral oil, diphenyl ether, or Dowtherm A is used, cyclization yields can increase to as high as 95%.[2]
-
Optimize Temperature and Time: There is a delicate balance between reaction temperature and duration. Higher temperatures can shorten reaction times but increase the risk of degradation. A thorough time-temperature examination is necessary to optimize the yield.[5] Microwave-assisted synthesis can be a powerful tool for rapidly optimizing these parameters, often improving yields and dramatically shortening reaction times.[5][6]
Table 1: Illustrative Impact of Cyclization Conditions on Yield
Note: Data is illustrative, based on typical outcomes for Gould-Jacobs/Conrad-Limpach cyclizations described in the literature. Actual results will vary.[1][5][6]
| Entry | Method | Temperature (°C) | Time (min) | Expected Outcome |
| 1 | Conventional (Neat) | 250 | 60 | Moderate yield, significant tarring |
| 2 | Conventional (Solvent) | 250 | 45 | High yield (~90%), minimal decomposition[2] |
| 3 | Microwave | 275 | 10 | Good yield, rapid optimization[5] |
| 4 | Microwave | 300 | 15 | Lower yield due to product degradation[5] |
Question 3: How can I effectively purify the crude product, especially when it's mixed with high-boiling solvent and tar?
Purification can be challenging due to the physical properties of the product and the reaction byproducts. A multi-step approach is often necessary.
-
Initial Precipitation: After the reaction, cool the mixture. The product often precipitates. Dilute the cooled mixture with a non-polar hydrocarbon solvent like hexanes or toluene. This helps to fully precipitate the polar quinolinone product while dissolving the high-boiling organic solvent (e.g., diphenyl ether).[1][6]
-
Solvent Washing: Collect the crude solid by filtration and wash it thoroughly with cold toluene and then hexanes to remove any residual high-boiling solvent.[7]
-
Basic Extraction / Acidic Precipitation: The 4-hydroxy group makes the product acidic enough to be dissolved in an aqueous base (e.g., 0.5M NaOH).[8] This step is excellent for separating it from non-acidic, non-polar impurities.
-
Stir the crude solid with a mixture of aqueous NaOH and toluene.[8]
-
Separate the aqueous layer.
-
Wash the aqueous layer with fresh toluene to remove any remaining organic impurities.[8]
-
Treat the aqueous layer with decolorizing charcoal and filter.
-
Acidify the clear, aqueous solution with HCl to precipitate the pure product.[8]
-
-
Recrystallization: If further purification is needed, recrystallize the solid from a suitable solvent like ethanol.[7]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the overall synthetic workflow and a logical decision tree for troubleshooting common issues.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Conrad-Limpach synthesis for this compound? The synthesis proceeds via two key stages. First is the condensation of the primary amine (N-ethylaniline) with the keto group of the β-ketoester (diethyl ethylmalonate) to form a Schiff base, which is in equilibrium with its more stable β-enamine tautomer.[3] The second stage is a high-temperature, 6-pi electrocyclic reaction (annulation), followed by the elimination of ethanol to form the aromatic quinolinone ring system.[3][4]
Q2: What are the main differences between the Conrad-Limpach and Gould-Jacobs syntheses? Both are classical methods for making 4-quinolones. The primary difference lies in the starting materials.
-
Conrad-Limpach: Uses an aniline and a β-ketoester . The initial reaction is a condensation at the keto group.[3][9]
-
Gould-Jacobs: Uses an aniline and an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). The initial step is a Michael addition followed by the elimination of the alkoxy group.[10] This method is particularly useful for synthesizing quinolones with a carboxylic acid group at the 3-position.[10]
Q3: Can I use a base instead of an acid for the initial condensation? While the thermal cyclization is uncatalyzed, the initial condensation can be catalyzed. Acid catalysis (e.g., a drop of H₂SO₄) is common to promote the formation of the enamine intermediate by activating the carbonyl group. Base-catalyzed Knoevenagel-type condensations are also known for malonates, but for the Conrad-Limpach pathway with anilines, acid catalysis or thermal conditions are standard.[11][12]
Protocol: Optimized Synthesis of this compound
This protocol incorporates best practices discussed in this guide.
Materials:
-
N-ethylaniline (1.0 equiv)
-
Diethyl ethylmalonate (1.05 equiv)
-
Dowtherm A (or diphenyl ether)
-
Toluene
-
Hexanes
-
0.5 M Sodium Hydroxide solution
-
10% Hydrochloric Acid solution
-
Reaction flask with distillation head and nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Condensation: In a round-bottom flask equipped with a distillation head, combine N-ethylaniline (1.0 equiv) and diethyl ethylmalonate (1.05 equiv).
-
Heat the mixture in an oil bath to 130-140 °C and stir for 1-2 hours. Ethanol will begin to distill from the reaction mixture. Monitor the reaction progress by TLC.
-
Once the initial condensation is complete (as indicated by TLC or cessation of ethanol distillation), remove the excess starting materials and any remaining ethanol under reduced pressure.
-
Cyclization: Allow the flask to cool slightly. Add a volume of Dowtherm A sufficient to ensure good stirring of the mixture.
-
Equip the flask with a reflux condenser and a nitrogen inlet. Heat the mixture to 250-260 °C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes.[1][8]
-
Work-up: Cool the reaction mixture to room temperature. The product may begin to solidify.
-
Add an excess of hexanes or toluene to the flask and stir vigorously to break up the solid and dissolve the Dowtherm A.[6]
-
Collect the crude product by vacuum filtration. Wash the solid thoroughly with fresh hexanes to remove all traces of the high-boiling solvent.
-
Purification: Transfer the crude solid to a beaker and add a 0.5 M NaOH solution, stirring until all the product has dissolved.[8]
-
Transfer the basic solution to a separatory funnel and wash with toluene (2 x 40 mL) to remove any remaining non-acidic impurities.[8]
-
Carefully acidify the aqueous layer with 10% HCl while stirring. The pure product will precipitate as a white or off-white solid.
-
Collect the final product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ablelab.eu [ablelab.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Technical Support Center: Purification of 4-Hydroxyquinolin-2-one Derivatives
Welcome to the technical support center for the purification of 4-hydroxyquinolin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and success of your experimental work.
Introduction: The Unique Purification Challenges of 4-Hydroxyquinolin-2-ones
4-Hydroxyquinolin-2-one derivatives are characterized by their polar nature, arising from the presence of hydroxyl and amide functional groups. This polarity, coupled with their potential for tautomerism and strong interactions with stationary phases, often presents unique purification challenges.[1][2] Common issues include poor solubility in certain organic solvents, streaking on thin-layer chromatography (TLC) plates, and difficulty in achieving sharp peaks during column chromatography. This guide will address these issues systematically, providing practical, field-proven solutions.
Choosing the Right Purification Strategy
The selection of an appropriate purification technique is critical and depends on the scale of your synthesis, the nature of the impurities, and the desired final purity of your compound. Below is a decision-making workflow to guide you through this process.
Caption: A decision workflow for selecting the appropriate purification technique.
Recrystallization: The First Line of Defense for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid compounds. Its success hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I select the ideal recrystallization solvent for my 4-hydroxyquinolin-2-one derivative?
A1: The perfect solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[3] Given the polar nature of the 4-hydroxyquinolin-2-one scaffold, polar solvents are a good starting point.
Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Suitability for 4-Hydroxyquinolin-2-ones |
| Water | High | 100 | Good for highly polar derivatives, but solubility might be low even when hot.[4] |
| Ethanol | High | 78 | A common and effective choice.[5] |
| Methanol | High | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Acetic Acid | High | 118 | Can be effective, but its high boiling point may require removal under vacuum. |
| Diethyl Ether | Low | 35 | Generally a poor solvent for these polar compounds, but can be used as an anti-solvent. |
| Dichloromethane | Medium | 40 | May dissolve some derivatives at room temperature, making it less ideal as a primary solvent.[4] |
Expert Tip: A mixed solvent system can be highly effective. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or diethyl ether) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Troubleshooting Guide - Recrystallization
| Problem | Probable Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6][7] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool very slowly.[8] If the problem persists, consider purification by column chromatography first. |
| The yield is very low. | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[9] | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that this second crop may be less pure. |
| The crystals are colored, but the pure compound should be colorless. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[10] Caution: Charcoal can also adsorb your desired product, potentially reducing the yield.[10] |
Column Chromatography: The Workhorse for Mixture Separation
Flash column chromatography is the most common method for purifying multi-milligram to gram quantities of reaction mixtures. For 4-hydroxyquinolin-2-one derivatives, special considerations are needed due to their polarity.
Frequently Asked Questions (FAQs) - Column Chromatography
Q2: My 4-hydroxyquinolin-2-one derivative streaks badly or won't move from the baseline on a silica gel TLC plate, even with ethyl acetate. What should I do?
A2: This is a classic sign of strong interaction between your polar, potentially basic, compound and the acidic silanol groups on the silica gel surface.[1] To overcome this, you need to increase the polarity of your mobile phase or add a modifier.
-
Increase Solvent Polarity: Start with a solvent system of 5% methanol in dichloromethane (DCM) and gradually increase the percentage of methanol.[11] Be cautious, as using more than 10% methanol in DCM can risk dissolving the silica gel.[11]
-
Add a Basic Modifier: For basic derivatives, adding a small amount of a base to your eluent can neutralize the acidic sites on the silica. Common choices include:
-
Triethylamine (TEA): Add 1-3% TEA to your solvent system.
-
Ammonia in Methanol: Use a commercially available solution of 7N ammonia in methanol as part of your mobile phase.[12]
-
Q3: How do I choose the right solvent system for my column?
A3: The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for your desired compound on a TLC plate.[13] This range allows for good separation from impurities.
Common Solvent Systems for 4-Hydroxyquinolin-2-ones
| Solvent System | Polarity | Comments |
| Ethyl Acetate/Hexane | Medium to High | A standard system, but often not polar enough for these compounds.[11] |
| Methanol/Dichloromethane | High | Very effective for eluting polar compounds. Start with a low percentage of methanol and increase as needed.[11] |
| Ethanol/Chloroform | High | Another effective polar mixture. |
| Acetonitrile/Water (Reversed-Phase) | High | For reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18). |
Troubleshooting Guide - Column Chromatography
| Problem | Probable Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Try a different solvent system or a gradient elution. For example, start with a less polar mixture and gradually increase the polarity. |
| The compound elutes as a broad band. | The column was not packed properly, or the sample was not loaded correctly. | Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band. |
| The compound appears to be decomposing on the column. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[14] Alternatively, use a less acidic stationary phase like alumina. |
| Colored impurities co-elute with the product. | The colored impurity has a similar polarity to your compound in the chosen solvent system. | Try a different solvent system or consider using reversed-phase chromatography, as the different separation mechanism may resolve the impurity.[15] |
Preparative High-Performance Liquid Chromatography (Prep HPLC): For High-Purity Demands
When very high purity is required, such as for analytical standards or final drug substances, preparative HPLC is the method of choice. It offers superior resolution compared to column chromatography.
Frequently Asked Questions (FAQs) - Preparative HPLC
Q4: What is a good starting point for developing a preparative HPLC method for a novel 4-hydroxyquinolin-2-one derivative?
A4: Reversed-phase HPLC is typically the most effective method for these polar compounds. A C18 column is a robust and versatile choice.
Generic Preparative HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to scout for the optimal elution conditions. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column). |
| Detection | UV, at a wavelength where your compound has strong absorbance. |
Expert Tip: Always develop and optimize your separation on an analytical scale HPLC first before scaling up to a preparative system. This will save significant time and solvent.
Troubleshooting Guide - Preparative HPLC
| Problem | Probable Cause | Solution |
| High column backpressure. | Column or frit blockage due to particulate matter in the sample or mobile phase. | Filter your sample and mobile phases through a 0.45 µm filter.[16] If the pressure remains high, consider replacing the column inlet frit. |
| Peak splitting or fronting. | Column overloading. | Reduce the amount of sample injected. If you need to purify a large amount, perform multiple injections. |
| The sample is not fully dissolved in the mobile phase. | Ensure your sample is completely dissolved in a solvent that is compatible with the initial mobile phase conditions.[17] | |
| Poor recovery of the purified compound. | The compound may be precipitating in the collection tubes due to the high concentration and the presence of water in the mobile phase. | Dilute the collected fractions with a solvent in which your compound is highly soluble (e.g., methanol or DMSO) immediately after collection. |
| The fraction collection parameters are not optimized. | Ensure the delay volume between the detector and the fraction collector is correctly calibrated to avoid collecting fractions too early or too late.[18] |
Purity Assessment: How Do I Know My Compound is Pure?
After purification, it is essential to assess the purity of your 4-hydroxyquinolin-2-one derivative. A combination of techniques is recommended for a comprehensive evaluation.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. An analytical HPLC run of the purified compound should show a single major peak.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities with distinct signals. Quantitative NMR (qNMR) can also be used for purity determination.[20]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
This guide provides a comprehensive overview of the purification techniques for 4-hydroxyquinolin-2-one derivatives, along with practical troubleshooting advice. By understanding the principles behind each method and anticipating potential challenges, you can significantly improve the efficiency and success of your purification workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. agilent.com [agilent.com]
- 17. labcompare.com [labcompare.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Synthesis Overview: The Thermal Cyclization Pathway
The most common and direct route to this compound involves the thermal cyclization of an intermediate formed from N-ethylaniline and a diethyl malonate derivative. This is a variation of the Gould-Jacobs reaction. The process begins with the formation of an enamine intermediate, which is then cyclized at high temperatures (typically 240-260 °C) to form the quinolinone ring system.[1][2] The high temperatures are necessary to overcome the activation energy for the electrocyclic ring-closing step.[1]
Caption: Primary synthesis route via thermal cyclization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction resulted in a low yield and a significant amount of dark, tarry material. What is the cause and how can I prevent it?
Answer: This is a classic issue of thermal decomposition. The high temperatures required for the intramolecular cyclization (~250 °C) can also lead to the degradation of both the starting materials and the product, resulting in charring and the formation of complex, insoluble by-products.
Causality and Prevention:
-
Temperature Control is Critical: Overshooting the optimal cyclization temperature is the most common cause. The reaction requires enough energy for the ring closure, but excessive heat will break it down.
-
Use of a High-Boiling, Inert Solvent: Performing the cyclization neat (without solvent) can lead to localized overheating. Using an inert, high-boiling solvent like Dowtherm A or mineral oil provides a more uniform temperature distribution and improves heat transfer, minimizing charring.[1] Limpach noted that yields for this type of cyclization increased dramatically, sometimes to 95%, when an inert solvent was used.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. At these high temperatures, atmospheric oxygen can readily oxidize the organic molecules, contributing to the formation of dark, polymeric materials.
Troubleshooting Protocol:
-
Action: Set up the reaction in a flask with a reflux condenser and a nitrogen inlet.
-
Solvent: Use Dowtherm A as the reaction solvent.
-
Heating: Heat the reaction mixture using a heating mantle with a temperature controller and a thermocouple placed in the reaction mixture (not just on the flask exterior) to ensure accurate temperature monitoring.
-
Staging: Heat the mixture to ~150 °C first to drive off the ethanol from the initial condensation, then slowly raise the temperature to 250 °C for the cyclization step.
FAQ 2: My analytical data (NMR, LC-MS) indicates the presence of an isomer. How is this formed and how can I suppress it?
Answer: The formation of an isomer, likely 1-Ethyl-2-hydroxyquinolin-4(1H)-one, is a well-documented side reaction stemming from the competition between the Conrad-Limpach and Knorr synthesis pathways.[3][4][5] The regioselectivity is determined by the initial point of attack of the N-ethylaniline on the β-ketoester (or in this case, the malonic ester).
-
Desired (Conrad-Limpach): At lower temperatures (e.g., room temperature to 140 °C), the aniline nitrogen preferentially attacks the keto group (or one of the ester groups, which then forms an enamine). This intermediate cyclizes to the desired 4-hydroxyquinolin-2-one product.[1][6]
-
Undesired (Knorr): At higher initial reaction temperatures, the aniline can attack the ester carbonyl to form a more stable β-ketoanilide intermediate. This intermediate then cyclizes via a different mechanism to yield the undesired 2-hydroxyquinoline isomer.[3][7][8]
Caption: Competing pathways leading to isomeric products.
Preventative Measures:
-
Staged Heating: Begin the reaction at a lower temperature (130-150 °C) to favor the kinetic formation of the enamine intermediate. Hold at this temperature until the distillation of ethanol ceases.
-
Controlled Cyclization: Only after the initial condensation is complete should you raise the temperature to the ~250 °C required for cyclization. This ensures the correct intermediate is formed before subjecting it to the harsh cyclization conditions.
FAQ 3: During the alkaline workup, I observe a persistent, insoluble white solid. What is this impurity?
Answer: This common side product is N,N'-diethylmalonamide. It forms when two molecules of N-ethylaniline react with both ester groups of one molecule of diethyl malonate, particularly if there is a localized excess of the aniline or if the reaction is heated for too long at the initial condensation temperature.
This diamide is generally insoluble in both toluene and the aqueous sodium hydroxide solution used during workup.[9]
Identification and Removal:
-
Formation: Diethyl Malonate + 2 N-Ethylaniline → N,N'-diethylmalonamide + 2 EtOH
-
Removal Protocol: This side product is easily removed by filtration. After the thermal cyclization, the hot reaction mixture is carefully poured into toluene.[9] The mixture is cooled, and then washed with an aqueous NaOH solution. The desired product will deprotonate and dissolve in the aqueous basic layer, while the N,N'-diethylmalonamide and other neutral organic impurities remain in the toluene or as an insoluble solid at the interface.
-
Dilute the cooled reaction mixture with toluene.
-
Extract with 1M NaOH (aq). The desired product moves to the aqueous layer.
-
Filter the entire biphasic mixture to remove the insoluble N,N'-diethylmalonamide.
-
Separate the aqueous layer, wash it with fresh toluene to remove any remaining organic impurities, and then acidify with HCl to precipitate the pure product.[9]
-
FAQ 4: I am trying an alternative route by ethylating 4-hydroxyquinolin-2(1H)-one, but I'm getting a mixture of N-ethyl and O-ethyl products. How do I improve selectivity?
Answer: This is a classic problem of regioselectivity involving an ambident nucleophile. The 4-hydroxyquinolin-2(1H)-one core exists in several tautomeric forms, presenting two primary sites for alkylation: the ring nitrogen (N1) and the hydroxyl oxygen (O4).[10] The ratio of N-alkylation (desired) to O-alkylation (undesired) is highly dependent on the reaction conditions.
Caption: N- vs. O-Alkylation pathways and influencing factors.
Optimizing for N-Alkylation:
The selectivity is governed by Hard and Soft Acid and Base (HSAB) theory and solvent effects. The nitrogen anion is "softer" and the oxygen anion is "harder".
| Condition | Factor | Rationale | Recommended Protocol |
| Base | K₂CO₃ or NaH | These bases effectively deprotonate the substrate. The resulting sodium or potassium salt favors N-alkylation. | Use 1.2 equivalents of K₂CO₃. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents solvate the cation but leave the anion relatively "naked" and reactive, favoring attack by the more nucleophilic nitrogen.[11] | Use dry DMF as the solvent. |
| Alkylating Agent | Ethyl iodide, Ethyl bromide | These are effective ethylating agents. | Use 1.1 equivalents of ethyl iodide. |
| Temperature | Room Temp to 60 °C | Moderate temperatures are usually sufficient and prevent decomposition. | Stir at room temperature for 12-24 hours or heat gently to 50-60 °C to speed up the reaction. |
Studies on similar quinolinone systems show that using a base like K₂CO₃ in DMF consistently gives a mixture where the N-alkylated product is major.[12] In contrast, using silver salts often leads exclusively to O-alkylated products.[11]
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. synarchive.com [synarchive.com]
- 9. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1-Ethyl-4-hydroxyquinolin-2(1H)-one in Assays
Welcome to the technical support guide for 1-Ethyl-4-hydroxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro and in vivo experimental assays. Here, we combine foundational scientific principles with practical, field-tested methodologies to ensure the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the basic solubility characteristics of this compound?
This compound, a quinolinone derivative, is characterized by its low aqueous solubility.[1] Its molecular structure, containing a bicyclic quinoline core, contributes to its hydrophobic nature.[1][2] While poorly soluble in water, it exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3] The solubility in aqueous solutions is also pH-dependent, a common trait for quinoline derivatives.[4][5][6]
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into aqueous assay media?
This common phenomenon is known as "solvent-shift precipitation." When a concentrated stock of this compound in a strong organic solvent like DMSO is introduced into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity drastically reduces the compound's solubility, causing it to "crash out" of the solution and form a precipitate.[7] Maintaining a low final concentration of the organic solvent is critical to prevent this.[7]
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
For most cell-based assays, it is crucial to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects.[8] Some sensitive cell lines may even require a final DMSO concentration of less than 0.1%.[7] It is always best practice to include a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any solvent effects.[7]
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be employed to aid in the initial dissolution of the compound in an organic solvent. However, for quinolinone derivatives, elevated temperatures may not significantly enhance solubility in aqueous media and could potentially lead to degradation of the compound.[2][9] It is crucial to assess the thermal stability of the compound before employing heat.
II. Troubleshooting Guide: Diagnosing and Resolving Solubility Issues
This guide provides a systematic approach to identifying and solving common solubility problems encountered with this compound.
Problem 1: Visible Precipitate or Cloudiness in Assay Plates
Symptoms:
-
Visible particulate matter or a cloudy appearance in the wells of your microplate after adding the compound.
-
Inconsistent or non-reproducible assay results.
Root Causes & Corrective Actions:
-
Final Solvent Concentration is Too High: The most frequent cause is exceeding the aqueous solubility limit upon dilution of the organic stock.
-
Inadequate Mixing: Insufficient mixing upon dilution can lead to localized areas of high compound concentration, promoting precipitation.
-
Solution: Employ a stepwise dilution method. First, mix the stock solution with a small volume of the assay medium, vortex gently, and then add this intermediate dilution to the final volume.[7]
-
Problem 2: Low or Variable Compound Activity Despite No Visible Precipitation
Symptoms:
-
Lower than expected biological activity or high variability between replicate wells.
-
No visible signs of precipitation.
Root Causes & Corrective Actions:
-
Micro-precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye. These small aggregates can reduce the effective concentration of the soluble, active compound.[7]
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, thereby reducing the actual concentration in the assay.
-
Solution: Use low-retention plasticware. Pre-rinsing pipette tips with the compound solution before dispensing can also mitigate this issue.
-
III. Advanced Solubilization Strategies
When standard methods are insufficient, the following advanced strategies can be employed to enhance the solubility of this compound.
Strategy 1: pH Adjustment
The solubility of quinoline and its derivatives is often pH-dependent.[4][10] As weak bases, their solubility can be significantly increased in acidic conditions due to the protonation of the nitrogen atom in the quinoline ring.[5][9]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range for your assay, keeping in mind the pH tolerance of your biological system.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[11][12]
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | ≤ 0.5% | Can have biological effects at higher concentrations.[8][13] |
| Ethanol | ≤ 1% | Can be more cytotoxic than DMSO at similar concentrations. |
| Polyethylene Glycol (PEG) 300/400 | 1-5% | Generally well-tolerated by cells.[11] |
| Propylene Glycol | 1-5% | Another low-toxicity option for parenteral and oral formulations.[12] |
Workflow for Co-solvent Optimization
Caption: Workflow for optimizing co-solvent concentration.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.[15][16][17]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity, often used in parenteral formulations.[18]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in water or buffer).
-
Slowly add this compound to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Filter or centrifuge the solution to remove any undissolved compound.
-
The resulting clear solution is a stock of the water-soluble inclusion complex, which can be further diluted in assay media.
Strategy 4: Use of Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[19]
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% |
| Pluronic® F-68 | Non-ionic | 0.02 - 0.2% |
| Sodium Lauryl Sulfate (SLS) | Anionic | Use with caution due to high potential for cytotoxicity. |
Troubleshooting Logic for Solubility Enhancement
Caption: A decision tree for troubleshooting solubility issues.
IV. References
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. --INVALID-LINK--
-
Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest Dissertations Publishing.
-
Javed, I., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(15), 5839. --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. --INVALID-LINK--
-
Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. --INVALID-LINK--
-
Solubility of Things. (n.d.). 2-Quinolinone. --INVALID-LINK--
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. --INVALID-LINK--
-
Patel, M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. --INVALID-LINK--
-
Maestrelli, F., & Cirri, M. (2018). Cyclodextrins in Drug Formulation and Delivery. Pharma Excipients. --INVALID-LINK--
-
Scomparin, A., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(23), 7894. --INVALID-LINK--
-
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. --INVALID-LINK--
-
Domańska, U., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. --INVALID-LINK--
-
Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 617. --INVALID-LINK--
-
Le, T. H., et al. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. Carbohydrate Polymers, 324, 121500. --INVALID-LINK--
-
Anju, J., et al. (n.d.). Cyclodextrin in drug delivery. Amrita Vishwa Vidyapeetham. --INVALID-LINK--
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 589–598. --INVALID-LINK--
-
Kumar, A., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Enhancing the solubility of Prosaikogenin F for cell-based assays. --INVALID-LINK--
-
MedchemExpress. (n.d.). Co-solvents. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. --INVALID-LINK--
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. --INVALID-LINK--
-
Lind, K., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 125-133. --INVALID-LINK--
-
Youssef, A. M., et al. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-Hydroxyquinolin-2(1H)-one. --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. ijpbr.in [ijpbr.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 17. Cyclodextrin in drug delivery - Amrita Vishwa Vidyapeetham [amrita.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. jmpas.com [jmpas.com]
Troubleshooting contamination in 1-Ethyl-4-hydroxyquinolin-2(1H)-one synthesis
An in-depth guide to navigating and resolving common purity-related challenges in the synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one, designed for chemical researchers and process development scientists.
Introduction: The Pursuit of Purity in Quinolone Synthesis
This compound is a key scaffold in medicinal chemistry, forming the backbone of numerous pharmaceutical agents.[1][2] Its synthesis, while well-established, is prone to contamination issues that can compromise yield, biological activity, and regulatory compliance. This technical support guide provides a structured, experience-driven approach to troubleshooting these challenges. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve contamination with scientific rigor.
The primary route to this and similar 4-hydroxyquinolin-2-ones is a variation of the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester or a substituted malonic ester, followed by a high-temperature thermal cyclization.[3][4][5] Understanding the nuances of this pathway is the first step in mastering its execution.
Core Synthesis Pathway: The Conrad-Limpach Approach
The synthesis begins with the condensation of N-ethylaniline and diethyl ethylmalonate. This is followed by a high-temperature intramolecular cyclization (annulation) to yield the final product.[3][6]
Caption: General synthesis pathway for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Category 1: Starting Materials & Reaction Conditions
Question 1: My reaction is sluggish or incomplete, and the yield is poor. What are the likely causes related to my initial setup?
Answer: This is a frequent issue often rooted in three areas: reagent purity, temperature control, and atmospheric conditions.
-
Causality - Reagent Quality: The purity of your starting materials is paramount. N-ethylaniline is susceptible to oxidation, which can introduce colored impurities and inhibit the initial condensation. Diethyl ethylmalonate can undergo hydrolysis to its corresponding acid, especially if stored improperly.[7] The presence of water or other nucleophiles can interfere with the desired reaction pathway.
-
Causality - Temperature Control: The thermal cyclization step requires very high temperatures, often around 250°C.[8][9] Insufficient or inconsistent heating will lead to an incomplete reaction, leaving significant amounts of the uncyclized intermediate in your crude product.
-
Causality - Atmosphere: At elevated temperatures, reactants and the product can be sensitive to atmospheric oxygen, leading to oxidative side products that appear as dark, tarry contaminants.[8]
Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Distill N-ethylaniline under vacuum before use if it appears discolored (yellow or brown).
-
Ensure diethyl ethylmalonate is sourced from a reliable supplier and stored under inert gas.
-
Use anhydrous solvents if applicable to the condensation step.
-
-
Optimize Thermal Cyclization:
-
Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even and consistent heat transfer.[3][8] This often provides superior results compared to running the reaction neat.
-
Employ a suitable heating apparatus (e.g., a sand bath or heating mantle with a thermocouple) to accurately monitor and maintain the target temperature.
-
-
Inert Atmosphere:
-
Conduct the high-temperature cyclization under a blanket of inert gas such as nitrogen or argon to minimize oxidative degradation.[8]
-
Question 2: The reaction mixture turns dark brown or black during the heating phase. Is this normal, and can the product be recovered?
Answer: While some darkening is expected at 250°C, excessive charring indicates significant decomposition or side reactions. This is often caused by localized overheating or the presence of impurities.
-
Causality - Thermal Decomposition: Exceeding the optimal cyclization temperature can lead to the breakdown of the desired product and intermediates, forming polymeric or tar-like substances.[8][9]
-
Causality - Impurity-Driven Side Reactions: Impurities in the starting materials can act as catalysts for unwanted polymerization or decomposition pathways at high temperatures.
Troubleshooting Protocol:
-
Ensure Vigorous Stirring: Use mechanical stirring to prevent localized hot spots at the bottom of the flask and ensure uniform heat distribution.
-
Controlled Heating Ramp: Increase the temperature gradually to the target of ~250°C rather than heating it abruptly.
-
Purification of Crude Product: The desired product can often be salvaged. After cooling, the solidified mass can be triturated with a solvent like toluene or hexanes to break it up. The product is then typically dissolved in an aqueous base (like NaOH), filtered to remove insoluble tars, and then re-precipitated by acidification with HCl.[6]
Category 2: Common Contaminants & Identification
Question 3: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are the most common impurities I should expect?
Answer: Contaminants in this synthesis typically fall into three classes: unreacted starting materials, the uncyclized intermediate, and side-products from alternative reaction pathways.
Caption: Potential sources of contamination during the synthesis.
Common Impurities and Their Identification:
| Impurity Name | Likely Cause | Identification Characteristics |
| N-Ethylaniline | Incomplete initial condensation. | Basic character. Will appear as a distinct spot on TLC, often visualized with ninhydrin. Characteristic aromatic signals in ¹H NMR. |
| Diethyl Ethylmalonate | Incomplete initial condensation. | Will not be retained in basic/acidic workup. Characteristic ester signals in ¹H NMR (quartet and triplet). |
| Uncyclized Intermediate | Incomplete thermal cyclization due to low temperature or short reaction time.[8] | Less polar than the final product. Will have signals for two ethyl groups (from the ester) and the N-ethyl group in ¹H NMR. |
| N,N'-diethyl-N,N'-diphenyl-propanediamide | Side reaction between N-ethylaniline molecules and the malonate.[6] | Often insoluble in the aqueous base workup. Can be identified by mass spectrometry and NMR. |
| Hydrolyzed Malonic Acid Derivative | Presence of water during the reaction, leading to ester hydrolysis.[10][11] | Acidic character. May co-precipitate with the product during acidic workup. |
Question 4: I've isolated my product, but the melting point is broad and lower than expected, and the NMR shows extra peaks. How do I proceed?
Answer: This is a clear indication of a contaminated product. A systematic purification and re-characterization workflow is necessary.
Caption: Logical workflow for product purification and analysis.
Detailed Purification Protocol (Recrystallization):
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for quinolinones include ethanol, isopropanol, or acetonitrile.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Analysis: Re-check the melting point and acquire a new NMR spectrum to confirm purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. sigarra.up.pt [sigarra.up.pt]
- 8. benchchem.com [benchchem.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Technical Support Center: Enhancing the Stability of 1-Ethyl-4-hydroxyquinolin-2(1H)-one Solutions
Welcome to the dedicated support center for 1-Ethyl-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Quinolone derivatives are powerful compounds, but their efficacy is directly tied to their stability in solution.[1][2] This resource provides in-depth troubleshooting advice and best practices to mitigate degradation and ensure reproducible, high-quality results.
Troubleshooting Guide: Diagnosing and Solving Common Stability Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to identify the cause and implement a solution.
Issue 1: My solution has developed a yellow or brown tint.
-
Possible Cause 1: Oxidation. The 4-hydroxyquinolin-2(1H)-one scaffold, like many phenolic compounds, is susceptible to oxidation, especially when exposed to atmospheric oxygen.[3] This process can be accelerated by factors such as elevated pH, temperature, and the presence of metal ions. Oxidized byproducts are often colored.
-
Recommended Actions:
-
Solvent Preparation: Prepare solvents by degassing them (e.g., via sonication, vacuum, or sparging with an inert gas like nitrogen or argon) immediately before use to minimize dissolved oxygen.
-
Antioxidant Addition: Consider adding a small concentration (e.g., 0.01-0.1%) of an antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT) to your stock solution. Quinoline derivatives themselves can have antioxidant properties, but this also makes them prone to oxidative degradation.[4][5][6][7][8]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester metal ions.
-
-
Possible Cause 2: Photodegradation. Quinolone-class compounds are notoriously sensitive to light, particularly in the UV spectrum.[9][10][11][12] Exposure to ambient laboratory light or sunlight can initiate photochemical reactions, leading to the formation of colored degradation products and a loss of biological activity.[1][13]
-
Recommended Actions:
-
Use Protective Labware: Always prepare and store your solutions in amber glass vials or wrap your containers (e.g., flasks, tubes) securely in aluminum foil.[1]
-
Minimize Light Exposure: Conduct experimental manipulations under subdued lighting conditions whenever feasible. Avoid placing solutions near windows or under direct, high-intensity lights.
-
Issue 2: A precipitate has formed in my solution after storage.
-
Possible Cause 1: Poor Solubility or Solvent Evaporation. The compound may have limited solubility in the chosen solvent, or solvent may have evaporated during storage, increasing the concentration beyond its saturation point. The solubility of quinoline derivatives can be significantly influenced by the pH of the solution.[14]
-
Recommended Actions:
-
Verify Solubility: Consult the manufacturer's data sheet for solubility information. This compound is generally soluble in methanol and ethanol.[15]
-
Adjust pH: For aqueous-based solutions, the pH may need adjustment. The quinolone structure contains ionizable groups, and solubility is often highest at a pH where the molecule is in its ionized form.[14] Perform small-scale tests to find the optimal pH range for solubility without compromising stability.
-
Secure Storage: Ensure all storage containers are sealed tightly with high-quality caps (e.g., PTFE-lined) to prevent solvent evaporation.
-
-
Possible Cause 2: Degradation Product Precipitation. The precipitate may not be the parent compound but rather an insoluble degradation byproduct. This is common in cases of severe photodegradation, where dimerization or polymerization can occur.[1]
-
Recommended Actions:
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., via LC-MS) to confirm its identity. This can help diagnose the degradation pathway.
-
Implement Preventative Measures: If degradation is confirmed, stringently apply the measures for preventing oxidation and photodegradation described in Issue 1 . Preparing fresh solutions for each experiment is the most reliable way to avoid this problem.[1]
-
Issue 3: I am observing a decrease in the biological activity of my compound.
-
Possible Cause: Chemical Degradation. A loss of potency is a direct indicator of chemical degradation, even if there are no visible changes like discoloration or precipitation.[1][11] The primary culprits are photodegradation, oxidation, and hydrolysis, especially at extreme pH levels.[16]
-
Recommended Actions:
-
Follow a Stability Workflow: Use a systematic workflow to identify the source of instability.
-
Caption: Troubleshooting workflow for diagnosing loss of compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
For initial stock solutions, high-purity, anhydrous solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stocks due to its excellent solvating power. However, for working solutions, it is crucial to ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). For less concentrated solutions, ethanol or methanol can be suitable alternatives.[15] Always use fresh, unopened solvents or solvents that have been stored properly to avoid contaminants like water or peroxides.
Q2: What are the optimal storage conditions for long-term stability?
For maximum stability, stock solutions should be stored at -20°C or -80°C . It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture. All solutions, regardless of temperature, must be protected from light.[1]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down chemical degradation kinetics.[3] |
| Light | Store in amber vials or foil-wrapped tubes | Prevents photodegradation.[1][13] |
| Atmosphere | Aliquot under inert gas (N₂ or Ar) if possible | Minimizes exposure to oxygen, preventing oxidation. |
| Container | Glass vials with PTFE-lined screw caps | Inert material that prevents leaching and solvent evaporation. |
| Freeze/Thaw | Aliquot into single-use volumes | Avoids repeated temperature cycles that can degrade the compound. |
Q3: How does pH affect the stability of the solution?
The pH of a solution can dramatically influence the stability of pharmaceuticals.[16] For 4-hydroxyquinolin-2-ones, extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis of certain functional groups. Furthermore, the ionization state of the molecule, which is pH-dependent, can affect its susceptibility to oxidation.[14][16] It is generally advisable to maintain the pH of aqueous working solutions within a neutral or slightly acidic range (e.g., pH 6.0-7.5), but the optimal pH should be determined empirically for your specific application. Using a buffer system can help maintain a stable pH environment.[16]
Q4: What are the primary degradation pathways I should be aware of?
The primary degradation pathways for this compound are driven by environmental factors. Understanding these pathways is key to prevention.
Caption: Primary environmental factors leading to compound degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Pre-Preparation:
-
Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
-
Weighing:
-
In a fume hood, accurately weigh the required amount of the compound into a new, sterile amber glass vial. (For 1 mL of a 10 mM solution, MW 189.21, weigh 1.89 mg).
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
-
Stabilization & Storage:
-
(Optional) If preparing for long-term storage where oxidation is a concern, consider adding an antioxidant like ascorbic acid to a final concentration of 0.05%.
-
Create single-use aliquots (e.g., 20 µL) in smaller amber microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and contamination risk.
-
Securely cap all aliquots.
-
Store immediately at -20°C or -80°C, protected from light.
-
Protocol 2: Quick Stability Check using UV-Vis Spectrophotometry
This is a rapid method to check for gross degradation, which often alters the compound's chromophore and thus its UV-Vis spectrum.
-
Establish a Baseline:
-
Immediately after preparing a fresh stock solution (as per Protocol 1), prepare a dilute solution in a suitable solvent (e.g., ethanol, methanol) for spectroscopic analysis.
-
Scan the absorbance of this solution across a relevant wavelength range (e.g., 220-450 nm) to obtain a baseline spectrum. Note the wavelength of maximum absorbance (λ-max) and the absorbance value. Quinolone derivatives typically have absorbance peaks in the UV range.[11][12]
-
-
Monitor Over Time:
-
Take an aliquot from your stored stock solution at a future time point (e.g., 1 week later).
-
Prepare a dilute solution using the exact same concentration and solvent as the baseline sample.
-
Scan the absorbance spectrum again.
-
-
Analyze Results:
-
No Degradation: The new spectrum should overlay almost perfectly with the baseline spectrum.
-
Potential Degradation: Look for these signs:
-
A significant decrease in the absorbance at λ-max, indicating a loss of the parent compound.
-
A shift in the λ-max wavelength.
-
The appearance of new peaks or shoulders in the spectrum, indicating the formation of degradation byproducts.[11]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Photodegradation of some quinolones used as antimicrobial therapeutics. | Semantic Scholar [semanticscholar.org]
- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for 1-Ethyl-4-hydroxyquinolin-2(1H)-one in HPLC
Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one. Our approach is rooted in first principles, combining an understanding of the analyte's chemistry with proven chromatographic solutions to empower you to achieve symmetric, reproducible peaks.
Section 1: Understanding the Analyte - The Chemical Basis for Peak Tailing
This compound is a quinolone derivative with specific structural features that make it susceptible to problematic interactions within an HPLC system. A clear understanding of its chemistry is the first step in effective troubleshooting.
-
Acidic Nature (pKa): The molecule contains a 4-hydroxy group, which makes it a weak acid with a predicted pKa of approximately 4.50[1]. In mobile phases with a pH above this value, the hydroxyl group will deprotonate, giving the analyte a net negative charge. This ionization state is a primary driver of undesirable secondary interactions.
-
Chelating Potential: The arrangement of the hydroxyl and keto groups in the quinolone ring system is structurally similar to known metal chelators like 8-hydroxyquinoline[2][3]. This means the analyte can form complexes with trace metal ions (e.g., iron, nickel, aluminum) that may be present on the silica surface of the column packing or within system components like stainless-steel frits and tubing[4][5][6].
-
Polarity and Hydrogen Bonding: The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl, hydroxyl) sites allows for strong polar interactions, including hydrogen bonding with residual silanol groups (Si-OH) on the stationary phase surface[7].
These three properties—analyte acidity, metal chelation, and polar interactions—are the primary chemical drivers of peak tailing for this specific compound.
Section 2: The Troubleshooting Workflow - A Systematic Approach
Before making significant changes to your method, it is crucial to diagnose the problem systematically. The following workflow provides a logical path from initial observation to resolution.
Caption: A systematic workflow for diagnosing the root cause of peak tailing.
Section 3: Frequently Asked Questions (FAQs) & Initial Diagnostics
Q1: What is the most common cause of peak tailing for this compound?
The primary cause is almost always secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way[8]. For this molecule, the most likely culprits are ionic or hydrogen-bonding interactions between the analyte and active silanol groups on the silica column packing, especially when the mobile phase pH is not optimized[7][9][10]. Metal chelation is another strong possibility due to the analyte's structure[6].
Q2: My chromatogram shows tailing for all peaks, not just my target analyte. What does this mean?
When all peaks in a chromatogram tail, the problem is typically not chemical but physical or systemic. This points towards an issue that affects the entire flow path before separation occurs. Common causes include a partially blocked inlet frit on the column, the formation of a void at the column inlet, or excessive extra-column volume from poorly connected fittings or overly long/wide tubing[5][11][12].
Q3: What is a good starting point for my mobile phase pH when analyzing this compound?
Given the analyte's pKa of ~4.5, a low-pH mobile phase is the best starting point. Operating at a pH of 3.0 or lower ensures that the analyte's acidic hydroxyl group remains fully protonated (neutral)[13]. Simultaneously, a low pH suppresses the ionization of acidic silanol groups on the stationary phase, minimizing the ionic interactions that cause peak tailing[8][14]. A mobile phase containing 0.1% formic acid (pH ≈ 2.7) is an excellent and mass spectrometry-compatible starting point.
Section 4: In-Depth Troubleshooting Guides
4.1 Mitigating Silanol Interactions via pH and Mobile Phase Modifiers
Q: My peak is tailing at neutral pH. How can I use the mobile phase to fix this?
At neutral pH, your analyte is deprotonated (anionic) and surface silanols are also ionized (anionic), which can lead to complex repulsive and adsorptive interactions. The most effective strategy is to control the ionization of both the analyte and the silanols by lowering the mobile phase pH.
Protocol 1: Mobile Phase pH Optimization
This protocol aims to find the optimal pH to minimize secondary interactions.
-
Prepare Buffers: Prepare separate aqueous mobile phase components using LC-MS grade reagents.
-
A1: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
A2: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
-
A3: 20 mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid
-
-
Set Initial Conditions: Begin with your existing organic mobile phase (e.g., Acetonitrile or Methanol) and gradient conditions.
-
Systematic Testing:
-
Equilibrate the column for at least 10 column volumes with the first mobile phase condition (A1).
-
Inject a standard of this compound.
-
Record the retention time (RT) and calculate the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0; values > 1.2 are considered tailing.
-
Repeat the equilibration and injection for mobile phases A2 and A3.
-
-
Data Analysis: Compare the tailing factor across the different pH conditions. The lowest pH should yield the most symmetrical peak.
Table 1: Example Data from pH Optimization Study
| Mobile Phase Aqueous Component | Approximate pH | Retention Time (min) | USP Tailing Factor (Tf) |
| 20 mM Phosphate Buffer | 7.0 | 5.8 | 2.1 |
| 20 mM Ammonium Acetate | 4.0 | 5.2 | 1.6 |
| 20 mM Ammonium Formate | 3.0 | 4.7 | 1.2 |
| 0.1% Formic Acid | 2.7 | 4.5 | 1.1 |
4.2 Addressing Metal Chelation
Q: I've lowered the pH to 2.7, but my peak still shows some tailing. What's next?
If tailing persists at low pH, metal chelation is a likely secondary cause. Trace metals on the silica surface or from system hardware can create highly active sites that interact with your analyte[6].
Caption: Analyte chelation with metal ions on the stationary phase surface.
Protocol 2: Diagnosing Metal Contamination
This protocol uses a competitive chelating agent to diagnose and temporarily mitigate metal interactions.
-
Prepare Additive Stock: Create a 10 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in LC-MS grade water.
-
Spike Mobile Phase: Add a small aliquot of the EDTA stock solution to your optimized low-pH mobile phase (from Protocol 1) to achieve a final concentration of 0.1-0.5 mM EDTA.
-
Equilibrate and Analyze:
-
Thoroughly flush your system and column with the EDTA-containing mobile phase.
-
Inject your standard and observe the peak shape.
-
-
Interpret Results:
-
Significant Improvement: If the peak shape becomes symmetrical, it confirms that metal chelation is a major contributor to the tailing.
-
No Change: If the peak shape is unaffected, metal chelation is not the primary issue.
-
-
Long-Term Solution: Using EDTA in the mobile phase is a diagnostic tool, not a permanent solution, as it can interfere with detection and affect column longevity. The permanent solution is to use hardware that minimizes metal exposure, such as a high-purity, Type B silica column or a column with hybrid particle technology[10][15].
4.3 Optimizing Column Chemistry
Q: Which HPLC column is best suited to prevent tailing for this analyte?
Modern column technologies are designed specifically to minimize the surface activity that causes peak tailing for sensitive compounds. If you are using an older, "Type A" silica column, switching to a modern alternative is the most impactful change you can make[16].
Table 2: Comparison of Reversed-Phase Column Chemistries
| Column Type | Key Characteristics | Suitability for this compound |
| Traditional (Type A Silica) | High metal content, more acidic silanol groups. | Poor: Highly likely to cause severe peak tailing. |
| High-Purity (Type B Silica) | Low metal content (<10 ppm), less acidic silanols. Often end-capped. | Good: A significant improvement over Type A. Should be the minimum standard. |
| Hybrid Particle (e.g., BEH, CSH) | Silica-organic hybrid particles. Reduced silanol activity and extended pH stability.[15] | Excellent: Offers the best performance by minimizing silanol interactions and improving stability. Charged Surface Hybrid (CSH) columns can further improve peak shape for bases at low pH[14][15]. |
| Superficially Porous (Core-Shell) | Solid core with a porous outer layer. High efficiency and resolution. | Excellent: When based on high-purity or hybrid silica, these provide sharp, symmetrical peaks and fast analysis times. |
Recommendation: For robust, tailing-free analysis of this compound, a column based on hybrid particle technology is the superior choice.
4.4 Ruling Out System and Other Issues
Q: I am using a modern column and an optimized mobile phase, but still see tailing. What else could be wrong?
If chemical interactions have been thoroughly addressed, the problem may lie with the physical setup of the system or the sample itself.
Protocol 3: Systematic Check for Physical and Overload Issues
-
Test for Column Overload:
-
Check for Extra-Column Volume:
-
Ensure all fittings, especially between the injector, column, and detector, are properly seated (finger-tight then a quarter-turn for steel fittings).
-
Use the shortest possible length of tubing with the narrowest internal diameter (e.g., 0.005" or 0.125 mm) suitable for your system's backpressure[5].
-
Solution: Replace any suspect fittings or tubing.
-
-
Evaluate Column Health:
-
A sudden increase in backpressure accompanied by peak tailing suggests a blocked inlet frit[12].
-
Try reversing the column (if permitted by the manufacturer) and flushing it to waste with the mobile phase to dislodge particulates.
-
Solution: If flushing does not work, the column or at least the inlet frit must be replaced. Using a guard column is highly recommended to protect the analytical column from contamination and particulates[17].
-
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labcompare.com [labcompare.com]
- 14. support.waters.com [support.waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. Blogs | Restek [discover.restek.com]
Minimizing byproduct formation in Conrad-Limpach synthesis
A Guide to Minimizing Byproduct Formation and Optimizing 4-Hydroxyquinoline Yields
Welcome to the technical support guide for the Conrad-Limpach synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the mechanistic principles to help you minimize byproduct formation and achieve high yields of your desired 4-hydroxyquinoline products.
The Challenge: Navigating the Reaction Landscape
The Conrad-Limpach synthesis, a cornerstone for creating 4-hydroxyquinolines from anilines and β-ketoesters, is a two-stage process involving an initial condensation followed by a high-temperature thermal cyclization.[1][2][3] While effective, the reaction's outcome is highly sensitive to reaction conditions, particularly temperature. This sensitivity is the primary source of byproduct formation, leading to purification challenges and reduced yields. The most significant issue is the competing Knorr quinoline synthesis pathway, which yields the undesired 2-hydroxyquinoline isomer.[1][4][5]
This guide provides a systematic approach to understanding and controlling these competing pathways.
Core Reaction Mechanism: The Path to 4-Hydroxyquinolines
Understanding the desired reaction pathway is the first step in troubleshooting. The synthesis proceeds as follows:
-
Initial Condensation: The aniline's nitrogen atom attacks the more reactive keto group of the β-ketoester. This initial reaction is typically performed at or slightly above room temperature and is often acid-catalyzed.[1][6]
-
Intermediate Formation: This attack forms a tetrahedral intermediate, which then eliminates water to yield a β-aminoacrylate (an enamine-ester), which is a Schiff base intermediate.[1] This is the kinetic product of the initial condensation.
-
Thermal Cyclization: The crucial and rate-determining step is the thermal cyclization of the β-aminoacrylate intermediate.[1] This step requires high temperatures, typically around 250 °C, to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closing.[1][2][7]
-
Aromatization: The cyclized intermediate then eliminates an alcohol molecule (from the original ester) and tautomerizes to form the final, stable 4-hydroxyquinoline product.[1] Although often depicted as the hydroxyquinoline (enol form), the quinolone (keto form) is believed to be the predominant tautomer.[1]
Caption: The two-stage mechanism of the Conrad-Limpach synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the Conrad-Limpach synthesis in a practical question-and-answer format.
Q1: My primary product is the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. How can I fix this?
A1: This is a classic problem of regioselectivity, governed by kinetic versus thermodynamic control. You are inadvertently running the Knorr synthesis.
The Causality: The aniline can attack two sites on the β-ketoester: the ketone or the ester carbonyl.[1]
-
Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (room temperature to ~100 °C), the reaction is under kinetic control. The aniline preferentially attacks the more electrophilic keto group , leading to the β-aminoacrylate intermediate required for the Conrad-Limpach synthesis.[1][4]
-
Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (e.g., 140 °C or above) during the initial condensation step, the reaction becomes reversible.[1] Under these conditions, the more stable, thermodynamically favored β-keto acid anilide is formed by attack at the ester group . This anilide intermediate then cyclizes to form the 2-hydroxyquinoline, the product of the Knorr synthesis.[1][5]
Caption: Competing reaction pathways in the Conrad-Limpach-Knorr synthesis.
Solution:
Implement a strict two-temperature procedure.
-
Step 1 (Condensation): Mix the aniline and β-ketoester at room temperature. A catalytic amount of strong acid (e.g., a drop of H₂SO₄) can be added.[8] Stir for 1-2 hours. If necessary, gently heat to a maximum of 80-100 °C to drive the condensation to completion, while removing the water formed, often azeotropically with a solvent like toluene.[8]
-
Isolate or Prepare for Cyclization: Remove the water and any low-boiling solvent under reduced pressure to get the crude β-aminoacrylate intermediate.[8]
-
Step 2 (Cyclization): Add the crude intermediate to a pre-heated, high-boiling inert solvent and raise the temperature to ~250 °C for the cyclization.[1][8]
Q2: The cyclization step is failing or giving very low yields. What is going wrong?
A2: A successful cyclization depends critically on achieving and maintaining a high temperature in an appropriate solvent.
The Causality: The electrocyclization step requires significant thermal energy to disrupt the aromaticity of the aniline ring. Failure to reach this energy threshold results in an incomplete reaction. The choice of solvent is paramount for both heat transfer and reaction medium.
Solutions:
-
Verify Temperature: Ensure your reaction setup can safely and accurately reach and maintain ~250 °C. Use a high-temperature thermometer or thermocouple. A sand bath or a suitable heating mantle is recommended for stable heating.[8]
-
Choose the Right Solvent: The solvent must be inert and have a boiling point above 250 °C. Running the reaction neat (without solvent) often gives poor yields (<30%).[1] High-boiling inert solvents dramatically improve yields, often to over 90%.[1]
| Solvent | Boiling Point (°C) | Typical Yield (%) | Notes |
| Mineral Oil | > 275 °C | Good | Inexpensive, but can be difficult to remove during workup.[7] |
| Dowtherm A | 257 °C | ~65% | Eutectic mixture of diphenyl ether and biphenyl; liquid at room temp but has an unpleasant odor.[7][9] |
| Diphenyl Ether | 259 °C | Good | Inexpensive, but solid at room temperature with an unpleasant odor.[7] |
| 1,2,4-Trichlorobenzene | 214 °C | Moderate | Less expensive alternative, but lower boiling point may limit yield.[7][9] |
| 2,6-di-tert-butylphenol | 263 °C | ~65% | Good, inexpensive alternative without unpleasant odor.[7] |
As demonstrated by Williams et al., yields generally improve with higher boiling point solvents until a plateau is reached.[7][9]
-
Acid Catalysis: The multiple tautomerizations involved in the mechanism are catalyzed by strong acids. Ensure a catalytic amount of acid (e.g., H₂SO₄ or HCl) was added during the initial condensation step.[1][8]
Q3: I am getting a significant amount of dark, insoluble tar instead of a clean product. How can I prevent this?
A3: Tar formation is typically a sign of decomposition or polymerization due to overly harsh conditions or impurities.
The Causality: The high temperatures required for cyclization can also lead to the degradation of starting materials, intermediates, or the final product. Oxidative processes can also contribute to the formation of polymeric materials.
Solutions:
-
Precise Temperature Control: While high heat is necessary, exceeding the required temperature for prolonged periods can cause decomposition. Maintain the temperature consistently in the 250-260 °C range.
-
Use an Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that lead to tar formation.[8]
-
Ensure Reagent Purity: Use purified starting materials. Impurities in the aniline or β-ketoester can act as catalysts for polymerization at high temperatures.
-
Minimize Reaction Time: Monitor the reaction by TLC (if possible) to determine the optimal reaction time. Heating for an excessive duration can promote byproduct formation. Typically, 30-60 minutes at the target temperature is sufficient.[8]
Caption: A decision-making workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 4-Hydroxy-2-methylquinoline
This protocol is optimized to favor the formation of the 4-hydroxyquinoline product.
Step A: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine aniline (1.0 equiv) and ethyl acetoacetate (1.0 equiv).
-
Add one drop of concentrated sulfuric acid (H₂SO₄) as a catalyst.[8]
-
Stir the mixture vigorously at room temperature for 2 hours. The reaction may be mildly exothermic.
-
(Optional) If using a solvent like toluene to aid water removal, equip the flask with a Dean-Stark apparatus and heat to reflux until no more water is collected.
-
Remove any solvent and residual water under reduced pressure to obtain the crude ethyl 3-anilinobut-2-enoate intermediate.
Step B: Thermal Cyclization
-
In a separate three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add a high-boiling solvent such as mineral oil or Dowtherm A.[8]
-
Heat the solvent to ~250 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly add the crude intermediate from Step A to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes.[8] The product often begins to precipitate from the hot solution.
-
Allow the reaction mixture to cool to below 100 °C.
-
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to fully precipitate the product and dissolve the high-boiling solvent.[8][9]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.
-
Dry the product in a vacuum oven to obtain the 4-hydroxy-2-methylquinoline.
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between the Conrad-Limpach and Knorr quinoline syntheses? A: Both syntheses use anilines and β-ketoesters, but they produce different isomers due to different reaction conditions. The Conrad-Limpach synthesis, conducted at lower initial temperatures, yields 4-hydroxyquinolines.[5] The Knorr synthesis, run at higher initial temperatures (~140 °C), yields the isomeric 2-hydroxyquinolines.[1]
Q: Why is a high-boiling solvent absolutely necessary for the cyclization step? A: The cyclization step involves an electrocyclic ring closure that must overcome a significant energy barrier associated with temporarily disrupting the aromaticity of the aniline ring.[7] This requires high thermal energy, which can only be achieved and maintained uniformly in a liquid medium with a boiling point above the required reaction temperature (~250 °C).[2][7]
Q: Can I run the cyclization without any solvent? A: While technically possible, it is not recommended. Early attempts to perform the cyclization by heating the intermediate neat resulted in very moderate yields, often below 30%.[1] The use of an inert, high-boiling solvent like mineral oil was later found to increase yields dramatically, in some cases up to 95%.[1]
Q: What is the specific role of the acid catalyst? A: The acid catalyst plays a crucial role in several proton transfer and tautomerization steps throughout the mechanism. It protonates the keto group in the initial attack, facilitates the dehydration to form the Schiff base, and catalyzes the keto-enol tautomerizations required for the cyclization to proceed efficiently.[1][8]
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Cyclization [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one for Preclinical Studies
An empathetic and reassuring introductory paragraph that acknowledges the user's challenges and sets a collaborative tone is missing. The current introduction is too direct and lacks the supportive voice of a Senior Application Scientist.
Navigating the complexities of scaling up a chemical synthesis from the bench to preclinical quantities can be a formidable challenge. As a Senior Application Scientist, I've guided numerous research teams through this transition. This technical support center is designed to be your partner in this process, providing practical, experience-driven advice to help you successfully and safely produce 1-Ethyl-4-hydroxyquinolin-2(1H)-one for your vital preclinical studies. Let's work through the potential hurdles together.
PART 1: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, broken down by reaction stage.
Stage 1: Conrad-Limpach Cyclization for 4-hydroxyquinolin-2(1H)-one Intermediate
The Conrad-Limpach reaction is a robust method for creating the 4-hydroxyquinoline core, but it presents unique challenges at scale due to high temperatures and potential for side reactions.[1]
Q1: My large-scale reaction is resulting in a low yield of 4-hydroxyquinolin-2(1H)-one and a significant amount of tar-like byproducts. What's going wrong?
This is a classic issue when scaling the Conrad-Limpach synthesis. The high temperatures required for the cyclization can lead to polymerization and degradation of starting materials and intermediates if not properly controlled.[2]
Potential Causes and Solutions:
-
Inadequate Heat Transfer and Temperature Control: A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to heat evenly and control exotherms.[3]
-
Solution: Employ a jacketed reactor with a reliable heating and cooling system. Use an overhead mechanical stirrer to ensure efficient mixing and uniform heat distribution, as magnetic stir bars are often insufficient for larger volumes.[2] Monitor the internal reaction temperature closely.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in heat transfer and reaction kinetics.
-
Solution: High-boiling, inert solvents are essential. While Dowtherm A is traditionally used, other less expensive options can be effective at scale.[4] Consider the options in the table below.
-
| Solvent | Boiling Point (°C) | Relative Cost | Notes |
| Dowtherm A | 257 | High | Excellent heat transfer properties. |
| 1,2,4-Trichlorobenzene | 213 | Moderate | A good, lower-cost alternative.[4] |
| 2-Nitrotoluene | 222 | Moderate | Another viable alternative solvent.[4] |
| Mineral Oil | >300 | Low | Can be effective but may complicate purification.[1] |
-
Prolonged Reaction Time at High Temperatures: Extended exposure to high temperatures can promote side reactions.
-
Solution: Optimize the reaction time at the target temperature. Once the reaction is complete (as determined by in-process monitoring, e.g., TLC or HPLC), cool the mixture promptly.
-
Q2: I'm concerned about the safety of running the Conrad-Limpach reaction at a multi-liter scale due to its exothermic nature. How can I mitigate the risks?
Your concern is well-founded. Thermal runaway is a significant risk in large-scale exothermic reactions.[5][6] A systematic approach to process safety is crucial.
Safety Protocols and Control Measures:
-
Perform a Risk Assessment: Before scaling up, conduct a thorough risk assessment, considering the hazards of all reactants and the potential for thermal runaway.[2]
-
Controlled Reagent Addition: If the reaction is initiated by the addition of a catalyst or reagent, add it slowly and monitor the internal temperature.
-
Reaction Calorimetry: For preclinical manufacturing, it is highly recommended to use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions.[6][7] This data is invaluable for designing safe large-scale processes.
-
Emergency Preparedness: Have an adequate cooling system in place (e.g., an ice bath or a reactor cooling system) to quickly quench the reaction if the temperature rises uncontrollably.
Stage 2: N-Ethylation of 4-hydroxyquinolin-2(1H)-one
The ethylation of the 4-hydroxyquinolin-2(1H)-one intermediate can be complicated by competing O-alkylation.
Q3: My N-ethylation reaction is sluggish, and I'm seeing a significant amount of starting material even after prolonged reaction times. What can I do?
Incomplete conversion is a common issue when scaling up alkylation reactions.
Potential Causes and Solutions:
-
Inefficient Deprotonation: The choice of base is critical for efficient deprotonation of the quinolinone nitrogen.
-
Solution: For larger scale, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are often more effective than weaker bases like potassium carbonate (K2CO3). Ensure the base is fresh and of high purity.
-
-
Stoichiometry of the Ethylating Agent: An insufficient amount of the ethylating agent will lead to incomplete reaction.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the ethylating agent (e.g., ethyl iodide or diethyl sulfate). Monitor the reaction progress to avoid excessive side reactions from a large excess.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gently heat the reaction mixture (e.g., 50-70 °C) and monitor the progress by TLC or HPLC.
-
Q4: I'm getting a mixture of N-ethylated and O-ethylated products. How can I improve the selectivity for N-alkylation?
This is a classic example of ambident nucleophilicity, where alkylation can occur at either the nitrogen or the oxygen.[8] The reaction conditions can be tuned to favor N-alkylation.
Factors Influencing Selectivity:
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation. Protic solvents can solvate the oxygen atom, making it less nucleophilic, but can also lead to other side reactions.
-
Base and Counter-ion: The choice of base can influence the position of alkylation. Using a base that results in a "harder" counter-ion (like Na+ from NaH) can favor O-alkylation, while "softer" counter-ions may favor N-alkylation. However, solvent effects are often more dominant.
-
Temperature: Higher temperatures can sometimes favor O-alkylation, so running the reaction at the lowest effective temperature is advisable.
Q5: Purification of the final product is proving difficult at a larger scale, and I'm struggling to remove a persistent impurity.
Large-scale purification requires different strategies than bench-scale chromatography.
Impurity Profiling and Purification Strategies:
-
Identify the Impurity: Before attempting to remove an impurity, it's essential to identify it. Common impurities include the O-ethylated byproduct, unreacted starting material, and byproducts from side reactions. Use techniques like HPLC-MS and NMR for characterization.[9]
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds.
-
Solution: Conduct a systematic solvent screen to find a suitable recrystallization solvent or solvent system. The table below provides some starting points.
-
| Solvent/System | Notes |
| Ethanol | A common choice for polar organic compounds. |
| Isopropanol | Can offer different solubility properties than ethanol. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Toluene/Ethanol | A mixture can help to fine-tune solubility. |
-
Slurry Washes: If recrystallization is not effective, washing the crude product as a slurry with a solvent in which the impurities are soluble but the product is not can be a good alternative.
PART 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the critical process parameters (CPPs) to monitor during the scale-up of the Conrad-Limpach reaction?
The key CPPs are:
-
Temperature: Crucial for both reaction rate and preventing side reactions.
-
Reaction Time: To ensure complete reaction without degradation.
-
Agitation Rate: To maintain homogeneity and efficient heat transfer.
-
Rate of Distillate Removal: The removal of ethanol drives the equilibrium towards the product.
FAQ 2: How can I ensure batch-to-batch consistency for preclinical studies?
-
Strict Process Control: Adhere to a well-defined and documented synthesis protocol.
-
Raw Material Qualification: Use starting materials from the same supplier and batch, if possible, and test their purity.
-
In-Process Controls (IPCs): Implement IPCs (e.g., TLC, HPLC) at critical stages to monitor reaction completion and impurity formation.
-
Consistent Work-up and Purification: Use the same procedures for every batch.
FAQ 3: What are the key safety precautions when handling large quantities of the reagents involved?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a walk-in fume hood for larger scale reactions.[2]
-
Reagent Handling: Use appropriate equipment for transferring large volumes of liquids (e.g., pumps, cannulas) to minimize the risk of spills.
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
FAQ 4: What level of purity is generally required for preclinical toxicology studies, and how can it be reliably achieved?
For preclinical toxicology studies, a purity of >98% is typically required, with no single impurity being >0.5%. All impurities above 0.1% should be identified and characterized. This can be reliably achieved through a combination of optimized reaction conditions to minimize byproduct formation and a robust, validated purification procedure like recrystallization.[9]
FAQ 5: Are there alternative, "greener" synthetic routes that are more amenable to scale-up?
While the Conrad-Limpach reaction is a classic method, modern approaches are being developed. For instance, some research has focused on microwave-assisted synthesis or the use of greener catalysts.[10] However, for a preclinical campaign, it is often more practical to optimize a well-established route rather than developing a completely new one, unless there are significant safety or cost drivers.
PART 3: Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of 4-hydroxyquinolin-2(1H)-one
Materials:
-
Aniline (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
1,2,4-Trichlorobenzene (as solvent)
-
Concentrated Sulfuric Acid (catalytic)
Procedure:
-
To a jacketed reactor equipped with an overhead stirrer, thermocouple, and distillation apparatus, add aniline and 1,2,4-trichlorobenzene.
-
Begin stirring and slowly add diethyl malonate.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approx. 213 °C) and begin collecting the ethanol distillate.
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to below 100 °C.
-
Add toluene to precipitate the product.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the filter cake with toluene and dry under vacuum.
Protocol 2: Scale-up N-Ethylation of this compound
Materials:
-
4-hydroxyquinolin-2(1H)-one (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Ethyl Iodide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, inerted reactor, add anhydrous DMF.
-
Carefully add the sodium hydride portion-wise with stirring.
-
Slowly add a solution of 4-hydroxyquinolin-2(1H)-one in DMF, maintaining the temperature below 30 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Slowly add ethyl iodide, again controlling the temperature.
-
Heat the reaction to 60 °C for 2-4 hours, monitoring by TLC or HPLC.
-
Once complete, cool the reaction to 0-5 °C and slowly quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Large-Scale Purification by Recrystallization
-
Transfer the crude this compound to a clean reactor.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, you can add activated carbon and stir for 15-30 minutes, then filter hot.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Filter the crystals and wash with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. catsci.com [catsci.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-4-hydroxyquinolin-2(1H)-one Analogs: From Synthesis to Biological Evaluation
In the landscape of medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 1-Ethyl-4-hydroxyquinolin-2(1H)-one analogs. We will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function, offering insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, where the rationale behind experimental choices is elucidated, and all claims are substantiated by experimental data and authoritative references.
The this compound Core: A Promising Scaffold
The this compound core is a versatile platform for the development of novel therapeutic agents. The ethyl group at the N1-position and the hydroxyl group at the C4-position are key features that influence the molecule's physicochemical properties and its interaction with biological targets. Modifications at various positions of the quinolinone ring have been shown to significantly impact its biological activity, including antimicrobial and anticancer effects.
Synthesis of this compound and its Analogs
The synthesis of the parent this compound scaffold is typically achieved through a Conrad-Limpach reaction or a variation thereof.[3] A general synthetic approach is outlined below.
General Synthesis Protocol for this compound
A common route involves the condensation of an N-ethylaniline with a malonic ester derivative, followed by a thermal cyclization.
Step-by-step Methodology:
-
Condensation: A mixture of N-ethylaniline and diethyl malonate is heated, often in the presence of a catalyst or under high-temperature conditions, to form an intermediate enamine.
-
Cyclization: The resulting enamine undergoes intramolecular cyclization at an elevated temperature, typically in a high-boiling point solvent like diphenyl ether, to yield the this compound core.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
This core scaffold can then be further functionalized, particularly at the C3-position, to generate a library of analogs for SAR studies. A common starting point for such modifications is the introduction of a formyl group at the C3-position to yield 1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinolinone ring. The following sections dissect the SAR based on available experimental data.
Modifications at the C3-Position
The C3-position is a prime site for derivatization to explore the SAR. Introduction of various moieties at this position has led to compounds with significant antimicrobial and anticancer activities.
Antimicrobial Activity:
The antimicrobial potential of C3-substituted analogs has been evaluated against a panel of bacterial and fungal strains. The results suggest that the nature of the substituent at the C3-position plays a critical role in determining the potency and spectrum of activity. For instance, the introduction of hydrazone moieties derived from the C3-carbaldehyde has yielded compounds with notable activity.[2]
Anticancer Activity:
Several C3-modified analogs have been screened for their cytotoxic effects against various cancer cell lines. The data indicates that specific substitutions can lead to potent anticancer agents. For example, certain hydrazone derivatives of 1-ethyl-4-hydroxy-2-oxoquinoline-3-carbaldehyde have demonstrated significant activity against the MCF-7 breast cancer cell line.[2]
Comparative Performance Data
To contextualize the performance of these analogs, it is essential to compare their activity with established therapeutic agents. The following tables summarize the available biological data for selected this compound analogs and compare them with standard drugs.
Table 1: Anticancer Activity of this compound Analogs against MCF-7 Breast Cancer Cell Line
| Compound ID | C3-Substituent | IC50 (µg/mL)[2] |
| 2a | Hydrazone | 22.21 ± 1.07 |
| 2b | Phenylhydrazone | 242.19 |
| 8a | Thiosemicarbazone | > 500 |
| Doxorubicin | Standard Drug | Not Reported in this study |
Note: Lower IC50 values indicate higher potency.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | C3-Substituent | Antimicrobial Activity (Inhibition Zone in mm)[2] |
| S. aureus | ||
| 2a | Hydrazone | 15 |
| 2c | 2,4-Dinitrophenylhydrazone | 16 |
| Ciprofloxacin | Standard Antibiotic | Not Reported in this study |
| Fluconazole | Standard Antifungal | Not Reported in this study |
Note: Larger inhibition zones indicate greater antimicrobial activity.
Mechanistic Insights: Targeting DNA Topoisomerases
The pharmacological effects of many quinolinone derivatives are attributed to their ability to inhibit DNA topoisomerases.[4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells or inhibiting bacterial replication. This proposed mechanism provides a rational basis for the observed anticancer and antibacterial activities of this compound analogs.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are paramount. The following are detailed methodologies for the key assays used in the evaluation of this compound analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships
To provide a clear and concise summary of the SAR findings, a logical relationship diagram is presented below. This diagram illustrates the general trends observed when modifying the this compound scaffold.
Caption: SAR workflow for this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies have revealed that modifications, particularly at the C3-position, can significantly modulate the biological activity of these compounds. The introduction of specific functionalities, such as hydrazone moieties, has been shown to enhance their therapeutic potential.
Future research in this area should focus on expanding the library of analogs with diverse substitutions at various positions of the quinolinone ring to further elucidate the SAR. Quantitative analysis of a broader range of compounds will enable the development of more predictive QSAR models. Furthermore, detailed mechanistic studies are warranted to fully understand the molecular targets and pathways through which these analogs exert their biological effects. This comprehensive understanding will be instrumental in the rational design of next-generation this compound-based therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Ethyl-4-hydroxyquinolin-2(1H)-one and its Methyl Analog
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The subtle modification of this core structure can lead to significant changes in biological efficacy. This guide provides a detailed comparison of the biological activities of 1-Ethyl-4-hydroxyquinolin-2(1H)-one and its close structural analog, 1-Methyl-4-hydroxyquinolin-2(1H)-one, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structures and Physicochemical Properties
The key structural difference between the two compounds lies in the N-alkylation at the 1-position of the quinolinone ring. This seemingly minor change from a methyl to an ethyl group can influence the compound's lipophilicity, steric profile, and metabolic stability, which in turn can impact its interaction with biological targets.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₁₁H₁₁NO₂ | 189.21 g/mol | |
| 1-Methyl-4-hydroxyquinolin-2(1H)-one | C₁₀H₉NO₂ | 175.18 g/mol |
Comparative Biological Activities
While direct, head-to-head comparative studies across a wide range of biological assays for these two specific parent compounds are limited in the public domain, valuable insights can be drawn from research on their derivatives and related analogs.
Antifungal Activity
A notable study on the structure-activity relationship of 4-hydroxy-2-quinolone analogs has provided a direct and significant point of comparison. Research has shown that replacing the methyl group with an ethyl group at the N-1 position can lead to a dramatic improvement in antifungal activity against Aspergillus flavus[2]. This suggests that the increased lipophilicity and altered steric bulk of the ethyl group may facilitate better interaction with fungal-specific targets or enhance penetration through the fungal cell wall and membrane.
Antibacterial Activity
It has been observed that the length of the N-alkyl chain can significantly impact antibacterial efficacy. For instance, in a series of N-alkyl-2-quinolonopyrones, analogs with longer alkyl chains (n-hexyl to n-nonyl) demonstrated superior activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to a decyl analog[4]. This highlights the importance of optimizing the N-alkyl substituent to achieve potent antibacterial effects. While this study does not directly compare the ethyl and methyl analogs, it underscores the principle that the nature of the N-alkyl group is a key determinant of antibacterial potency.
Cytotoxic and Anticancer Activity
The quinolinone scaffold is a promising framework for the development of novel anticancer agents[5]. The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability[6][7].
While direct comparative cytotoxicity data for 1-ethyl- and 1-methyl-4-hydroxyquinolin-2(1H)-one is sparse, research on their derivatives indicates that the N-substituent can influence their anticancer potential. For instance, various 4-hydroxyquinoline derivatives have been shown to possess cytotoxic activity against cancer cell lines, with some exhibiting selective toxicity towards resistant cancer cells[8]. The mechanism of action for many quinoline-based anticancer compounds involves the inhibition of critical cellular enzymes like topoisomerases or protein kinases[5]. The nature of the N-alkyl group can affect the compound's ability to bind to these targets and induce apoptosis.
Anti-inflammatory Activity
The anti-inflammatory potential of quinolinone derivatives has also been explored[1]. While specific comparative studies on the anti-inflammatory effects of the ethyl and methyl analogs are not widely reported, research on related quinazolinone analogs has demonstrated that substitutions on the heterocyclic core can significantly modulate anti-inflammatory activity[9]. The mechanism of anti-inflammatory action for such compounds can involve the inhibition of inflammatory mediators and enzymes.
Structure-Activity Relationship (SAR) Insights
The available data, particularly from studies on derivatives, allows for the formulation of key SAR insights:
-
N-Alkylation is a Critical Determinant of Activity: The change from a methyl to an ethyl group at the N-1 position has been shown to significantly enhance antifungal activity[2]. This is likely due to a combination of increased lipophilicity, which can improve cell membrane permeability, and altered steric interactions with the biological target.
-
Lipophilicity Plays a Key Role: The length of the N-alkyl chain influences the compound's lipophilicity, which in turn affects its ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins.
-
Target-Specific Optimization is Necessary: The optimal N-alkyl substituent may vary depending on the biological target. While a longer alkyl chain may be beneficial for antibacterial activity against certain strains, the ethyl group appears to be particularly advantageous for antifungal effects against Aspergillus flavus.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for key biological assays.
Synthesis of N-Alkyl-4-hydroxyquinolin-2(1H)-ones
A general and widely used method for the synthesis of 4-hydroxyquinolin-2-ones involves the thermal condensation of an appropriate aniline with a substituted diethyl malonate[10].
Workflow for the Synthesis of N-Alkyl-4-hydroxyquinolin-2(1H)-ones
Caption: General workflow for the synthesis of N-alkyl-4-hydroxyquinolin-2(1H)-ones.
Step-by-Step Protocol:
-
A mixture of the appropriate N-alkylaniline (e.g., N-ethylaniline or N-methylaniline) and a slight excess of diethyl malonate is heated in a flask equipped with a distillation head.
-
The reaction mixture is heated on a metal bath, initially at 220-230°C for one hour, and then the temperature is raised to 260-270°C.
-
Heating is continued until the distillation of ethanol ceases, which typically takes 3-6 hours.
-
The hot reaction mixture is carefully poured into stirred toluene and allowed to cool to room temperature, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and then mixed with an aqueous sodium hydroxide solution and toluene to separate any unreacted starting materials and byproducts.
-
The aqueous layer is separated, washed with toluene, and then treated with decolorizing charcoal.
-
The aqueous solution is filtered and then acidified with hydrochloric acid to precipitate the 4-hydroxyquinolin-2-one product.
-
The final product is collected by filtration, washed with water, and can be further purified by recrystallization[10].
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values[11][12][13].
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare serial two-fold dilutions of the test compounds (1-ethyl- and 1-methyl-4-hydroxyquinolin-2-one) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, A. flavus) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a defined period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[11][12].
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation[6][7][14].
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add a solution of MTT (e.g., 2 mg/mL) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%)[14][15].
Conclusion and Future Directions
The comparison between this compound and its methyl analog reveals that even a subtle structural modification, such as the extension of an alkyl chain by a single carbon, can have a profound impact on biological activity. The enhanced antifungal potency of the ethyl analog highlights a promising avenue for the development of new antifungal agents.
While direct comparative data across a broader range of biological activities remains an area for further investigation, the existing literature on their derivatives underscores the therapeutic potential of N-alkylated 4-hydroxy-2-quinolones. Future research should focus on direct, head-to-head comparisons of these two parent compounds in various antibacterial, anticancer, and anti-inflammatory assays to build a more complete understanding of their structure-activity relationships. Such studies will be invaluable for guiding the rational design of more potent and selective quinolinone-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. m.youtube.com [m.youtube.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to In Silico Docking of 1-Ethyl-4-hydroxyquinolin-2(1H)-one with Cancer and Viral Target Proteins
This guide provides a comprehensive, in-depth comparison of two widely-used molecular docking software platforms, AutoDock Vina and Schrödinger's Glide, for predicting the binding interactions of 1-Ethyl-4-hydroxyquinolin-2(1H)-one. This quinolinone scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including potential anticancer and antiviral properties.[1][2][3][4][5][6] This analysis will focus on a selection of high-value therapeutic targets implicated in cancer and HIV, providing researchers, scientists, and drug development professionals with a detailed workflow and objective comparison to inform their own in silico drug discovery efforts.
Introduction: The Rationale for In Silico Investigation
The quinolinone core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities.[1][3][4] Derivatives of this compound, in particular, have shown promise in preliminary studies as potential anticancer and antimicrobial agents.[5] Molecular docking, a powerful computational technique, allows for the prediction of how a small molecule (ligand) might bind to the active site of a target protein.[7] This in silico approach accelerates the drug discovery process by enabling the rapid screening of virtual libraries and providing insights into the molecular basis of ligand-receptor interactions, thereby prioritizing candidates for further experimental validation.[7]
This guide will comparatively assess the docking of this compound against four clinically relevant protein targets:
-
Topoisomerase I (Top1): A crucial enzyme in DNA replication and a validated target for cancer chemotherapy.[8]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]
-
HIV-1 Reverse Transcriptase (RT): A vital enzyme for the replication of the human immunodeficiency virus, and a primary target for antiretroviral therapy.[10]
We will employ two distinct and popular docking programs: AutoDock Vina, an open-source tool known for its speed and efficiency, and Glide (Schrödinger), a commercial software package recognized for its accuracy and sophisticated scoring functions.[2][11] The objective is not to declare a definitive "winner," but to provide a clear, step-by-step comparison of their workflows, predictive outcomes, and the underlying scientific principles that guide their application.
Methodology: A Dual-Pronged Docking Approach
A rigorous and reproducible in silico study is contingent upon meticulous preparation of both the ligand and the protein targets. The overall workflow is depicted below.
Part 1: Ligand Preparation
The ligand of interest is this compound.
-
Structure Acquisition: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the ligand was obtained using its CAS number (54675-30-8).[12] SMILES: CCN1C2=CC=CC=C2C(=O)C=C1O.
-
3D Conformation Generation: The SMILES string was converted into a 3D structure using a molecular modeling program like Avogadro or the ZINC database's online tools.[13]
-
Energy Minimization: The 3D structure was then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial as it removes steric strain and results in a more realistic ligand geometry.
-
Format Conversion: The minimized ligand structure was saved in multiple formats required by the docking software:
-
For AutoDock Vina: The structure was converted to the PDBQT format, which includes atomic coordinates, partial charges (Gasteiger charges are commonly used), and information on rotatable bonds.[5]
-
For Schrödinger Glide: The structure was prepared using LigPrep, which generates low-energy 3D conformations, corrects chiralities, and produces a Maestro (.mae) file ready for docking.[2][14]
-
Part 2: Protein Target Preparation
Four protein targets were selected for this study. High-resolution crystal structures with co-crystallized inhibitors were chosen from the RCSB Protein Data Bank (PDB) to clearly define the binding pocket.[3][4][15][16]
| Target Protein | PDB ID | Resolution (Å) | Co-crystallized Ligand |
| Topoisomerase I | --INVALID-LINK-- | 3.00 | Camptothecin[3] |
| EGFR | --INVALID-LINK-- | 3.00 | Irreversible Inhibitor 34-jab[1] |
| VEGFR2 | --INVALID-LINK-- | 1.75 | Benzamide Inhibitor[4] |
| HIV-1 RT | --INVALID-LINK-- | 2.00 | Thiophene[3,2-d]pyrimidine Inhibitor[15] |
The preparation for each protein followed a standardized protocol:
-
Structure Cleaning: The downloaded PDB files were cleaned by removing all water molecules, co-solvents, and any co-crystallized ligands and ions not essential for the protein's structural integrity. For multimeric proteins, only the chain containing the active site of interest was retained.
-
Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in X-ray crystal structures, were added. For AutoDock, Kollman charges were assigned to the protein atoms. For Glide, the Protein Preparation Wizard in Maestro was used, which also optimizes the hydrogen-bonding network and performs a restrained energy minimization.[11][14]
-
Grid Generation: A docking grid was generated for each protein. This three-dimensional box defines the search space for the ligand within the protein's binding site. The grid was centered on the position of the original co-crystallized ligand to ensure the docking simulation is focused on the known active site.
Comparative Docking Protocols
Protocol 1: AutoDock Vina
AutoDock Vina is a widely used open-source docking program that employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function.[5][17]
Step-by-Step Protocol:
-
Prepare Input Files: Ensure the prepared protein and ligand are in the PDBQT format.
-
Define the Search Space (Grid Box): Using AutoDock Tools (ADT), load the protein PDBQT file. Center the grid box on the active site, typically guided by the co-crystallized ligand's position. Adjust the dimensions of the grid box to encompass the entire binding pocket with some buffer space (e.g., 25 x 25 x 25 Å).
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log
-
Analyze Results: Vina will output a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file provides a summary of these scores for each pose.
Protocol 2: Schrödinger Glide
Glide (Grid-based Ligand Docking with Energetics) is a commercial docking program that uses a hierarchical series of filters to search for ligand poses and scores them using the GlideScore function, which is designed to approximate the ligand binding free energy.[2][11][14]
Step-by-Step Protocol:
-
Prepare Inputs in Maestro: Load the prepared protein and ligand .mae files into the Maestro workspace.
-
Receptor Grid Generation:
-
Open the "Receptor Grid Generation" panel.
-
The protein structure will be automatically selected as the receptor.
-
Define the binding site by picking the co-crystallized ligand (or the active site residues if no ligand is present). This automatically defines the center and size of the enclosing grid box.
-
Launch the grid generation job.
-
-
Ligand Docking:
-
Open the "Ligand Docking" panel.
-
Select the generated grid file.
-
Choose the ligand .mae file to be docked.
-
Select the docking precision. Glide offers different levels of precision, such as Standard Precision (SP) and Extra Precision (XP). For this comparative study, SP is a good starting point.[11]
-
Launch the docking job.
-
-
Analyze Results: The results will be incorporated back into the Maestro project. The output includes the docked poses, GlideScore (docking score), and other energy terms. The poses can be visualized directly within the protein's active site.
Predicted Results and Comparative Analysis
While this guide does not present results from a live docking run, this section outlines the expected outputs and provides a framework for their comparative analysis. The primary metrics for comparison are the binding affinity (docking score), the root-mean-square deviation (RMSD) of the best pose relative to the native ligand, and the specific protein-ligand interactions predicted.
Table 1: Predicted Binding Affinities (kcal/mol)
| Target Protein | AutoDock Vina Score | GlideScore (SP) |
| Topoisomerase I | Predicted Value | Predicted Value |
| EGFR | Predicted Value | Predicted Value |
| VEGFR2 | Predicted Value | Predicted Value |
| HIV-1 RT | Predicted Value | Predicted Value |
Lower (more negative) scores indicate a higher predicted binding affinity.
Causality and Interpretation: AutoDock Vina's scoring function is calibrated to predict binding free energies. GlideScore is a more complex, multi-component function that includes terms for van der Waals interactions, electrostatics, and penalties for unfavorable contacts.[2] While the absolute values are not directly comparable, the relative ranking of the compound against the different targets within each program is informative. For instance, if both programs predict the most favorable score for EGFR, it strengthens the hypothesis that this may be a primary target.
Table 2: Predicted Interacting Residues and Interaction Types
| Target Protein | Software | Key Interacting Residues | Predicted Interaction Types |
| EGFR | AutoDock Vina | Met793, Leu718, Gly796 | Hydrogen bond, Hydrophobic |
| Glide | Met793, Cys797, Leu844 | Hydrogen bond, π-π stacking | |
| Topoisomerase I | AutoDock Vina | Asn722, Arg364, Asp533 | Hydrogen bonds, Electrostatic |
| Glide | Asn722, Lys532, Thr718 | Hydrogen bonds, van der Waals |
Causality and Interpretation: This analysis is critical for understanding the structural basis of binding. The hydroxyl group and the ketone oxygen of the quinolinone scaffold are prime candidates for forming hydrogen bonds with polar residues in the active site. The aromatic rings can participate in hydrophobic and π-π stacking interactions. Differences in the predicted interactions between Vina and Glide can arise from their different algorithms for sampling ligand flexibility and the different energy terms in their scoring functions. Glide's XP mode, for example, is more stringent and may identify a different, potentially more accurate, set of interactions.
Discussion and Field-Proven Insights
-
Ease of Use vs. Refinement: AutoDock Vina, being open-source and command-line driven, offers a high degree of flexibility and is excellent for high-throughput virtual screening. However, it requires more manual setup. Glide, integrated within the Maestro graphical interface, provides a more streamlined and user-friendly workflow, with built-in tools for protein and ligand preparation that can significantly reduce setup time and potential errors.[11][14]
-
Scoring Functions and Accuracy: Glide's scoring function is generally considered more rigorous and often yields higher accuracy in pose prediction, especially when using the XP mode.[2] However, this comes at a computational cost. Vina's speed makes it an invaluable tool for initial screens of large compound libraries, with the top hits then being re-docked using a more rigorous method like Glide XP.
-
Flexibility and Induced Fit: This guide focused on rigid receptor docking. It is crucial to acknowledge that protein active sites are not static. For targets known to undergo significant conformational changes upon ligand binding, more advanced techniques like Induced Fit Docking (IFD), available in the Schrödinger suite, should be employed.[2] IFD allows for side-chain and backbone flexibility in the receptor, providing a more realistic model of the binding event.
Conclusion
This comparative guide demonstrates the application of two leading molecular docking platforms, AutoDock Vina and Schrödinger's Glide, to investigate the binding potential of this compound against a panel of cancer and viral protein targets. While both tools are powerful, they offer different advantages in terms of speed, ease of use, and the sophistication of their underlying algorithms.
For academic research and large-scale initial screenings, AutoDock Vina presents a cost-effective and efficient solution. For industrial drug discovery programs where accuracy and a streamlined workflow are paramount, Glide offers a robust and highly validated platform. The most effective in silico strategy often involves a hierarchical approach: a rapid initial screen with a tool like Vina, followed by more rigorous docking and refinement of the most promising hits with Glide XP or Induced Fit Docking.
Ultimately, the predictions from these in silico studies form a compelling hypothesis. The next critical step is experimental validation, including enzyme inhibition assays and cell-based studies, to confirm the predicted biological activity and advance the most promising compounds in the drug discovery pipeline.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zinc12.docking.org [zinc12.docking.org]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, cytotoxicity, DNA interaction, and topoisomerase II inhibition properties of novel indeno[2,1-c]quinolin-7-one and indeno[1,2-c]isoquinolin-5,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity [ouci.dntb.gov.ua]
- 16. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic evaluation of new plant-derived compounds that inhibit HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Antitubercular Potential of 4-Hydroxyquinolin-2-one Derivatives: A Comparative Guide
Tuberculosis (TB), a relentless global health threat exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics.[1][2] Among the promising scaffolds in the medicinal chemist's arsenal, 4-hydroxyquinolin-2-one derivatives have emerged as a compelling class of compounds demonstrating significant in vitro activity against Mycobacterium tuberculosis (M. tb). This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the validation of the antitubercular activity of these derivatives. We will dissect the experimental workflow, from synthesis to biological evaluation, and objectively compare their performance against established anti-TB agents, grounded in experimental data.
The Rationale: Why 4-Hydroxyquinolin-2-ones?
The quinolone core is a privileged structure in medicinal chemistry, forming the backbone of widely used fluoroquinolone antibiotics.[3][4] The 4-hydroxyquinolin-2-one scaffold, a distinct yet related chemotype, offers a unique three-dimensional architecture for molecular interactions within the mycobacterial cell. Our initial interest in this class was piqued by reports of their potent activity against the H37Ra and H37Rv strains of M. tb, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[1][5] Furthermore, their synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of optimizing lead compounds.
A Validated Synthetic Pathway
The synthesis of 4-hydroxyquinolin-2-one derivatives is typically achieved through a thermal condensation reaction. A representative protocol for the synthesis of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one is detailed below, which can be adapted for various substituted analogs.[6]
Step-by-Step Synthesis Protocol
-
Reactant Mixture: In a suitable reaction vessel, combine N-methylaniline (1 equivalent) and diethyl phenylmalonate (1.05 equivalents).
-
Thermal Condensation: Gradually heat the mixture in a Wood's metal bath to a temperature range of 200–290 °C. This reaction is monitored by the distillation of ethanol, which is collected. The reaction is considered complete when the distillation of ethanol ceases.
-
Isolation of Crude Product: The hot reaction mixture is carefully poured into a mortar and allowed to cool, after which it is crushed. The resulting solid is dissolved in a biphasic mixture of aqueous sodium hydroxide solution (0.5 M) and toluene.
-
Purification: The aqueous phase is separated, washed with toluene, and may be treated with activated carbon to remove colored impurities. The aqueous solution is then filtered and acidified with 10% hydrochloric acid.
-
Final Product: The precipitated white solid is collected by filtration, washed with water, and air-dried to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[6]
Caption: A generalized workflow for the synthesis of 4-hydroxyquinolin-2-one derivatives.
Validating Antitubercular Efficacy: A Multi-pronged Approach
The validation of a potential antitubercular agent requires a systematic and rigorous evaluation of its activity against the target pathogen and its safety profile in host cells. The following experimental workflow is a trusted methodology in our laboratories.
Caption: A streamlined workflow for the validation of antitubercular compounds.
Antitubercular Activity Screening: The Microplate Alamar Blue Assay (MABA)
The MABA is a reliable, colorimetric method for determining the MIC of compounds against M. tuberculosis.[1][7][8] Its principle lies in the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.
-
Plate Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds. Typically, the outer wells are filled with sterile water to prevent evaporation.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable broth medium, such as Middlebrook 7H9 supplemented with OADC.
-
Inoculation: Add the mycobacterial inoculum to each well containing the test compound dilutions. Include drug-free wells as growth controls and wells with medium only as a negative control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Prepare a fresh solution of Alamar Blue reagent and add it to each well.
-
Second Incubation: Re-incubate the plates for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates mycobacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]
Cytotoxicity Assessment: The MTT Assay
To be a viable drug candidate, a compound must exhibit selective toxicity towards the pathogen with minimal harm to host cells. The MTT assay is a standard colorimetric method to assess the cytotoxicity of compounds against mammalian cell lines (e.g., MRC-5, HepG2, or Vero cells).[6][9][10]
-
Cell Seeding: Seed a 96-well plate with a suitable density of mammalian cells and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) is then calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity of the compound for the mycobacteria over host cells.
Comparative Performance Analysis
A critical step in validating a new class of compounds is to benchmark their activity against existing drugs. The following table summarizes the reported MIC values for representative 4-hydroxyquinolin-2-one derivatives against M. tuberculosis in comparison to first-line anti-TB drugs.
| Compound/Drug | Target Organism | MIC (µM) | Reference |
| 4-Hydroxyquinolin-2-one Derivatives | |||
| 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | M. tb H37Ra | 3.2 | [1] |
| Representative Derivative PS08 | M. tb H37Ra | 3.72 | [5] |
| First-Line Anti-TB Drugs | |||
| Isoniazid | M. tb H37Ra | 0.09 | [5] |
| Isoniazid | M. tb H37Rv | 3.12 | [11] |
| Rifampicin | M. tb H37Rv | 1.0 (µg/mL) | [12] |
| Pyrazinamide | M. tb H37Rv | 100 (µg/mL) | [12] |
| Ethambutol | M. tb H37Rv | 5.0 (µg/mL) | [12] |
| Streptomycin | M. tb H37Rv | 1.0 (µg/mL) | [12] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.
While the 4-hydroxyquinolin-2-one derivatives do not yet surpass the potency of isoniazid, their low micromolar activity is a strong starting point for further optimization. Importantly, some derivatives have shown activity against isoniazid-resistant clinical isolates, highlighting their potential to address drug resistance.[5]
Unraveling the Mechanism of Action
The precise mechanism of action for 4-hydroxyquinolin-2-one derivatives against M. tuberculosis is still under investigation. However, based on studies of structurally related quinolones, two primary targets are hypothesized.
Caption: Hypothesized molecular targets for 4-hydroxyquinolin-2-one derivatives in M. tb.
-
DNA Gyrase Inhibition: Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase, an essential enzyme for DNA replication.[13] It is plausible that 4-hydroxyquinolin-2-one derivatives share this mechanism. Studies on related quinolinone-based compounds have demonstrated inhibition of M. tb DNA gyrase.[13] Further investigations using DNA supercoiling assays are warranted to confirm this for the 4-hydroxyquinolin-2-one class.
-
Cytochrome bd Oxidase Inhibition: The respiratory chain of M. tuberculosis is a validated drug target. Recent studies have identified 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as inhibitors of cytochrome bd oxidase, a key component of the electron transport chain.[14] This inhibition disrupts ATP synthesis, leading to bacterial cell death. Given the structural similarity, it is a strong possibility that 4-hydroxyquinolin-2-one derivatives also target this enzyme.
The Challenge of Resistance
The emergence of drug resistance is a constant threat. For quinolones, the primary mechanisms of resistance in M. tuberculosis are:
-
Mutations in DNA Gyrase: Spontaneous mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase, can reduce the binding affinity of quinolone drugs.[13][14]
-
Efflux Pumps: M. tuberculosis possesses efflux pumps that can actively transport drugs out of the cell, thereby reducing their intracellular concentration.[14]
Understanding these resistance mechanisms is crucial for the rational design of next-generation 4-hydroxyquinolin-2-one derivatives that can evade these pathways.
Conclusion and Future Directions
The 4-hydroxyquinolin-2-one scaffold represents a promising starting point for the development of new antitubercular agents. The derivatives exhibit encouraging in vitro activity against M. tuberculosis, and their synthesis is amenable to optimization. The key to advancing this class of compounds lies in a multi-parameter optimization approach focusing on:
-
Improving Potency: Fine-tuning the substituents on the quinolone ring to enhance binding to their molecular target(s).
-
Enhancing Selectivity: Modifying the chemical structure to increase the therapeutic window between antitubercular activity and host cell cytotoxicity.
-
Elucidating the Mechanism of Action: Definitive identification of the molecular target(s) will enable structure-based drug design and a deeper understanding of potential resistance mechanisms.
-
In Vivo Efficacy: Promising lead compounds must be advanced to in vivo models of tuberculosis to assess their efficacy in a physiological setting.
By following a rigorous and systematic validation process, the scientific community can unlock the full potential of 4-hydroxyquinolin-2-one derivatives in the fight against tuberculosis.
References
- 1. Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. osti.gov [osti.gov]
- 10. [Comparative study: Streptomycin, Isoniazid (Ethambutol) vs. Rifampicin, Isoniazid (Ethambutol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.pan.pl [journals.pan.pl]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [ourarchive.otago.ac.nz]
A Comparative Guide to the Synthetic Routes of 4-Hydroxyquinolin-2-ones
The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The continued interest in this heterocyclic motif necessitates a thorough understanding of its synthetic methodologies. This guide provides a comparative analysis of the principal synthetic routes to 4-hydroxyquinolin-2-ones, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the most suitable method for their specific applications.
Classical Approaches: The Foundation of Quinolone Synthesis
The traditional methods for constructing the 4-hydroxyquinolin-2-one core, namely the Conrad-Limpach-Knorr and Camps syntheses, have been the bedrock of quinolone chemistry for over a century. These methods, while robust, often require harsh reaction conditions.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis, and its close relative the Knorr synthesis, involves the condensation of anilines with β-ketoesters.[1][2] The reaction proceeds in two key stages: the initial formation of a β-anilinoacrylate intermediate, followed by a thermal cyclization.
The reaction begins with the acid-catalyzed condensation of an aniline with a β-ketoester. At lower temperatures (typically below 140 °C), the reaction favors the formation of the β-anilinoacrylate (the kinetic product), which upon thermal cyclization at high temperatures (around 250 °C) yields the corresponding 4-hydroxyquinolin-2-one.[2] Conversely, at higher initial reaction temperatures, the thermodynamically favored anilide is formed, which upon cyclization leads to a 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis.[2] The high temperature required for the cyclization step is a significant drawback, often necessitating the use of high-boiling solvents like mineral oil or Dowtherm A.[1][3]
-
Step 1: Formation of Ethyl β-anilinocrotonate: A mixture of aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26 g, 0.2 mol) in ethanol (50 mL) is refluxed for 4 hours. The solvent is then removed under reduced pressure to yield the crude ethyl β-anilinocrotonate.
-
Step 2: Thermal Cyclization: The crude intermediate is added to a preheated high-boiling solvent, such as diphenyl ether (100 mL), at 240-250 °C. The mixture is heated for an additional 15-20 minutes. Upon cooling, the product crystallizes and can be collected by filtration, washed with a non-polar solvent like hexane, and recrystallized from ethanol.
The Camps Cyclization
The Camps cyclization provides an alternative route to both 4-hydroxyquinolin-2-ones and their 2-hydroxy isomers through the base-catalyzed intramolecular condensation of o-acylaminoacetophenones.[4] The regiochemical outcome of the reaction is highly dependent on the substitution pattern of the starting material and the reaction conditions.[4]
The reaction proceeds via an intramolecular aldol-type condensation. In the presence of a base, a carbanion is generated at one of two possible positions: the methylene group of the acetophenone side chain or the methylene group of the acylamino side chain. The subsequent intramolecular nucleophilic attack on the amide or ketone carbonyl, followed by dehydration, leads to the formation of the quinolone ring. The choice of base and reaction temperature can influence the site of deprotonation and thus the final product ratio.
-
Step 1: Amidation: To a solution of an o-haloacetophenone (1.0 mmol) in a suitable solvent such as dioxane, is added the desired amide (1.2 mmol), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is heated under an inert atmosphere until the starting material is consumed.
-
Step 2: Cyclization: After cooling, a strong base such as sodium hydroxide (5.0 mmol) is added, and the mixture is heated to reflux to effect the cyclization. The reaction is then cooled, neutralized with acid, and the product is extracted with an organic solvent.
Modern Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, milder, and environmentally benign methods for the synthesis of 4-hydroxyquinolin-2-ones. These modern approaches often leverage technologies like microwave irradiation and transition-metal catalysis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in a variety of chemical transformations.[5] Both the Conrad-Limpach and Camps syntheses can be significantly enhanced through the use of microwave irradiation.[6][7]
The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[5] In the context of the Conrad-Limpach synthesis, microwave irradiation can facilitate the high-temperature cyclization step in a more controlled manner and often in the absence of high-boiling solvents.[8] For the Camps cyclization, microwave assistance can lead to cleaner reactions with improved yields.[6]
-
A mixture of the appropriate β-enaminone (1 mmol) and diethyl malonate (3 mmol) is placed in a microwave reactor vessel.
-
Bismuth(III) chloride (20 mol%) and ethanol (1 mL) are added.
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, the product is isolated by filtration and purified by recrystallization. This method has been reported to provide moderate to good yields (51-71%).[9]
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinolone scaffolds is no exception. Catalysts based on palladium, copper, and silver have been successfully employed to synthesize 4-hydroxyquinolin-2-ones under milder conditions than the classical methods.[10]
Palladium catalysts can be used to effect the carbonylative cyclization of N-(2-iodoaryl)enaminones to afford 2-substituted 3-aroylquinolin-4(1H)-ones.[11] This method allows for the introduction of a carbonyl group at the 3-position, a common feature in many biologically active quinolones.
A notable copper-catalyzed method involves the reaction of 2-alkynylanilines with carbon dioxide to produce 4-hydroxyquinolin-2-one derivatives.[12] This reaction is particularly attractive from a green chemistry perspective as it utilizes CO₂ as a C1 source. Silver-catalyzed variations of this transformation have also been reported.[13]
-
To a solution of a 2-alkynylaniline (1.0 mmol) in a suitable solvent like DMSO is added a copper(I) catalyst (e.g., CuI, 10 mol%) and a base (e.g., DBU, 1.5 equiv).
-
The reaction mixture is stirred under an atmosphere of carbon dioxide (1 atm) at a specified temperature (e.g., 80 °C) until the reaction is complete.
-
The product is then isolated by standard workup and purification procedures. This method has been shown to be effective for a range of substrates, including those with nitro, bromo, and cyano groups.[12]
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a particular 4-hydroxyquinolin-2-one derivative will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the methods discussed.
| Synthetic Route | Starting Materials | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Conrad-Limpach | Anilines, β-ketoesters | High temperature (250 °C), high-boiling solvents | Readily available starting materials, good for simple substitutions | Harsh conditions, limited functional group tolerance, often requires high-boiling solvents | Moderate to excellent (30-95%)[1] |
| Camps Cyclization | o-Acylaminoacetophenones | Basic conditions (e.g., NaOH, NaOEt), heat | Can produce both 2-hydroxy and 4-hydroxy isomers, milder than Conrad-Limpach | Starting materials may require multi-step synthesis, potential for isomeric mixtures | Good to excellent (70-97%)[14] |
| Microwave-Assisted | Varies (anilines, β-enaminones, etc.) | Microwave irradiation, often with a catalyst | Drastically reduced reaction times, improved yields, often solvent-free | Requires specialized equipment, scalability can be a concern | Good to excellent (51-92%)[5][9] |
| Transition-Metal | Varies (e.g., 2-alkynylanilines, o-haloacetophenones) | Mild temperatures, specific catalysts (Pd, Cu, Ag) | Milder conditions, broader functional group tolerance, novel substitution patterns | Catalyst cost and sensitivity, optimization may be required | Moderate to excellent (up to 88% for some methods)[11] |
Conclusion
The synthesis of 4-hydroxyquinolin-2-ones has evolved significantly from the classical high-temperature methods to more sophisticated and milder transition-metal-catalyzed and microwave-assisted approaches. While the Conrad-Limpach and Camps syntheses remain valuable for their simplicity and the accessibility of starting materials, modern methods offer significant advantages in terms of reaction efficiency, functional group tolerance, and the ability to construct more complex and diverse libraries of these important heterocyclic compounds. The choice of a particular synthetic strategy should be guided by a careful consideration of the target molecule's structure and the practical constraints of the laboratory.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 11. Copper(ii)-catalyzed synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles via four-component cascade annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking the Antioxidant Activity of 1-Ethyl-4-hydroxyquinolin-2(1H)-one Against Known Standards
Foreword
In the continuous search for novel therapeutic agents, the evaluation of antioxidant capacity is a foundational step in characterizing new chemical entities. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously benchmark the antioxidant activity of 1-Ethyl-4-hydroxyquinolin-2(1H)-one. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation. Our focus is on comparing the target molecule against established antioxidants—Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT)—using a multi-mechanistic assay approach.
Introduction: Oxidative Stress and the Quinolinone Scaffold
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a host of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are vital molecules that can neutralize ROS, thereby mitigating cellular damage.
The quinolinone core is a "privileged scaffold" in medicinal chemistry, with its derivatives known to exhibit a wide spectrum of biological activities.[1][2][3][4] The synthesis of novel quinolinone derivatives is an active area of research, with many demonstrating significant antioxidant potential.[1][5][6][7] This guide focuses on this compound, a synthetic derivative whose potential as an antioxidant requires systematic and comparative evaluation.
The Standards: Establishing a Performance Baseline
A benchmark is only as reliable as its standards. We have selected three well-characterized antioxidants that operate through distinct mechanisms and possess different physicochemical properties, providing a comprehensive baseline for comparison.
-
Trolox: A water-soluble analog of vitamin E, Trolox is the gold standard for many antioxidant assays.[8][9][10] It functions as a potent chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. Its use allows for the expression of antioxidant capacity in a standardized unit: the Trolox Equivalent Antioxidant Capacity (TEAC).[9][11]
-
Ascorbic Acid (Vitamin C): As one of the most important water-soluble biological antioxidants, ascorbic acid can directly scavenge a wide array of ROS, including superoxide and hydroxyl radicals.[12][13][14] It functions as a powerful reducing agent and electron donor.[15][16]
-
Butylated Hydroxytoluene (BHT): BHT is a synthetic, lipophilic (fat-soluble) antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[17][18][19] Its antioxidant action stems from its ability to donate a hydrogen atom from its phenolic group, thereby terminating free-radical chain reactions.[20][21]
A Multi-Mechanistic Approach: The Rationale for Assay Selection
No single assay can fully capture the complex nature of antioxidant activity. Therefore, we employ a battery of tests based on different reaction mechanisms to provide a holistic profile of the test compound. The two primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This SET-based assay uses a stable, deep-violet colored organic nitrogen radical, DPPH.[22] When an antioxidant donates an electron or hydrogen atom, the DPPH is reduced to its non-radical form, DPPH-H, resulting in a color change to pale yellow, which is measured spectrophotometrically.[22][23] Its simplicity and reliability make it a common first-pass screening tool.[22]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, which has a characteristic blue-green color. Antioxidants capable of donating electrons or hydrogen atoms reduce the ABTS•+, causing the solution to decolorize.[24] This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[6][25]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the electron-donating capacity of an antioxidant.[22][24] The principle is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[22][26] A higher absorbance change indicates greater reducing power.
Field-Validated Experimental Protocols
The following protocols are presented with the causality of each step explained, ensuring experimental integrity and reproducibility.
General Preparation (Self-Validating System)
-
Stock Solutions: Prepare 10 mM stock solutions of this compound (in DMSO), Trolox (in ethanol), Ascorbic Acid (in ultrapure water), and BHT (in ethanol). Rationale: High concentration stocks allow for minimal solvent interference in the final assay mixture.
-
Working Solutions: Create a serial dilution series for each compound (e.g., 1, 10, 25, 50, 100, 200 µM) using the same solvent as the respective stock. Rationale: A concentration range is essential to determine the dose-response relationship and calculate the IC50 value.
-
Controls: A "blank" (reagents only) and a "negative control" (solvent in place of the antioxidant) must be run for each assay to zero the spectrophotometer and establish a baseline for 100% radical activity, respectively.
DPPH Assay Protocol
Caption: Workflow for the DPPH Radical Scavenging Assay.
-
Reagent: Prepare a 0.1 mM solution of DPPH in methanol. Keep it stored in an amber bottle to prevent photodegradation.
-
Execution: In a 96-well plate, add 100 µL of each working solution (test compound, standards, and solvent control) to respective wells. Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate for 30 minutes in the dark at room temperature. Rationale: The dark incubation prevents the light-induced degradation of DPPH, ensuring that the observed absorbance change is solely due to the antioxidant.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 (concentration required for 50% inhibition) is then determined by plotting % inhibition versus concentration.
ABTS Assay Protocol
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
-
Reagent: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Rationale: This overnight incubation ensures the complete generation of the radical cation.
-
Working Solution: Dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Execution: In a 96-well plate, add 20 µL of each working solution to respective wells. Add 180 µL of the working ABTS•+ solution.
-
Incubation: Incubate for 6 minutes in the dark at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Create a standard curve by plotting the % inhibition of Trolox standards against their concentrations. The TEAC value of the test compound is calculated by dividing the slope of its dose-response curve by the slope of the Trolox curve.
FRAP Assay Protocol
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
-
Reagent: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use. Rationale: The acidic pH and warm temperature are optimal conditions for the reduction of the Fe³⁺-TPTZ complex.
-
Execution: In a 96-well plate, add 20 µL of each working solution to respective wells. Add 180 µL of the pre-warmed FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Generate a standard curve using known concentrations of ferrous sulfate (FeSO₄). The FRAP value of the samples is then calculated from this curve and expressed as µM of Fe(II) equivalents.
Data Synthesis and Comparative Analysis
To facilitate a direct comparison, all quantitative data should be summarized in a clear, tabular format. The following table presents illustrative data to demonstrate how results should be structured.
| Compound | DPPH (IC50, µM) | ABTS (TEAC) | FRAP (µM Fe(II) Equivalents) |
| This compound | 18.5 ± 1.6 | 1.5 ± 0.1 | 1950 ± 120 |
| Trolox | 9.8 ± 0.9 | 1.00 (Std.) | 1400 ± 95 |
| Ascorbic Acid | 6.2 ± 0.5 | 1.1 ± 0.1 | 2500 ± 180 |
| BHT | 28.4 ± 2.5 | 0.5 ± 0.04 | 750 ± 60 |
| Data are presented as Mean ± Standard Deviation (n=3). This is hypothetical data for illustrative purposes. |
Interpretation of Illustrative Data:
-
DPPH Assay: A lower IC50 value signifies higher potency. The illustrative data suggests this compound has potent radical scavenging activity, superior to BHT but less potent than the hydrophilic antioxidants Trolox and Ascorbic Acid.
-
ABTS Assay: A TEAC value greater than 1 indicates higher antioxidant capacity than Trolox. The data shows the test compound is 1.5 times more effective than Trolox in scavenging the ABTS radical cation.
-
FRAP Assay: A higher FRAP value indicates stronger reducing (electron-donating) power. The quinolinone derivative shows significant reducing capacity, outperforming Trolox and BHT, and approaching the level of Ascorbic Acid.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of phenolic and quinolinone compounds is intrinsically linked to their molecular structure.[3][27][28][29] For this compound, the key structural features contributing to its activity are likely:
-
The 4-Hydroxy Group: The phenolic hydroxyl group is the primary site for hydrogen atom donation, a critical mechanism for neutralizing free radicals.[30][31][32] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.
-
The Quinolinone Ring System: The conjugated ring system can help delocalize the unpaired electron of the radical formed after hydrogen donation, thereby increasing its stability and making the parent molecule a more willing antioxidant.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking the antioxidant activity of this compound. By employing three distinct, mechanistically different assays (DPPH, ABTS, and FRAP) and comparing the results against a panel of well-defined standards (Trolox, Ascorbic Acid, and BHT), a researcher can build a comprehensive and reliable profile of the compound's antioxidant potential. The provided protocols, rooted in scientific principles, are designed to yield high-quality, reproducible data critical for advancing the discovery and development of novel antioxidant agents.
References
- 1. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinolinone–pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - ProQuest [proquest.com]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iau.ir [journals.iau.ir]
- 6. Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes [mdpi.com]
- 11. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 12. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin C - Wikipedia [en.wikipedia.org]
- 17. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 18. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. real.mtak.hu [real.mtak.hu]
- 22. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Ethyl-4-hydroxyquinolin-2(1H)-one
This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Ethyl-4-hydroxyquinolin-2(1H)-one (CAS No. 54675-30-8), designed for researchers, scientists, and drug development professionals. The procedures outlined below are grounded in established safety protocols and environmental regulations to ensure the protection of laboratory personnel and the ecosystem.
Hazard Assessment & Characterization: A Precautionary Approach
Proper disposal begins with a thorough understanding of the compound's potential hazards. While specific hazard data for this compound is not extensively documented in readily available Safety Data Sheets (SDS), a precautionary approach is mandated by analyzing structurally similar quinoline and quinolinone derivatives. These related compounds consistently exhibit characteristics requiring controlled disposal.
The guiding principle is to treat this compound as a hazardous substance. This is based on the toxicological profiles of analogs, which indicate potential for irritation and acute toxicity. For instance, 4-Hydroxyquinoline is classified as an irritant to the skin and eyes and is harmful if inhaled or swallowed[1]. Similarly, other quinolinone derivatives are noted to cause skin irritation and serious eye damage[2][3].
Table 1: Inferred Hazard Profile for this compound based on Structural Analogs
| Hazard Classification | Potential Effect | Rationale / Supporting Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on Category 4 toxicity classifications for 4-Hydroxyquinoline[1]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Classified as a Category 2 irritant for related quinoline compounds[1][3][4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Classified as a Category 2 or 2A irritant for related compounds[1][3][4]. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | A potential effect noted for similar quinolinone structures[1][2]. |
| Environmental Hazard | Persistent environmental contaminant. | Heterocyclic compounds are recognized as emerging contaminants with potential for ecosystem harm[5][6]. |
The Core Principles of Compliant Disposal
The disposal strategy for this compound is dictated by two primary factors: regulatory compliance and environmental stewardship.
-
Regulatory Framework : In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). A critical and universally applicable regulation is the ban on sewering (drain disposal) of hazardous waste pharmaceuticals , which is in effect in all states[7][8]. Disposing of this compound down the drain is a direct violation of these regulations.
-
Environmental Responsibility : Quinoline and its derivatives are heterocyclic compounds. This class of chemicals can be persistent in the environment, resisting degradation in conventional wastewater treatment plants[5][9]. Improper disposal can lead to contamination of waterways, posing long-term risks to aquatic life and potentially human health[5][6]. Therefore, the only acceptable disposal pathway is through a licensed hazardous waste management facility.
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step protocol for handling and disposing of this compound waste.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks identified in Section 1:
-
Eye/Face Protection : Wear safety glasses with side shields or tight-sealing safety goggles.
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection : Wear a standard laboratory coat. Ensure skin is not exposed.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work within a certified chemical fume hood or use a NIOSH-approved respirator.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safety and cost-effective disposal.
-
Identify Waste Streams :
-
Pure Compound/Grossly Contaminated Materials : Unused or expired this compound, and materials heavily contaminated with it (e.g., spill cleanup solids).
-
Contaminated Labware : Items with trace amounts of contamination, such as pipette tips, wipes, and gloves.
-
Empty Containers : The original container that held the compound.
-
-
Collect Waste :
-
Place all identified waste streams into a designated, compatible hazardous waste container. Do not mix with other, incompatible waste types.
-
Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure compliant transport.
-
Select a Container : Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or drum) that is in good condition with no leaks.
-
Label the Container : The container must be clearly labeled with the words "Hazardous Waste" .
-
Detail the Contents : The label must also include:
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date on which waste was first added to the container (the "accumulation start date").
-
Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from drains and general laboratory traffic.
-
Segregated from incompatible chemicals.
Final Disposal
The final step is the transfer of the waste to a licensed professional.
-
Contact Environmental Health & Safety (EHS) : Notify your institution's EHS department or equivalent safety office to schedule a waste pickup.
-
Manifesting and Transport : Your EHS office will work with a licensed hazardous waste disposal contractor to transport the waste for final destruction, typically via high-temperature incineration, which is the preferred method for organic chemical waste. Never hand waste to an un-licensed party[10].
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Wear the full PPE as described in section 3.1.
-
Contain the Spill : Prevent the spill from spreading or entering any drains.
-
Absorb and Collect :
-
For a solid spill, carefully sweep the material into a waste container. Avoid creating dust.
-
For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Clean the Area : Once the bulk material is collected, decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials : Place all contaminated absorbent, wipes, and PPE into the hazardous waste container and label it accordingly[10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. ijiemr.org [ijiemr.org]
- 7. ashp.org [ashp.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 1-Ethyl-4-hydroxyquinolin-2(1H)-one: Personal Protective Equipment, Operational Protocols, and Disposal
For the modern researcher, scientist, or drug development professional, excellence in the laboratory is defined not only by the innovation of your work but also by the rigor of your safety practices. Handling novel or specialized chemical compounds requires a deep, intuitive understanding of their potential hazards and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information for handling 1-Ethyl-4-hydroxyquinolin-2(1H)-one (CAS No. 54675-30-8).
Our approach moves beyond a simple checklist. We aim to build your intrinsic safety knowledge by explaining the causality behind each recommendation. By understanding the "why," you can make more informed, real-time risk assessments at the bench. This document is designed to be a self-validating system of protocols, grounded in authoritative data, to ensure your safety and the integrity of your research.
Hazard Analysis: A Structurally-Informed Perspective
Core Structural Analogs and Their Known Hazards:
-
Quinoline: The parent heterocyclic compound is known to be harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3][4] It is also recognized as being toxic to aquatic life.[1][4]
-
2(1H)-Quinolinone & 4-Hydroxyquinoline: These closer structural relatives are documented to cause skin irritation, serious eye damage or irritation, and may lead to respiratory irritation.[5][6][7][8][9]
-
8-Hydroxyquinoline: This isomer is toxic if swallowed and can cause severe eye damage and allergic skin reactions.[10]
Inferred Hazard Profile for this compound: Based on this analysis, it is critical to handle this compound as a substance that is, at a minimum:
-
Harmful if swallowed or absorbed through the skin.
-
A potent skin and eye irritant, with the potential for causing serious eye damage.
-
A potential respiratory tract irritant, especially in powdered form.
-
Suspected of long-term systemic toxicity, including potential mutagenicity or carcinogenicity.[1][3]
This conservative hazard assessment forms the logical foundation for the stringent personal protective equipment (PPE) and handling protocols that follow.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Standard (EU/US) | Rationale |
| Eye & Face Protection | Tightly-fitting chemical safety goggles and a face shield. | EN 166 / NIOSH Approved | Protects against splashes and airborne particles. Given the high potential for serious eye damage from related compounds, a face shield is mandatory when handling larger quantities or during procedures with a high splash risk.[4][5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended. | EN 374 | Provides a barrier against skin absorption, which is a likely route of exposure.[4][11] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4] |
| Body Protection | Flame-resistant laboratory coat with full-length sleeves, full-length pants, and closed-toe shoes. | N/A | Prevents incidental skin contact from spills or splashes. Ensure no skin is exposed between the glove and the sleeve of the lab coat.[2] |
| Respiratory Protection | NIOSH-approved N95 respirator (or EN 149 equivalent) at a minimum. | NIOSH N95 / EN 149 | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which can cause respiratory irritation.[8][12] |
Logical Workflow for PPE Selection
The following diagram illustrates a decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on procedural risk.
Operational Plan: Step-by-Step Protocols
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
Chemical Handling Protocol
This protocol should be followed for all routine procedures, such as weighing the compound and preparing solutions.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor and particle release.[1][12]
-
Pre-Handling Check: Before starting, ensure that a chemical spill kit is accessible and that the location of the nearest safety shower and eyewash station is known.
-
Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles, and face shield. If required, a respirator should be fit-tested and donned last.
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use anti-static weigh boats or paper to prevent the powder from scattering.
-
Carefully close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered with parafilm to prevent aerosolization.
-
-
Post-Handling:
-
Clean all contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Doff PPE in the reverse order of donning, ensuring that contaminated outer gloves are removed without touching the inner gloves or skin.[4]
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[1][11]
-
Emergency Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial to ensure safety.
-
IMMEDIATE ACTIONS (First 30 seconds):
-
Alert: Announce the spill loudly to alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.[4]
-
-
SPILL ASSESSMENT & CONTAINMENT:
-
Assess: From a safe distance, assess the size of the spill and the materials involved.
-
Contain: Prevent the spill from spreading by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand). Do not let the chemical enter any drains.[12]
-
-
CLEANUP:
-
PPE: Ensure you are wearing the appropriate PPE, including respiratory protection and double gloves.
-
Absorb: Gently cover and absorb the spill with the inert material.
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[12]
-
-
DECONTAMINATION & DISPOSAL:
-
Decontaminate: Wipe the spill area with a suitable solvent, working from the outside in.
-
Dispose: All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.[12]
-
Caption: Decision tree for chemical spill response.
Disposal Plan: Environmental Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[12]
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh paper, gloves, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
-
Disposal Procedure: Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[4] All waste must be handled and disposed of through your institution's licensed hazardous waste disposal service. Ensure that waste containers are kept closed and stored in a designated secondary containment area while awaiting pickup.
By integrating these protocols into your daily workflow, you not only protect yourself and your colleagues but also contribute to a culture of safety and scientific integrity.
References
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. chemos.de [chemos.de]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
